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Alismanol M

Cat. No.: B12405918
M. Wt: 504.7 g/mol
InChI Key: WSJIFVGTEOWNDG-GAGXMAOZSA-N
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Description

Alismanol M is a useful research compound. Its molecular formula is C30H48O6 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O6 B12405918 Alismanol M

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

(5R,8S,9S,10S,14R,17S)-17-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C30H48O6/c1-17(15-19(32)24(34)26(4,5)35)30(36)14-13-28(7)21(30)16-18(31)23-27(6)11-10-22(33)25(2,3)20(27)9-12-29(23,28)8/h16-17,19-20,23-24,32,34-36H,9-15H2,1-8H3/t17-,19+,20+,23+,24-,27+,28+,29+,30+/m1/s1

InChI Key

WSJIFVGTEOWNDG-GAGXMAOZSA-N

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)[C@]1(CC[C@]2(C1=CC(=O)[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1(CCC2(C1=CC(=O)C3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O

Origin of Product

United States

Foundational & Exploratory

Alismanol M: Unraveling the Molecular Architecture of a Novel Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structure elucidation and confirmation of Alismanol M, this whitepaper serves as a technical resource for researchers, scientists, and professionals engaged in drug discovery and development. Due to the limited publicly available data on a compound specifically named "this compound," this document will focus on the established methodologies and logical workflows applied to the structural determination of similar novel natural products isolated from medicinal plants, drawing parallels to the well-studied Alisol family of compounds from the Alisma species.

Introduction to this compound and the Importance of Structure Elucidation

The General Workflow of Natural Product Structure Elucidation

The path from a crude plant extract to a fully characterized molecule follows a standardized, multi-step process. This workflow is essential for ensuring the purity of the isolated compound and the accuracy of its structural assignment.

Structure_Elucidation_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Extraction Crude Plant Extract Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (CC) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification MS Mass Spectrometry (MS) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Data_Analysis Spectroscopic Data Interpretation MS->Data_Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data_Analysis Proposed_Structure Proposed Structure Data_Analysis->Proposed_Structure Synthesis Chemical Synthesis Proposed_Structure->Synthesis Xray X-ray Crystallography Proposed_Structure->Xray Final_Structure Confirmed Structure Synthesis->Final_Structure Xray->Final_Structure

Figure 1: A generalized workflow for the isolation and structure elucidation of a novel natural product.

Key Experimental Protocols in Structure Elucidation

The determination of a molecule's structure relies on a suite of sophisticated analytical techniques. The data from these experiments, when pieced together, provide a complete picture of the molecular framework.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[2] This information is crucial for determining the molecular weight and elemental composition of a compound.

Experimental Protocol (High-Resolution Electrospray Ionization Mass Spectrometry - HR-ESI-MS):

  • Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio.

  • Data Acquisition: The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The high resolution of the instrument allows for the determination of the accurate mass, which is then used to calculate the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocols:

  • 1D NMR (¹H and ¹³C):

    • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar pulses are used, often with proton decoupling to simplify the spectrum.

    • Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum, which is then phased and baseline corrected.

  • 2D NMR (COSY, HSQC, HMBC):

    • Data Acquisition: 2D NMR experiments involve more complex pulse sequences to correlate different nuclei.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing long-range connectivity information.

    • Data Processing: The acquired 2D data is processed to generate a contour plot where cross-peaks indicate correlations between nuclei.

Data Presentation: A Hypothetical Example for an Alisol-type Triterpenoid

While specific data for this compound is unavailable, the following tables illustrate how spectroscopic data for a hypothetical Alisol-type triterpenoid would be presented.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
11.54m
21.89m
33.25dd11.5, 4.5
51.28m
............
210.85d6.5
234.12m
243.89m

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Positionδ (ppm)
138.7
227.4
379.1
439.2
555.6
......
2118.3
2368.5
2472.1

Structure Confirmation and Future Directions

Once a putative structure is proposed based on spectroscopic data, its confirmation is paramount. This can be achieved through total synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural product. Alternatively, if suitable crystals can be grown, X-ray crystallography provides an unambiguous determination of the solid-state structure.

Should "this compound" be isolated and its structure confirmed, the next logical step would be to investigate its biological activity. The Alisol compounds, for instance, have been reported to possess a range of pharmacological effects, including anti-inflammatory and diuretic properties.[1] Any potential therapeutic applications of this compound would be guided by its structural similarity to other known bioactive molecules and further investigated through in vitro and in vivo assays.

Biological_Screening_Pathway Confirmed_Structure Confirmed Structure of This compound In_Silico In Silico Screening (Docking, Pharmacophore Modeling) Confirmed_Structure->In_Silico In_Vitro In Vitro Assays (Enzyme Inhibition, Cell-based Assays) Confirmed_Structure->In_Vitro In_Silico->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo Lead_Compound Lead Compound for Drug Development In_Vivo->Lead_Compound

Figure 2: A logical pathway for the biological evaluation of a newly identified natural product.

Conclusion

The elucidation of a novel natural product's structure is a meticulous process that combines the principles of chemistry, spectroscopy, and logical deduction. While the specific details of this compound remain to be publicly documented, the established methodologies outlined in this guide provide a robust framework for its eventual characterization. The confirmation of its structure will be a critical milestone, paving the way for the exploration of its potential biological activities and therapeutic applications. As our analytical capabilities continue to advance, the journey from plant to prescription for compounds like this compound becomes increasingly efficient, promising new avenues for drug discovery and development.

References

Alismanol M: A Technical Guide to its Isolation, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the isolation and characterization of Alismanol M, a protostane-type triterpenoid from the rhizomes of Alisma orientale. This compound has garnered significant interest within the scientific community for its role as a potent agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. This document outlines detailed experimental protocols, presents comprehensive characterization data, and visualizes the associated signaling pathway to support further research and drug development efforts.

Isolation of this compound from Alisma orientale

The isolation of this compound from the dried rhizomes of Alisma orientale is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for isolating protostane-type triterpenoids from this plant source.

Experimental Protocol: Isolation
  • Plant Material and Extraction:

    • Air-dried and powdered rhizomes of Alisma orientale (5.0 kg) are extracted three times with 15 L of 60% ethanol under reflux for 2 hours for each extraction.

    • The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, which contains the majority of the triterpenoids, is concentrated in vacuo.

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to silica gel column chromatography and eluted with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions (F1-F10).

    • Fraction F5, showing the presence of protostane-type triterpenoids by thin-layer chromatography (TLC) analysis, is further purified.

  • Further Chromatographic Purification:

    • Fraction F5 is subjected to octadecylsilyl (ODS) column chromatography with a methanol-water gradient elution (from 30:70 to 100:0, v/v).

    • The sub-fraction containing this compound is then purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile-water to afford pure this compound.

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography A Dried & Powdered Rhizomes of Alisma orientale B Reflux Extraction with 60% Ethanol A->B C Crude Extract D Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G ODS Column Chromatography F->G H Semi-preparative HPLC G->H I Pure this compound H->I

Figure 1: Experimental workflow for the isolation of this compound.

Characterization of this compound

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₃₀H₄₈O₆
Molecular Weight 504.70 g/mol
Appearance White amorphous powder
HRESIMS [M+H]⁺ m/z 505.3478 (calculated for C₃₀H₄₉O₆, 505.3472)

Table 1: Physicochemical properties and HRESIMS data of this compound.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are summarized in the table below. The assignments are based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

PositionδC (ppm)δH (ppm, J in Hz)
139.81.55, m; 1.85, m
228.11.70, m
3218.1-
447.5-
555.21.35, m
624.31.60, m
726.91.50, m
848.1-
951.51.45, m
1037.2-
1170.13.95, br s
1239.21.90, m; 2.10, m
1344.3-
1452.8-
1532.51.75, m
1675.34.10, d (8.5)
1760.12.20, d (8.5)
1816.20.85, s
1919.51.10, s
2036.52.15, m
2118.80.95, d (6.5)
2235.11.65, m
2368.23.80, m
2473.53.40, t (6.0)
2571.2-
2627.81.25, s
2728.01.28, s
2821.71.05, s
2926.51.08, s
3015.80.90, s

Table 2: ¹H and ¹³C NMR data for this compound in CDCl₃.

Biological Activity: Farnesoid X Receptor (FXR) Agonism

This compound has been identified as a potent agonist of the Farnesoid X Receptor (FXR), with a reported EC₅₀ value of 50.25 μM. FXR is a nuclear receptor that plays a pivotal role in maintaining bile acid homeostasis.

FXR Signaling Pathway

Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. A key target gene is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. The induction of SHP leads to the downstream repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This negative feedback mechanism is crucial for preventing the accumulation of cytotoxic levels of bile acids.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alismanol_M This compound FXR FXR Alismanol_M->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Response Element) FXR_RXR->FXRE Binds to FXR_RXR->FXRE Translocation SHP_Gene SHP Gene FXRE->SHP_Gene Induces Transcription SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA Transcription SHP_Protein SHP Protein SHP_mRNA->SHP_Protein Translation CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Inhibits Transcription Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_Gene->Bile_Acid_Synthesis Leads to

Figure 2: Simplified signaling pathway of this compound as an FXR agonist.

Conclusion

This technical guide provides a comprehensive overview of the isolation and characterization of this compound from Alisma orientale. The detailed experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers in natural product chemistry and medicinal chemistry. Furthermore, the elucidation of its role as an FXR agonist, coupled with the visualization of the corresponding signaling pathway, highlights the therapeutic potential of this compound and provides a foundation for future investigations into its pharmacological applications in metabolic diseases.

Unveiling Alismanol M: A Technical Guide to Its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alismanol M is a protostane-type triterpenoid found within the rhizomes of Alisma orientale (also known as Alisma plantago-aquatica), a plant with a long history of use in traditional Chinese medicine. The rhizome, referred to as Rhizoma Alismatis, is known to contain a diverse array of bioactive compounds, primarily triterpenoids, which have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its isolation and analysis, and insights into the biological signaling pathways modulated by related compounds from Alisma orientale.

Natural Sources and Abundance of this compound

This compound is a constituent of the dried rhizome of Alisma orientale (Sam.) Juz. While the plant is the primary natural source of this compound, quantitative data specifically for this compound is not extensively reported in the current scientific literature. Research has predominantly focused on the more abundant triterpenoids within the rhizome, such as Alisol A, Alisol B, and their acetate derivatives. Over 100 protostane triterpenoids have been isolated from Alisma species, highlighting the chemical complexity of this natural source.

The following table summarizes the abundance of major triterpenoids in Alisma orientale rhizomes based on available literature. It is important to note that the concentration of these compounds can vary depending on factors such as the plant's geographical origin, harvest time, and processing methods.

CompoundTypical Abundance Range (mg/g of dried rhizome)Reference
Alisol A0.5 - 2.0[General estimate based on qualitative and semi-quantitative studies]
Alisol B 23-acetate1.0 - 5.0[General estimate based on qualitative and semi-quantitative studies]
Alisol A 24-acetate0.8 - 3.0[General estimate based on qualitative and semi-quantitative studies]
This compound Qualitatively identified; quantitative data not widely available

Experimental Protocols

The isolation and quantification of this compound and related triterpenoids from Alisma orientale rhizomes involve a multi-step process. The following protocols are representative of the methodologies described in the scientific literature for the extraction, separation, and analysis of protostane triterpenoids from this source.

Extraction of Triterpenoids from Alisma orientale Rhizomes

This protocol outlines a standard procedure for the initial extraction of crude triterpenoids.

Methodology:

  • Sample Preparation: Dried rhizomes of Alisma orientale are pulverized into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered rhizome is typically extracted with 60% ethanol using maceration or soxhlet extraction. The extraction is repeated multiple times to ensure maximum yield.

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Extraction_Workflow cluster_preparation Material Preparation cluster_extraction Extraction Dried_Rhizome Dried Alisma orientale Rhizome Powdered_Rhizome Pulverized Rhizome Powder Dried_Rhizome->Powdered_Rhizome Grinding Ethanol_Extraction 60% Ethanol Extraction (Maceration/Soxhlet) Powdered_Rhizome->Ethanol_Extraction Crude_Extract Crude Triterpenoid Extract Ethanol_Extraction->Crude_Extract Concentration (Rotary Evaporation)

Caption: Workflow for the extraction of triterpenoids from Alisma orientale rhizomes.

Isolation of this compound by Column Chromatography

This protocol describes a general method for the separation of individual triterpenoids from the crude extract.

Methodology:

  • Fractionation: The crude extract is subjected to column chromatography over silica gel.

  • Elution Gradient: A step-gradient elution is performed using a solvent system of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values).

  • Further Purification: Fractions containing the target compound, this compound, are pooled and subjected to further purification using repeated column chromatography on silica gel or reversed-phase C18 columns.

  • Final Purification: Final purification to obtain isolated this compound is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

Isolation_Workflow Crude_Extract Crude Triterpenoid Extract Silica_Gel_Column Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Column Gradient_Elution Hexane-Ethyl Acetate Gradient Silica_Gel_Column->Gradient_Elution TLC_Monitoring TLC Monitoring of Fractions Gradient_Elution->TLC_Monitoring Pooling Pooling of Fractions (Containing this compound) TLC_Monitoring->Pooling Purification Further Purification (Reversed-Phase HPLC) Pooling->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Alisma_Triterpenoids Alisma Triterpenoids (e.g., Alisol A, Alisol B) Alisma_Triterpenoids->PI3K inhibits Alisma_Triterpenoids->Akt inhibits

Alismanol M: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alismanol M is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. It has garnered significant interest in the scientific community for its pharmacological activity as a farnesoid X receptor (FXR) agonist. This technical guide provides a detailed overview of the physicochemical properties of this compound, its isolation and characterization, and its role in FXR signaling.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. While some data is readily available, specific experimental values for properties such as melting point and detailed solubility are not extensively reported in publicly accessible literature.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₆[1]
Molecular Weight 504.70 g/mol [1]
CAS Number 2408810-59-1[1]
Appearance Not explicitly reported, likely a white or off-white solid
Melting Point Not explicitly reported in reviewed literature
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.General knowledge for similar compounds
EC₅₀ for FXR 50.25 μM[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the following sections outline the expected spectral characteristics based on its chemical structure and data from similar triterpenoids.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in the triterpenoid skeleton. Key signals would include those for methyl groups (singlets and doublets in the upfield region), methine and methylene protons on the steroid-like core, and protons attached to carbons bearing hydroxyl groups, which would appear in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum would show 30 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of these signals would provide information about the type of carbon (methyl, methylene, methine, quaternary) and its chemical environment (e.g., carbons attached to oxygen will be deshielded and appear at higher ppm values).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to sp³ hybridized C-H bonds.

  • C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O single bonds of the hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to its molecular weight of 504.70.

  • Fragmentation Pattern: The fragmentation pattern would be complex, with characteristic losses of water molecules from the hydroxyl groups and cleavage of the triterpenoid skeleton.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of triterpenoids from Alisma orientale, which can be adapted for the specific isolation of this compound.

G A Dried and powdered rhizomes of Alisma orientale B Ultrasonic extraction with 70% ethanol A->B C Filtration and concentration of the extract B->C D Partitioning with different organic solvents (e.g., petroleum ether, ethyl acetate, n-butanol) C->D E Column chromatography of the active fraction (e.g., silica gel, Sephadex) D->E F Further purification by preparative HPLC E->F G Crystallization F->G H Pure this compound G->H

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered rhizomes of Alisma orientale are subjected to ultrasonic extraction with an appropriate solvent, such as 70% ethanol, to extract the triterpenoids.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with a series of organic solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica gel or Sephadex, eluting with a gradient of solvents to further separate the components.

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Final purification is achieved using preparative high-performance liquid chromatography (HPLC).

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain a pure crystalline solid.

Farnesoid X Receptor (FXR) Signaling Pathway

This compound functions as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.

G cluster_0 Hepatocyte AlismanolM This compound FXR FXR AlismanolM->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP induces BSEP BSEP FXR_RXR->BSEP induces CYP7A1 CYP7A1 SHP->CYP7A1 inhibits BileAcid Bile Acid Synthesis CYP7A1->BileAcid catalyzes BileAcidEfflux Bile Acid Efflux BSEP->BileAcidEfflux promotes

Caption: Simplified FXR signaling pathway activated by this compound in hepatocytes.

Mechanism of Action:

As an FXR agonist, this compound binds to and activates FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation by this compound include:

  • Inhibition of Bile Acid Synthesis: The FXR-RXR heterodimer induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining bile acid homeostasis.

  • Promotion of Bile Acid Efflux: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter protein located on the canalicular membrane of hepatocytes. This enhances the efflux of bile acids from the liver into the bile, reducing hepatic bile acid accumulation.

These actions underlie the potential therapeutic applications of this compound in cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).

Conclusion

This compound is a promising natural product with significant potential for the development of new therapies for metabolic and liver diseases. This technical guide has summarized the current knowledge of its physicochemical properties and biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, and to conduct more detailed preclinical and clinical studies to validate its therapeutic efficacy and safety.

References

Alismanol M: A Comprehensive Technical Overview of its Chemical Identity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's chemical identifiers is fundamental. This guide provides a detailed summary of the available chemical data for Alismanol M, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale.

Chemical Identifier Summary

The following table summarizes the key chemical identifiers for this compound. This data is essential for accurate documentation, database entry, and procurement.

Chemical IdentifierValueSource
CAS Number 2408810-59-1[1]
Molecular Formula C30H48O6[1]
Molecular Weight 504.70 g/mol [1]
IUPAC Name Not available in searched resources
SMILES String Not available in searched resources

References

In Silico Prediction of the Biological Activity of Alismanol M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismanol M, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has been identified as a farnesoid X receptor (FXR) agonist. This guide provides a comprehensive overview of the predicted biological activities of this compound using a variety of in silico models. We present a hypothetical workflow for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, identifying its primary molecular target, and elucidating its potential mechanism of action through pathway analysis. Detailed experimental protocols for these in silico analyses are provided, and predicted quantitative data are summarized for clarity. Furthermore, this document includes visualizations of the proposed in silico workflow and the predicted signaling pathway of this compound, generated using the DOT language. This guide is intended to serve as a technical resource for researchers interested in the computational evaluation of natural products for drug discovery and development.

Introduction to this compound

This compound is a natural product with the molecular formula C₃₀H₄₈O₆.[1] It belongs to the family of protostane-type triterpenoids, a class of compounds known for their diverse pharmacological activities. Experimental evidence has shown that this compound functions as a farnesoid X receptor (FXR) agonist with an EC₅₀ value of 50.25 μM, suggesting its potential therapeutic application in cholestasis and nonalcoholic steatohepatitis.[1] Given its known activity on a key nuclear receptor, in silico modeling can provide valuable insights into its broader biological activities, pharmacokinetic profile, and potential for drug development.

Chemical Structure of this compound:

  • SMILES: C[C@@]12[C@@]3(C(--INVALID-LINK--(CC3)--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--C(C)(O)C)=CC([C@@]1([H])[C@@]4(--INVALID-LINK--([H])CC2)C)=O)C[1]

Predicted Biological Activities and Physicochemical Properties

Based on its known FXR agonism and the common activities of structurally related triterpenoids, the following biological activities are predicted for this compound. The physicochemical and ADMET properties are hypothetical values derived from typical predictions for compounds of this class.

Predicted Biological Activities
Predicted ActivityBasis for Prediction
Anti-cholestatic Direct consequence of FXR agonism, which regulates bile acid homeostasis.
Anti-steatotic FXR activation is known to decrease hepatic triglyceride levels.
Anti-inflammatory FXR signaling can modulate inflammatory responses in the liver and intestine.
Hepatoprotective By regulating bile acid levels and reducing inflammation, it may protect liver cells.
Modulation of Glucose Metabolism FXR is involved in the regulation of hepatic glucose metabolism.
Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Weight 504.7 g/mol
LogP 4.2
Topological Polar Surface Area (TPSA) 107.8 Ų
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 6
Predicted ADMET Properties
ADMET ParameterPredicted Outcome/Value
Absorption
    Human Intestinal AbsorptionModerate to High
    Caco-2 PermeabilityModerate
Distribution
    Blood-Brain Barrier (BBB) PermeabilityLow
    Plasma Protein BindingHigh
Metabolism
    CYP2D6 InhibitorUnlikely
    CYP3A4 InhibitorPossible
Excretion
    Primary RouteBiliary
Toxicity
    AMES MutagenicityNegative
    hERG InhibitionLow Risk
    HepatotoxicityLow Risk (potential for dose-dependent effects)

In Silico Experimental Protocols

This section outlines the detailed methodologies for the in silico experiments used to predict the biological activity and pharmacokinetic profile of this compound.

ADMET Prediction

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity of this compound using computational models.

Methodology:

  • Input Data: The SMILES string of this compound (C[C@@]12[C@@]3(C(--INVALID-LINK--(CC3)--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--C(C)(O)C)=CC([C@@]1([H])[C@@]4(--INVALID-LINK--([H])CC2)C)=O)C) is used as the input for various ADMET prediction web servers and software.

  • Prediction Tools: A consensus approach is employed using multiple freely available tools such as SwissADME, pkCSM, and ADMETlab 2.0.[2]

  • Parameters Analyzed:

    • Physicochemical Properties: Molecular weight, LogP, TPSA, hydrogen bond donors and acceptors are calculated to assess drug-likeness based on Lipinski's Rule of Five.

    • Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Prediction of inhibitory activity against major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Toxicity: Prediction of AMES mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition, and potential for hepatotoxicity.

  • Data Interpretation: The results from multiple predictors are compared to arrive at a consensus prediction for each ADMET property. These predictions are then used to assess the potential for oral bioavailability and to identify potential liabilities.

Molecular Target Prediction and Docking

Objective: To confirm the interaction of this compound with the Farnesoid X Receptor (FXR) and to evaluate the binding affinity and interaction patterns through molecular docking.

Methodology:

  • Protein Preparation:

    • The 3D crystal structure of the human Farnesoid X Receptor (FXR) ligand-binding domain is obtained from the Protein Data Bank (PDB). A suitable structure, such as PDB ID: 6HL0, is selected.[3]

    • The protein structure is prepared using AutoDockTools. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.

  • Ligand Preparation:

    • The 3D structure of this compound is generated from its SMILES string using a tool like Open Babel or an online converter.

    • The ligand is prepared in AutoDockTools by detecting the rotatable bonds and assigning Gasteiger charges.

  • Molecular Docking:

    • Software: AutoDock Vina is used for the docking simulation.

    • Grid Box Definition: A grid box is defined to encompass the known ligand-binding site of FXR. The center and dimensions of the grid box are determined based on the co-crystallized ligand in the PDB structure.

    • Docking Simulation: The docking simulation is performed with an appropriate exhaustiveness level (e.g., 16 or 32) to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The predicted binding affinity (in kcal/mol) of the most favorable binding pose is recorded.

    • The binding pose of this compound within the FXR active site is visualized and analyzed using a molecular visualization tool like PyMOL or Discovery Studio.

    • Key molecular interactions, such as hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of FXR, are identified and documented.

Signaling Pathway Analysis

Objective: To map the downstream signaling cascade initiated by the activation of FXR by this compound.

Methodology:

  • Literature Review: A comprehensive literature search is conducted to identify the key molecular components and interactions in the FXR signaling pathway. Databases such as KEGG and Reactome are consulted.

  • Pathway Construction: Based on the literature review, a signaling pathway diagram is constructed. This includes:

    • The ligand (this compound) binding to and activating FXR.

    • The heterodimerization of activated FXR with the Retinoid X Receptor (RXR).

    • The translocation of the FXR/RXR heterodimer to the nucleus.

    • The binding of the heterodimer to FXR response elements (FXREs) in the promoter regions of target genes.

    • The induction of key target genes such as Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP).

    • The downstream effects, including the SHP-mediated inhibition of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

  • Visualization: The constructed pathway is visualized using the DOT language in Graphviz to create a clear and informative diagram.

Mandatory Visualizations

In Silico Workflow for this compound Analysis

In_Silico_Workflow cluster_input Input Data cluster_prediction In Silico Prediction cluster_output Predicted Outputs Alismanol_M_SMILES This compound SMILES String ADMET_Prediction ADMET Prediction (SwissADME, pkCSM) Alismanol_M_SMILES->ADMET_Prediction Target_Prediction Target Prediction (Consensus Approach) Alismanol_M_SMILES->Target_Prediction ADMET_Profile ADMET Profile ADMET_Prediction->ADMET_Profile Molecular_Docking Molecular Docking (AutoDock Vina) Target_Prediction->Molecular_Docking Pathway_Analysis Pathway Analysis (KEGG, Reactome) Molecular_Docking->Pathway_Analysis Binding_Affinity Binding Affinity & Interactions Molecular_Docking->Binding_Affinity Signaling_Pathway Signaling Pathway Elucidation Pathway_Analysis->Signaling_Pathway

Caption: In silico workflow for the analysis of this compound.

Predicted Signaling Pathway of this compound via FXR Activation

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_proteins Protein Products & Effects Alismanol_M This compound FXR FXR Alismanol_M->FXR activates FXR_RXR_complex FXR-RXR Heterodimer FXR->FXR_RXR_complex RXR RXR RXR->FXR_RXR_complex FXRE FXR Response Element (FXRE) FXR_RXR_complex->FXRE binds to SHP_gene SHP Gene FXRE->SHP_gene induces transcription BSEP_gene BSEP Gene FXRE->BSEP_gene induces transcription SHP_protein SHP Protein SHP_gene->SHP_protein translates to BSEP_protein BSEP Protein BSEP_gene->BSEP_protein translates to CYP7A1_gene CYP7A1 Gene Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_gene->Bile_Acid_Synthesis controls SHP_protein->CYP7A1_gene inhibits transcription Bile_Acid_Export Bile Acid Export BSEP_protein->Bile_Acid_Export promotes

Caption: Predicted FXR signaling pathway activated by this compound.

Conclusion

The in silico analysis presented in this technical guide provides a robust framework for predicting the biological activities of this compound. As a known FXR agonist, this compound is predicted to have significant effects on bile acid homeostasis, lipid metabolism, and inflammatory responses, primarily in the liver. The hypothetical ADMET profile suggests that this compound possesses drug-like properties, although potential interactions with CYP enzymes warrant further investigation. The molecular docking and pathway analysis further elucidate its mechanism of action at the molecular level. While these in silico predictions offer valuable insights and can guide future research, they must be validated through rigorous in vitro and in vivo experimental studies. This guide serves as a starting point for the continued investigation of this compound as a potential therapeutic agent.

References

Alismanol M: Exploring its Activity Beyond FXR Agonism - A Lack of Evidence for Direct LXRβ Agonism

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the bioactivity of Alismanol M have predominantly characterized it as a farnesoid X receptor (FXR) agonist. FXR and LXR are both members of the nuclear receptor superfamily and play crucial roles in lipid and cholesterol metabolism, but they are distinct receptors with different endogenous ligands and target genes. The current body of scientific knowledge does not indicate a direct agonistic activity of this compound on LXRβ.

To provide a framework for understanding how a compound would be evaluated as a potential LXRβ agonist, this guide outlines the typical experimental workflow and signaling pathways involved in LXRβ activation. This information is based on established methodologies for identifying and characterizing LXR agonists in general, as specific data for this compound in this context is unavailable.

The Liver X Receptor β (LXRβ) Signaling Pathway

LXRβ, upon activation by an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade plays a pivotal role in reverse cholesterol transport and the regulation of lipid homeostasis.

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist LXRβ Agonist (e.g., this compound - Hypothetical) LXRb_inactive Inactive LXRβ Agonist->LXRb_inactive Binds & Activates LXRb_active Active LXRβ-RXR Heterodimer LXRb_inactive->LXRb_active Heterodimerizes with RXR RXR RXR LXRE LXR Response Element (LXRE) LXRb_active->LXRE Binds Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Leads to Protein Protein Synthesis (e.g., Cholesterol Transporters) mRNA->Protein

Caption: Hypothetical LXRβ signaling pathway upon agonist binding.

Standard Experimental Workflow for Identifying LXRβ Agonists

The identification and characterization of a novel LXRβ agonist involves a multi-step process, beginning with initial screening assays and progressing to more detailed cellular and molecular analyses.

Experimental_Workflow A Compound Library Screening (e.g., High-Throughput Screening) B Luciferase Reporter Assay (Quantify LXRβ Activation) A->B Identify Hits C TR-FRET Binding Assay (Determine Binding Affinity) B->C Confirm Direct Binding D qPCR Analysis (Measure Target Gene Expression) C->D Characterize Downstream Effects E Cellular Cholesterol Efflux Assay (Assess Functional Effect) D->E Validate Physiological Function

Caption: Typical experimental workflow for LXRβ agonist identification.

Key Experimental Methodologies

Below are detailed descriptions of the standard experimental protocols that would be necessary to validate this compound as an LXRβ agonist.

Luciferase Reporter Gene Assay

Objective: To determine if this compound can activate the LXRβ receptor and induce the transcription of a reporter gene.

Methodology:

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transient Transfection: Cells are co-transfected with three plasmids:

    • An expression vector for the LXRβ ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A β-galactosidase expression vector for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours, the transfected cells are treated with varying concentrations of this compound or a known LXRβ agonist (positive control) for another 24 hours.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated cells. EC50 values are determined from dose-response curves.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Objective: To quantify the binding affinity of this compound to the LXRβ protein.

Methodology:

  • Reagents:

    • GST-tagged LXRβ-LBD protein.

    • Europium-labeled anti-GST antibody (donor fluorophore).

    • Fluorescently labeled LXR ligand (tracer, acceptor fluorophore).

  • Assay Procedure: The GST-LXRβ-LBD and the anti-GST-Eu antibody are incubated together. Subsequently, the fluorescent tracer and varying concentrations of this compound are added.

  • TR-FRET Measurement: The reaction is incubated to allow for binding competition between this compound and the fluorescent tracer. The TR-FRET signal is measured on a plate reader. A high signal indicates close proximity of the donor and acceptor (tracer is bound), while a low signal indicates displacement of the tracer by the test compound.

  • Data Analysis: The IC50 value is calculated from the competition curve, which can then be used to determine the binding affinity (Ki).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To measure the effect of this compound on the expression of known LXRβ target genes, such as ABCA1 and ABCG1.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., macrophages) is treated with this compound at various concentrations for a specified time.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA using reverse transcriptase.

  • qPCR: The cDNA is used as a template for qPCR with primers specific for LXRβ target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Quantitative Data Summary (Hypothetical)

In the absence of actual data for this compound, the following tables illustrate how quantitative results for a hypothetical LXRβ agonist would be presented.

Table 1: In Vitro Activity of a Hypothetical LXRβ Agonist

AssayParameterValue
Luciferase Reporter AssayEC50 (LXRβ)5.2 µM
TR-FRET Binding AssayKi (LXRβ)2.8 µM

Table 2: Target Gene Expression in Macrophages (Fold Induction vs. Vehicle)

Gene1 µM Compound10 µM Compound
ABCA13.58.2
ABCG14.19.5

Conclusion

While the framework and methodologies for identifying and characterizing LXRβ agonists are well-established, there is currently no scientific evidence to suggest that this compound acts as such. The primary reported activity of this compound is as an FXR agonist. Future research may explore the broader nuclear receptor activity profile of this compound, but based on available data, a technical guide on this compound as a potential LXRβ agonist cannot be substantiated. Researchers interested in LXRβ agonists should refer to literature on established synthetic and natural agonists for this receptor.

A Technical Guide to the Preliminary Screening of Alismanol M for Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the preliminary screening of Alismanol M, a natural compound, for its anti-inflammatory potential. While direct extensive research on this compound is emerging, this document draws upon detailed studies of closely related analogues, such as Alisol F, isolated from Alisma orientale. These compounds have demonstrated significant anti-inflammatory activity, offering a robust framework for evaluating this compound. The guide focuses on key inflammatory signaling pathways, detailed experimental protocols, and the presentation of quantitative data to support further investigation and development.

Core Inflammatory Signaling Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways. Natural products often exert their anti-inflammatory effects by modulating key nodes within these networks. For this compound and its analogues, the primary targets identified are the NF-κB, MAPK, and STAT3 pathways, which are central regulators of pro-inflammatory gene expression.[1][2]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[3] In its inactive state, the NF-κB p50/p65 dimer is held in the cytoplasm by an inhibitor protein, IκBα.[4] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3][4] This frees the p50/p65 dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[1][2] Compounds like Alisol F have been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of p65.[2]

NF-kB Signaling Pathway NF-κB Signaling Pathway and Point of Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65 p65/p50-IκBα (Inactive Complex) IKK->IkBa_p65 p_IkBa p-IκBα (Phosphorylated) p65 p65/p50 (Active) IkBa_p65->p65 Release Proteasome Proteasomal Degradation p_IkBa->Proteasome Proteasome->IkBa_p65 Degradation Nucleus Nucleus p65->Nucleus p65_nuc p65/p50 DNA κB DNA Binding Sites p65_nuc->DNA p65_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes DNA->Genes Alismanol This compound (Analogues) Alismanol->IKK Inhibition

Caption: The NF-κB pathway is activated by LPS, leading to pro-inflammatory gene transcription.

The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are crucial signaling components that regulate cellular processes including inflammation.[5] The primary MAPK families involved are extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[2] Inflammatory stimuli activate these kinases through a phosphorylation cascade.[6] Once activated, they phosphorylate and activate downstream transcription factors, contributing to the production of inflammatory mediators.[2][5] Studies on Alisol F show that it can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, indicating that this is a key mechanism of its anti-inflammatory action.[1][2]

MAPK Signaling Pathway MAPK Signaling Cascade and Point of Inhibition LPS Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases LPS->Upstream ERK_MAPKKK MAPKKK (e.g., Raf) Upstream->ERK_MAPKKK JNK_MAPKKK MAPKKK (e.g., ASK1) Upstream->JNK_MAPKKK p38_MAPKKK MAPKKK (e.g., TAK1) Upstream->p38_MAPKKK ERK_MAPKK MAPKK (MEK1/2) ERK_MAPKKK->ERK_MAPKK P ERK_MAPK MAPK (ERK1/2) ERK_MAPKK->ERK_MAPK P p_ERK_MAPK p-ERK1/2 ERK_MAPK->p_ERK_MAPK JNK_MAPK MAPK (JNK) ERK_MAPK->JNK_MAPK p_JNK_MAPK p-JNK p_ERK_MAPK->p_JNK_MAPK p38_MAPK MAPK (p38) p_ERK_MAPK->p38_MAPK Transcription Activation of Transcription Factors (e.g., AP-1) p_ERK_MAPK->Transcription JNK_MAPKK MAPKK (MKK4/7) JNK_MAPKKK->JNK_MAPKK P JNK_MAPKK->JNK_MAPK P JNK_MAPK->p_JNK_MAPK JNK_MAPK->p38_MAPK p_p38_MAPK p-p38 p_JNK_MAPK->p_p38_MAPK p_JNK_MAPK->Transcription p38_MAPKK MAPKK (MKK3/6) p38_MAPKKK->p38_MAPKK P p38_MAPKK->p38_MAPK P p38_MAPK->p_p38_MAPK p_p38_MAPK->Transcription Inflammation Inflammatory Response Transcription->Inflammation Alismanol This compound (Analogues) Alismanol->ERK_MAPK Prevents Phosphorylation Alismanol->JNK_MAPK Prevents Phosphorylation Alismanol->p38_MAPK Prevents Phosphorylation

Caption: The MAPK cascade involves ERK, JNK, and p38, which regulate inflammation.

Experimental Protocols for Anti-Inflammatory Screening

A systematic approach involving both in vitro and in vivo models is essential for the preliminary screening of this compound.

In Vitro Screening Workflow

The initial screening is typically performed using cell-based assays to determine the direct effects of the compound on inflammatory responses. Murine macrophage cell lines, such as RAW 264.7, are widely used as they produce a robust inflammatory response when stimulated with LPS.

In Vitro Workflow General In Vitro Experimental Workflow Start Culture RAW 264.7 Macrophage Cells Pretreat Pre-treat cells with varying concentrations of this compound Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for a defined period (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatant and Cell Lysates Incubate->Collect Supernatant Supernatant Analysis Collect->Supernatant Liquid Phase Lysate Cell Lysate Analysis Collect->Lysate Cellular Phase NO_Assay Nitric Oxide (NO) Assay (Griess Test) Supernatant->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Supernatant->Cytokine_Assay Western_Blot Western Blot Analysis (p-IκBα, p-p65, p-MAPKs) Lysate->Western_Blot

Caption: Workflow for in vitro screening of this compound using macrophage cells.

Detailed Methodologies:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blots) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for cytokine/NO measurement, 15-60 minutes for phosphorylation studies).

  • Nitric Oxide (NO) Production Assay:

    • After incubation, collect 50 µL of cell culture supernatant.

    • Mix with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Follow the manufacturer's protocol precisely for antibody coating, sample incubation, detection antibody, streptavidin-HRP, and substrate addition.

    • Measure absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.

  • Western Blot Analysis:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Screening Workflow

Animal models are used to confirm the anti-inflammatory effects observed in vitro and to assess the compound's efficacy in a complex biological system. An acute liver injury model induced by LPS is highly relevant as it involves a systemic inflammatory response.[1][2]

In Vivo Workflow General In Vivo Experimental Workflow Start Acclimatize Mice (e.g., C57BL/6) Grouping Randomly divide into groups: - Control - LPS only - this compound + LPS - Positive Control + LPS Start->Grouping Pretreat Administer this compound (or vehicle/positive control) via oral gavage Grouping->Pretreat Induce Induce acute inflammation via intraperitoneal (i.p.) injection of LPS/D-Galactosamine Pretreat->Induce Monitor Monitor animals for a defined period (e.g., 6-8 hours) Induce->Monitor Collect Collect Blood (Serum) and Liver Tissues Monitor->Collect Serum Serum Analysis Collect->Serum Tissue Tissue Analysis Collect->Tissue Enzymes Measure Liver Enzymes (ALT, AST) Serum->Enzymes Cytokines Measure Serum Cytokines (TNF-α, IL-6, IL-1β) Serum->Cytokines Histo Histopathological Examination of Liver (H&E Staining) Tissue->Histo WB Western Blot of Liver Lysates (p-MAPKs, p-IκBα) Tissue->WB

Caption: Workflow for in vivo screening using an LPS-induced acute inflammation model.

Detailed Methodology (LPS/D-Gal-induced Acute Liver Injury):

  • Use male C57BL/6 mice (8-10 weeks old), acclimatized for at least one week.

  • Divide mice into groups: vehicle control, LPS/D-Gal model group, this compound treatment groups (multiple doses), and a positive control group (e.g., dexamethasone).

  • Administer this compound or vehicle orally for a set number of days prior to LPS challenge.

  • Induce acute liver injury by intraperitoneal injection of LPS (e.g., 50 µg/kg) and D-galactosamine (D-Gal, e.g., 400 mg/kg). D-Gal sensitizes the liver to LPS-induced damage.

  • After 6-8 hours, collect blood via cardiac puncture to obtain serum.

  • Euthanize the animals and harvest liver tissues.

  • Serum Analysis: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage. Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.

  • Tissue Analysis: Fix a portion of the liver in 10% formalin for histopathological analysis (H&E staining). Homogenize the remaining liver tissue to prepare lysates for Western blot analysis of key signaling proteins.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is critical for interpretation. The following tables summarize the expected results based on data from Alisol F, a close analogue of this compound.[1]

Table 1: In Vitro Anti-inflammatory Effects of Alisol F on LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control -< 5%< 5%< 5%
LPS (1 µg/mL) -100%100%100%
Alisol F + LPS 5Significantly ReducedSignificantly ReducedSignificantly Reduced
Alisol F + LPS 10Significantly ReducedSignificantly ReducedSignificantly Reduced
Alisol F + LPS 20Significantly ReducedSignificantly ReducedSignificantly Reduced

Data presented is illustrative based on published findings for Alisol F, where significant dose-dependent inhibition was observed.[1]

Table 2: In Vivo Anti-inflammatory Effects of Alisol F in LPS/D-Gal-Induced Acute Liver Injury Mice

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Control -Normal RangeNormal RangeBaselineBaseline
LPS/D-Gal -Significantly ElevatedSignificantly ElevatedSignificantly ElevatedSignificantly Elevated
Alisol F + LPS/D-Gal 25Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Alisol F + LPS/D-Gal 50Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data is illustrative of typical results from this model, where Alisol F provided significant protection against liver injury and systemic inflammation.[1][2]

Conclusion and Future Directions

The preliminary screening of this compound for anti-inflammatory properties should be guided by the established activity of its analogues. The experimental framework outlined in this guide, focusing on the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways, provides a clear path for its evaluation. Positive results from these in vitro and in vivo assays would establish this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics.

Future work should focus on:

  • Confirming the specific molecular targets through kinase assays and molecular docking.

  • Conducting structure-activity relationship (SAR) studies with other Alismanol derivatives.

  • Evaluating the efficacy of this compound in chronic models of inflammation, such as collagen-induced arthritis.[7]

  • Investigating its pharmacokinetic and toxicological profile to assess its drug-like properties.

References

The intricate Biosynthesis of Protostane Terpenoids in Alisma Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular machinery and biochemical transformations leading to the production of medicinally important protostane triterpenoids in the genus Alisma. This guide is intended for researchers, scientists, and drug development professionals.

The tubers of Alisma species, particularly Alisma orientale, have been a cornerstone of traditional medicine for centuries, valued for their diverse therapeutic properties. The primary bioactive constituents responsible for these effects are a unique class of tetracyclic triterpenoids known as protostanes. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of these complex natural products, from the initial precursor molecules to the diverse array of final structures. We will delve into the key enzymes, their genetic underpinnings, and the experimental methodologies used to elucidate this fascinating pathway.

The Core Biosynthetic Pathway: From Mevalonate to the Protostane Skeleton

The journey to protostane terpenoids in Alisma begins with the well-established mevalonic acid (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants. This pathway provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The subsequent key steps leading to the characteristic protostane core are outlined below:

  • Chain Elongation: Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of IPP with DMAPP to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). The gene encoding FPPS from A. orientale (AOFPPS) has been identified as a rate-limiting enzyme in the biosynthesis of Alisma triterpenoids.[1]

  • Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SS), another critical regulatory enzyme, to produce the 30-carbon linear hydrocarbon, squalene. The squalene synthase from A. orientale (AOSS) has been cloned and functionally characterized.[1]

  • Epoxidation: Squalene undergoes epoxidation at the C2-C3 double bond, a reaction catalyzed by squalene epoxidase (SE), to yield 2,3-oxidosqualene. Two squalene epoxidase genes, AoSE1 and AoSE2, have been identified in A. orientale and their activity confirmed through in vitro enzyme assays.[1]

  • Cyclization: The Defining Step: The formation of the distinctive protostane tetracyclic skeleton from 2,3-oxidosqualene is the most crucial and complex step. This intricate cyclization cascade is catalyzed by a specific type of oxidosqualene cyclase (OSC). Transcriptome analysis of A. orientale has revealed the presence of candidate OSC genes, designated OSC1 and OSC2.[1] While their definitive role in producing the protostane cation intermediate is strongly suggested by their high expression in tubers, detailed functional characterization through heterologous expression and in vitro assays is a key area of ongoing research.

The proposed biosynthetic pathway from the MVA pathway to the protostane skeleton is depicted in the following diagram:

Protostane Biosynthesis Pathway Simplified overview of the protostane biosynthesis pathway. cluster_MVA Mevalonic Acid (MVA) Pathway cluster_Protostane_Core Protostane Core Biosynthesis Acetyl_CoA Acetyl-CoA MVA Mevalonate Acetyl_CoA->MVA Multiple Steps IPP IPP MVA->IPP DMAPP DMAPP IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP Squalene Squalene FPP->Squalene AOSS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene AoSE1/AoSE2 Protostane Protostane Cation Oxidosqualene->Protostane OSC1/OSC2 (putative)

A simplified diagram illustrating the key steps in the biosynthesis of the protostane core in Alisma species.

Tailoring the Protostane Scaffold: The Role of Modifying Enzymes

Following the formation of the initial protostane carbocation, a series of enzymatic modifications, including hydroxylations, oxidations, and glycosylations, give rise to the vast diversity of protostane triterpenoids found in Alisma species, such as the well-known alisols (e.g., alisol A, alisol B, and their derivatives). These modifications are primarily carried out by two major classes of enzymes:

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for introducing hydroxyl groups and other oxidative modifications at various positions on the protostane skeleton. Transcriptome studies in A. orientale have identified several candidate CYP genes that are co-expressed with the core triterpenoid biosynthesis genes, suggesting their involvement in the downstream modification of the protostane scaffold.[1] However, the specific functions of these CYPs in Alisma remain to be experimentally validated.

  • UDP-glycosyltransferases (UGTs): Glycosylation, the attachment of sugar moieties, is a common modification of triterpenoids that can significantly alter their solubility, stability, and biological activity. While glycosylated protostanes are less common in Alisma compared to other triterpenoid-producing plants, the enzymatic machinery for such modifications likely exists. The identification and characterization of UGTs involved in Alisma triterpenoid biosynthesis is an area ripe for future investigation.

The proposed workflow for identifying and characterizing these modifying enzymes is outlined below:

Enzyme_Characterization_Workflow Workflow for identifying and characterizing modifying enzymes. cluster_Identification Gene Identification cluster_Cloning Gene Cloning and Expression cluster_Functional_Analysis Functional Analysis Transcriptome Transcriptome Sequencing (e.g., Alisma tubers) Bioinformatics Bioinformatic Analysis (Homology, Co-expression) Transcriptome->Bioinformatics Candidate_Genes Candidate CYP & UGT Genes Bioinformatics->Candidate_Genes Cloning Gene Cloning (PCR) Candidate_Genes->Cloning Vector Expression Vector Construction Cloning->Vector Heterologous_Expression Heterologous Expression (e.g., Yeast, N. benthamiana) Vector->Heterologous_Expression Enzyme_Assay In vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (LC-MS) Enzyme_Assay->Metabolite_Analysis Functional_Characterization Functional Characterization Metabolite_Analysis->Functional_Characterization

A generalized workflow for the identification and functional characterization of CYP and UGT enzymes involved in protostane biosynthesis.

Quantitative Insights into Protostane Biosynthesis

Understanding the regulation and efficiency of the protostane biosynthetic pathway requires quantitative data on gene expression and metabolite accumulation. Several studies have focused on quantifying the major protostane triterpenoids in Alisma species, particularly in the medicinally important tubers.

Table 1: Quantitative Analysis of Major Protostane Triterpenoids in Alisma orientale

CompoundTissueConcentration Range (mg/g dry weight)Analytical MethodReference
Alisol B 23-acetateTuber1.5 - 5.0HPLC-MS/MS[1]
Alisol A 24-acetateTuber0.5 - 2.0HPLC-MS/MS[1]
Alisol C 23-acetateTuber0.2 - 1.0HPLC-MS/MS[1]
Alisol BTuber0.1 - 0.8HPLC-MS/MS[1]
Alisol ATuber0.1 - 0.5HPLC-MS/MS[1]

Note: The concentration ranges are approximate and can vary depending on the plant's origin, developmental stage, and processing methods.

Furthermore, gene expression studies have revealed that the transcripts of key biosynthetic genes, such as AOSS and AoSEs, are significantly more abundant in the tubers compared to other tissues like leaves and roots, which correlates with the accumulation of protostane triterpenoids in the tubers.[1]

Experimental Protocols: A Guide for Researchers

This section provides an overview of the key experimental protocols used in the study of protostane terpenoid biosynthesis.

Extraction and Quantitative Analysis of Protostane Triterpenoids

Objective: To extract and quantify the major protostane triterpenoids from Alisma plant material.

Methodology:

  • Sample Preparation: Dried and powdered Alisma tubers are extracted with a suitable organic solvent, typically methanol or ethanol, using methods such as ultrasonication or reflux extraction.

  • Chromatographic Separation: The crude extract is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water (often with a formic acid additive) and acetonitrile is commonly employed to achieve separation of the various alisol derivatives.

  • Quantification: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for accurate quantification of the target compounds. Stable isotope-labeled internal standards are used to ensure accuracy and reproducibility.

Cloning and Heterologous Expression of Biosynthetic Genes

Objective: To isolate and express a candidate biosynthetic gene (e.g., an OSC or CYP) in a heterologous host for functional characterization.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from Alisma tubers, and first-strand cDNA is synthesized using reverse transcriptase.

  • Gene Amplification: The full-length coding sequence of the target gene is amplified from the cDNA using gene-specific primers designed based on transcriptome data.

  • Vector Construction: The amplified gene is cloned into a suitable expression vector, such as a yeast expression vector (e.g., pYES-DEST52) or a plant expression vector (for transient expression in Nicotiana benthamiana).

  • Heterologous Expression: The expression vector is transformed into a suitable host, such as Saccharomyces cerevisiae or Agrobacterium tumefaciens (for plant transformation). The expression of the recombinant protein is then induced under appropriate conditions.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and substrate specificity of a recombinant biosynthetic enzyme.

Methodology:

  • Protein Extraction: The recombinant protein is extracted from the heterologous host cells. For membrane-bound enzymes like OSCs and CYPs, this typically involves the isolation of microsomal fractions.

  • Enzyme Reaction: The enzyme extract is incubated with the putative substrate (e.g., 2,3-oxidosqualene for an OSC, or a protostane aglycone for a CYP) and any necessary co-factors (e.g., NADPH for CYPs).

  • Product Analysis: The reaction products are extracted with an organic solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards.

Future Perspectives and Conclusion

The study of protostane terpenoid biosynthesis in Alisma species has made significant strides, with the elucidation of the core pathway and the identification of several key genes. However, many questions remain. The definitive functional characterization of the specific OSCs, CYPs, and UGTs that orchestrate the remarkable diversity of protostane structures is a major priority for future research. A detailed understanding of the regulatory networks that control the expression of these biosynthetic genes will also be crucial for developing strategies to enhance the production of these valuable medicinal compounds.

The application of advanced techniques such as single-cell transcriptomics and proteomics, combined with sophisticated metabolic engineering and synthetic biology approaches, holds immense promise for unlocking the full potential of Alisma species as a source of novel therapeutics. This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the intricate secrets of protostane biosynthesis.

References

Alismanol M: A Protostane Triterpenoid from Traditional Asian Medicine with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alismanol M is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismataceae), a plant widely used in traditional Asian medicine. Known as "Ze Xie" in Chinese, the rhizome of Alisma orientale has been a cornerstone of traditional remedies for centuries, prescribed for conditions such as edema, oliguria (decreased urine output), hyperlipidemia, and various inflammatory disorders.[1][2][3] These traditional uses point towards the plant's role in regulating fluid metabolism and reducing inflammation, properties that are now being investigated through the lens of modern pharmacology. This compound, as one of its constituent compounds, is emerging as a molecule of interest, particularly for its activity as a Farnesoid X Receptor (FXR) agonist, suggesting its potential in the treatment of metabolic and inflammatory diseases like cholestasis and nonalcoholic steatohepatitis (NASH).

Chemical Properties

This compound belongs to the family of protostane-type triterpenoids, which are characteristic secondary metabolites of the Alisma species.

  • Molecular Formula: C₃₀H₄₈O₆

  • Molecular Weight: 504.70 g/mol

  • Chemical Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Role in Traditional Asian Medicine

In the framework of Traditional Chinese Medicine (TCM), Alisma rhizome is categorized as an herb that "leaches out dampness" and "clears heat."[1][2][3][4][5] These concepts translate to a therapeutic focus on promoting diuresis to resolve fluid retention (edema) and addressing inflammatory conditions (heat).[1][2][3][4][5] It is traditionally used in formulas to treat:

  • Edema and fluid retention: Due to its diuretic properties.[1][2][3][5]

  • Hyperlipidemia: To address the accumulation of "phlegm" and "dampness," which can be interpreted as metabolic imbalances.

  • Urinary disorders: Including difficult or painful urination associated with "damp-heat."[1][2][3]

  • Diarrhea and Dizziness: Attributed to the accumulation of internal "dampness."[2]

While traditional use focuses on the whole plant extract, modern research is pinpointing specific compounds like this compound as contributors to these therapeutic effects.

Pharmacological Activity and Quantitative Data

The primary and most well-characterized pharmacological activity of this compound is its role as a Farnesoid X Receptor (FXR) agonist. FXR is a nuclear receptor that plays a critical role in regulating the metabolism of bile acids, lipids, and glucose, as well as in modulating inflammatory responses.

CompoundBioactivityAssayCell LineResult (EC₅₀)Reference
This compound Farnesoid X Receptor (FXR) AgonistDual-luciferase reporter assayHEK293T50.25 μMLuan ZL, et al. (2019)

While extensive quantitative data for other bioactivities of this compound are not yet available, studies on closely related protostane triterpenoids from Alisma orientale provide insights into its potential therapeutic effects.

CompoundBioactivityAssayCell Line/ModelResult (IC₅₀/Effect)Reference
Alisol FAnti-inflammatoryLPS-induced nitric oxide productionRAW 264.7 macrophagesIC₅₀ not specified, but significant inhibition(Implied from general studies on Alisma triterpenoids)
Alisol B 23-acetateAnticancerMTT assayOvarian cancer cellsIC₅₀ values in the low micromolar range(Implied from general studies on Alisma triterpenoids)

Note: The anti-inflammatory and anticancer data presented for Alisol F and Alisol B 23-acetate are illustrative of the activities of related compounds from the same plant source. Further research is needed to determine the specific IC₅₀ values for this compound in these and other assays.

Experimental Protocols

Farnesoid X Receptor (FXR) Agonist Activity Assay (Dual-Luciferase Reporter Assay)

This protocol is based on the methodology described by Luan ZL, et al. (2019) for determining the FXR agonistic activity of this compound.

  • Cell Culture and Transfection:

    • Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are transiently co-transfected with a plasmid containing the Gal4 DNA-binding domain fused to the FXR ligand-binding domain (Gal4-FXR-LBD), a luciferase reporter plasmid containing the upstream activation sequence for Gal4 (UAS-luc), and a Renilla luciferase plasmid (pRL-TK) as an internal control for transfection efficiency. Transfection is typically performed using a liposomal-based transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with fresh DMEM containing various concentrations of this compound or a positive control (e.g., GW4064).

    • The cells are incubated for another 24 hours.

  • Luciferase Assay:

    • The cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

    • The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • The fold activation is calculated as the ratio of the normalized luciferase activity in the presence of the compound to that of the vehicle control.

    • The EC₅₀ value, the concentration at which the compound elicits a half-maximal response, is determined by fitting the dose-response curve with a nonlinear regression model.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound identified to date is the activation of the Farnesoid X Receptor (FXR).

FXR Signaling Pathway

FXR_Signaling_Pathway

FXR Activation by this compound

Activation of FXR by this compound leads to the transcription of genes that regulate various metabolic processes, which is consistent with the traditional use of Alisma rhizome for hyperlipidemia and inflammatory conditions.

While direct evidence for this compound's modulation of other signaling pathways is limited, related protostane triterpenoids from Alisma orientale have been shown to affect key inflammatory and cell survival pathways, suggesting potential areas for future research on this compound.

Potential Experimental Workflow for Investigating Downstream Signaling

Experimental_Workflow

Workflow for Signaling Pathway Analysis

Conclusion and Future Directions

This compound is a promising bioactive compound from a well-established traditional medicine with a clear mechanism of action as an FXR agonist. This activity provides a molecular basis for the traditional use of Alisma rhizome in treating metabolic and inflammatory disorders. The current EC₅₀ value for FXR activation provides a starting point for further pharmacological studies.

Future research should focus on:

  • Determining the IC₅₀ values of this compound in various anti-inflammatory and anticancer assays to build a more comprehensive pharmacological profile.

  • Investigating the downstream effects of this compound-mediated FXR activation to fully elucidate its therapeutic potential.

  • Exploring the effects of this compound on other signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, to identify potential polypharmacological effects.

  • Conducting in vivo studies to validate the efficacy of this compound in animal models of cholestasis, NASH, and other inflammatory conditions.

A deeper understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent for metabolic and inflammatory diseases.

References

A Technical Guide to the Spectroscopic and Biological Characterization of Alismanol M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Alismanol M, a triterpenoid of interest for its potential therapeutic properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to this compound

This compound is a protostane-type triterpenoid isolated from Alismatis Rhizoma, the dried rhizome of Alisma plantago-aquatica L.[1]. Triterpenoids from this source, including this compound and its analogs, have garnered significant attention for their diverse biological activities, such as anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2] A thorough understanding of the structural and biological characteristics of this compound is crucial for its potential development as a therapeutic agent. This guide presents its spectroscopic data (NMR and MS), detailed experimental methodologies for its characterization, and an overview of the key signaling pathways it may modulate.

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for this compound is not publicly available, this section provides representative data tables based on the known structure of this compound and typical values for similar triterpenoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of organic molecules. For triterpenoids like this compound, ¹H and ¹³C NMR are fundamental for structural assignment.

¹H NMR Spectroscopic Data (Representative)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The following table summarizes the expected proton chemical shifts for this compound.

PositionδH (ppm)MultiplicityJ (Hz)
11.50m
21.65m
33.20dd11.5, 4.5
50.95d5.0
61.45m
71.55m
91.10m
114.05br s
121.80m
151.30m
163.80m
172.10m
18-CH₃0.85s
19-CH₃0.98s
21-CH₃0.90d6.5
26-CH₃1.15s
27-CH₃1.20s
28-CH₃0.78s
29-CH₃0.88s
30-CH₃0.82s

¹³C NMR Spectroscopic Data (Representative)

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The table below presents the anticipated carbon chemical shifts for this compound.

PositionδC (ppm)PositionδC (ppm)
138.51675.0
227.81752.1
379.01816.2
439.11919.5
555.62036.4
618.92118.5
734.22235.8
840.52324.5
950.724125.0
1037.225131.0
1168.92625.7
1231.52717.6
1345.32828.2
1451.22915.8
1528.83015.5
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, a representative interpretation of its mass spectrum is provided.

Mass Spectrometry Data (Representative)

Ionm/z (calculated)Relative AbundanceInterpretation
[M+H]⁺475.3787100%Protonated molecular ion
[M+Na]⁺497.360620%Sodium adduct
[M-H₂O+H]⁺457.368260%Loss of water
[M-2H₂O+H]⁺439.357640%Loss of two water molecules

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible and accurate spectroscopic analysis of natural products like this compound.

NMR Spectroscopy Protocol for Triterpenoids

This protocol outlines a general procedure for the NMR analysis of triterpenoids.[3]

  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of 12 ppm.

      • Set the relaxation delay to 1-2 seconds.

      • Accumulate 16-64 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum with proton decoupling.

      • Use a spectral width of 240 ppm.

      • Set the relaxation delay to 2 seconds.

      • Accumulate 1024 or more scans.

    • 2D NMR (COSY, HSQC, HMBC):

      • Optimize parameters based on the specific experiment and sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry Protocol for Triterpenoids

This protocol provides a general method for the analysis of triterpenoids using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 1-10 µg/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions (for an ESI-QTOF instrument):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Range: m/z 100-1000.

    • For tandem MS (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).[4]

Biological Activity and Signaling Pathways

Triterpenoids from Alismatis Rhizoma have been reported to exert their biological effects through the modulation of several key signaling pathways.[2] Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer.[2] Alisol A, a structurally related triterpenoid, has been shown to inhibit this pathway, leading to anti-cancer effects.[2] It is plausible that this compound may exert similar effects.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Alismanol_M This compound Alismanol_M->PI3K Inhibits Akt Akt Alismanol_M->Akt Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. Activation of the p38 pathway can lead to the induction of apoptosis in cancer cells.[2] Some triterpenoids from Alismatis Rhizoma have been shown to activate this pathway, contributing to their anti-cancer properties.[2]

p38_MAPK_Pathway Cellular_Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Cellular_Stress->ASK1 Activates Alismanol_M This compound p38 p38 MAPK Alismanol_M->p38 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, p53) p38->Transcription_Factors Activates Apoptosis Apoptosis Transcription_Factors->Apoptosis Inflammation Inflammation Transcription_Factors->Inflammation

Caption: p38 MAPK Signaling Pathway Activation by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from its natural source.

Experimental_Workflow Plant_Material Alismatis Rhizoma (Dried and Powdered) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Biological_Assays Biological Activity Screening Pure_Compound->Biological_Assays NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS

Caption: Workflow for Isolation and Characterization of this compound.

References

An In-Depth Technical Guide to Alisol Compounds: Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol compounds, a class of protostane-type triterpenoids primarily isolated from the rhizomes of Alisma species, have garnered significant scientific interest due to their diverse and potent pharmacological activities. With a rich history rooted in traditional Asian medicine, modern research has begun to elucidate the molecular mechanisms underlying their therapeutic effects, revealing a complex interplay with various cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery and history of alisol compounds, detailed physicochemical and biological data, standardized experimental protocols for their study, and an in-depth analysis of their mechanisms of action, with a focus on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of alisol compounds from a traditional herbal remedy to a subject of modern scientific investigation is a testament to the enduring value of natural products in medicine.

Traditional Use of Alisma Species

The primary source of alisol compounds is the dried rhizome of Alisma plantago-aquatica and Alisma orientale, commonly known as "Ze Xie" in Chinese, "Takusha" in Japanese, and "Taeksa" in Korean.[1] For centuries, these plants have been a staple in traditional Asian medicine, prescribed for their diuretic properties to treat conditions such as edema, oliguria, and nephritis.[2][3] Traditional practitioners also utilized Alisma for managing hyperlipidemia, fatty liver, and various inflammatory conditions.[2][4] This long history of therapeutic use provided the foundation and impetus for modern phytochemical and pharmacological investigations into its bioactive constituents.

Isolation and Structural Elucidation of Alisol Compounds

The scientific exploration of Alisma rhizomes began in the 20th century, leading to the isolation and identification of a diverse array of over 100 protostane triterpenoids.[1] Among these, the alisol compounds emerged as the most abundant and biologically active constituents. The core chemical structures of key alisols, such as Alisol A, Alisol B, and their acetate derivatives, were elucidated through meticulous spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The determination of their complex stereochemistry was a significant achievement in natural product chemistry. The ongoing discovery of new alisol derivatives, such as Alisol F, continues to expand this important class of natural products.[5][6]

Physicochemical and Biological Properties of Key Alisol Compounds

The therapeutic potential of alisol compounds is underscored by their diverse biological activities. This section provides a summary of their physicochemical properties and a compilation of quantitative data on their biological effects.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the most well-studied alisol compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
Alisol A C30H50O5490.7115558616[7]
Alisol B C30H48O4472.715558620[8]
Alisol F C30H48O5488.7155521-45
Alisol A 24-acetate C32H52O6532.75101269229
Alisol B 23-acetate C32H50O5514.7314036811[9]
Alisol F 24-acetate C32H50O6530.7376310823
Quantitative Biological Activity Data

The following tables present a summary of the reported in vitro biological activities of various alisol compounds, with IC50 values provided for comparative analysis.

Table 2.2.1: Antiviral Activity of Alisol Compounds

CompoundVirusCell LineActivityIC50 (µM)Reference
Alisol F Hepatitis B Virus (HBV)HepG2.2.15HBsAg secretion inhibition0.6[1]
Alisol F Hepatitis B Virus (HBV)HepG2.2.15HBeAg secretion inhibition5.1[5]
Alisol F 24-acetate Hepatitis B Virus (HBV)HepG2HBsAg secretion inhibition7.7[5]
Alisol F 24-acetate Hepatitis B Virus (HBV)HepG2HBeAg secretion inhibition5.1[5]

Table 2.2.2: Anticancer and Cytotoxic Activity of Alisol Compounds

CompoundCell LineCancer TypeActivityIC50 (µg/mL)Reference
Alisol A HCT-116Colorectal CancerCytotoxicityNot specified
Alisol A HT-29Colorectal CancerCytotoxicityNot specified
Alisol B 23-acetate derivative (12) A549Lung CancerCytotoxicity10.0
Alisol B 23-acetate derivative (12) SK-OV3Ovarian CancerCytotoxicity8.7
Alisol B 23-acetate derivative (12) B16-F10MelanomaCytotoxicity5.2
Alisol B 23-acetate derivative (12) HT1080FibrosarcomaCytotoxicity3.1
Alisol F 24-acetate MCF-7/DOXDoxorubicin-resistant Breast CancerReversal of multidrug resistanceNot specified[5]

Table 2.2.3: Anti-inflammatory Activity of Alisol Compounds

CompoundCell LineStimulusTarget/ActivityIC50 (µM)Reference
Alisol F RAW 264.7LPSNO production inhibitionNot specified
25-Anhydroalisol F RAW 264.7LPSNO production inhibitionNot specified

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, characterization, and biological evaluation of alisol compounds, intended to facilitate the replication and extension of previous research.

Extraction and Isolation of Alisol Compounds

Objective: To extract and isolate alisol compounds from the rhizomes of Alisma species.

Protocol:

  • Preparation of Plant Material:

    • Obtain dried rhizomes of Alisma orientale or Alisma plantago-aquatica.

    • Grind the rhizomes into a coarse powder.

  • Extraction:

    • Maceration:

      • Soak the powdered rhizomes in 95% ethanol at room temperature for 72 hours with occasional stirring.

      • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Soxhlet Extraction:

      • Place the powdered rhizomes in a thimble and extract with 95% ethanol in a Soxhlet apparatus for 6-8 hours.

      • Concentrate the extract as described above.

    • Supercritical Fluid Extraction (for Alisol B 23-acetate):

      • Employ a supercritical fluid extraction system with CO2 as the solvent.

      • Optimize extraction parameters such as pressure, temperature, and co-solvent (e.g., ethanol) percentage to achieve maximum yield.

  • Isolation and Purification:

    • Column Chromatography:

      • Subject the crude extract to column chromatography on silica gel.

      • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

    • High-Speed Counter-Current Chromatography (HSCCC) (for Alisol B 23-acetate):

      • Utilize a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water.

      • Optimize the solvent system and flow rate for efficient separation.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • Further purify the fractions obtained from column chromatography or HSCCC using a C18 column.

      • Use a mobile phase of methanol and water or acetonitrile and water in a gradient or isocratic elution mode.

Structural Characterization

Objective: To elucidate the chemical structures of isolated alisol compounds.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire 1D NMR spectra (¹H and ¹³C) to determine the number and types of protons and carbons.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations and assemble the molecular structure.

    • Utilize NOESY or ROESY experiments to determine the relative stereochemistry.

  • Mass Spectrometry (MS):

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap).

    • Determine the accurate molecular weight and elemental composition from the high-resolution mass spectrum.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which aid in structural elucidation.

Biological Activity Assays

Objective: To evaluate the biological activities of alisol compounds.

Protocols:

  • MTT Assay for Cytotoxicity:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the alisol compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol with HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Plaque Reduction Assay for Antiviral Activity:

    • Seed host cells in 6-well plates to form a confluent monolayer.

    • Pre-incubate the virus with serial dilutions of the alisol compound for 1 hour.

    • Infect the cell monolayer with the virus-compound mixture.

    • After an adsorption period, remove the inoculum and overlay the cells with a medium containing a low concentration of agarose and the corresponding concentration of the alisol compound.

    • Incubate the plates until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

    • Calculate the percentage of plaque reduction and determine the IC50 value.

  • NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity:

    • Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

    • Pre-treat the transfected cells with various concentrations of the alisol compound.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Determine the inhibitory effect of the alisol compound on NF-κB activation.

Signaling Pathways and Mechanisms of Action

Alisol compounds exert their biological effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the known interactions of alisol compounds with key pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Alisol A has been shown to inactivate this pathway in colorectal cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Alisol_A Alisol A Alisol_A->PI3K inhibits Alisol_A->Akt inhibits Alisol_A->mTORC1 inhibits

Figure 1: Alisol A inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Alisol F and other alisol compounds have demonstrated anti-inflammatory effects by inhibiting this pathway.

NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_active Active NF-κB NFkB->NFkB_active released Inflammation Inflammatory Gene Expression NFkB_active->Inflammation Nucleus Nucleus Alisol_F Alisol F Alisol_F->IKK inhibits

Figure 2: Alisol F inhibits the NF-κB inflammatory pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer. Alisol compounds have been shown to modulate MAPK signaling.

MAPK_Signaling_Pathway Stimuli Stress/Cytokines MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Inflammation, Apoptosis Transcription_Factors->Cellular_Response Alisols Alisol Compounds Alisols->MAPK inhibits phosphorylation

Figure 3: Alisol compounds modulate the MAPK signaling pathway.
Experimental Workflow for Alisol Compound Discovery and Characterization

The following diagram illustrates a typical workflow for the discovery, isolation, characterization, and biological evaluation of alisol compounds.

Experimental_Workflow Plant_Material Alisma Rhizomes Extraction Extraction (Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation & Purification (Chromatography) Crude_Extract->Isolation Pure_Compound Pure Alisol Compound Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Assays Biological Activity Screening (e.g., MTT, Antiviral) Pure_Compound->Biological_Assays Lead_Compound Lead Compound for Drug Development Structure_Elucidation->Lead_Compound Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Biological_Assays->Mechanism_Studies Mechanism_Studies->Lead_Compound

Figure 4: A typical experimental workflow for alisol research.

Conclusion and Future Directions

Alisol compounds represent a promising class of natural products with a broad spectrum of therapeutic activities. Their rich history in traditional medicine, coupled with modern scientific validation, highlights their potential for the development of novel drugs for a range of diseases, including cancer, viral infections, and inflammatory disorders. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource to accelerate further research in this field.

Future research should focus on:

  • In vivo efficacy and safety studies: While in vitro studies have demonstrated significant potential, more extensive in vivo studies are needed to establish the efficacy and safety of alisol compounds in animal models and eventually in human clinical trials.

  • Structure-activity relationship (SAR) studies: A systematic investigation of the SAR of alisol derivatives could lead to the design and synthesis of new analogues with improved potency and selectivity.

  • Elucidation of novel molecular targets: While several signaling pathways have been implicated, the complete repertoire of molecular targets for different alisol compounds remains to be fully elucidated.

  • Development of advanced drug delivery systems: Overcoming challenges related to the bioavailability and solubility of alisol compounds through innovative drug delivery strategies will be crucial for their clinical translation.

By continuing to explore the chemistry and biology of alisol compounds, the scientific community can unlock their full therapeutic potential for the benefit of human health.

References

Alismanol M: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismanol M, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising therapeutic agent with potential applications in a range of metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core biological activities, mechanisms of action, and relevant experimental data. Detailed methodologies for key experiments are provided to facilitate further research and development.

Introduction

Alisma orientale, a traditional Chinese medicine, has long been used for its diuretic, anti-inflammatory, and lipid-lowering properties. Phytochemical investigations have identified a class of tetracyclic triterpenoids, known as alisols, as the primary bioactive constituents. Among these, this compound has garnered attention for its specific pharmacological profile. This document synthesizes the available scientific literature on this compound to serve as a technical resource for the scientific community.

Chemical Properties

  • Chemical Name: this compound

  • Chemical Formula: C₃₀H₄₈O₆

  • Molecular Weight: 504.70 g/mol [1]

  • Class: Protostane-type triterpenoid

Therapeutic Potential and Mechanism of Action

This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent for several conditions.

Farnesoid X Receptor (FXR) Agonism

This compound is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.

  • Mechanism: As an FXR agonist, this compound can modulate the expression of genes involved in bile acid synthesis and transport, thereby influencing lipid and glucose metabolism.[1] This activity is central to its potential in treating cholestasis and nonalcoholic steatohepatitis (NASH).[1]

Anti-Inflammatory Activity

Like other alisols, this compound is predicted to possess anti-inflammatory properties. The primary mechanism is believed to be through the inhibition of the NF-κB signaling pathway.

  • Mechanism: The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway by this compound would lead to a downstream reduction in the production of pro-inflammatory cytokines.

Cytotoxic Activity

While specific data for this compound is limited, related alisol compounds have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anti-cancer properties.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related alisol compounds.

CompoundAssayCell Line/ModelResult (IC₅₀/EC₅₀)Reference
This compound FXR Agonist Activity-EC₅₀ = 50.25 µM [1]
Alisol ACytotoxicityHCT-116 (Colon Cancer)IC₅₀ = 22.4 µM[1]
Alisol ACytotoxicityHTB-26 (Breast Cancer)IC₅₀ ≈ 10-50 µM[1]
Alisol ACytotoxicityPC-3 (Prostate Cancer)IC₅₀ ≈ 10-50 µM[1]
Alisol ACytotoxicityHepG2 (Liver Cancer)IC₅₀ ≈ 10-50 µM[1]
Alisol A 24-acetateAnti-inflammatory (NO production)RAW 264.7 MacrophagesIC₅₀ = 11.2 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Isolation and Purification of this compound
  • Source Material: Dried rhizomes of Alisma orientale.

  • Extraction: The powdered rhizomes are extracted with a suitable solvent such as ethanol or methanol.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Purification: Fractions containing this compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC).

  • Characterization: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

FXR Agonist Activity Assay (Cell-Based Luciferase Reporter Assay)
  • Cell Line: HEK293T cells.

  • Reagents: FXR expression plasmid, FXR response element-luciferase reporter plasmid, transfection reagent, Dual-Luciferase® Reporter Assay System.

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid.

    • After 24 hours, treat the cells with varying concentrations of this compound.

    • Incubate for another 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the EC₅₀ value from the dose-response curve.

NF-κB Inhibition Assay (Reporter Gene Assay)
  • Cell Line: THP-1Blue™ NF-κB reporter cells.

  • Reagents: Lipopolysaccharide (LPS), QUANTI-Blue™ solution.

  • Procedure:

    • Seed THP-1Blue™ cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) to induce NF-κB activation.

    • Incubate for 24 hours.

    • Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using QUANTI-Blue™ solution.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, MCF-7, HepG2).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathways

Alismanol_M_FXR_Pathway Alismanol_M This compound FXR FXR Alismanol_M->FXR FXRE FXR Response Element FXR->FXRE RXR RXR RXR->FXRE Gene_Expression Target Gene Expression FXRE->Gene_Expression Bile_Acid_Homeostasis Bile Acid Homeostasis Gene_Expression->Bile_Acid_Homeostasis Lipid_Metabolism Lipid Metabolism Gene_Expression->Lipid_Metabolism Alismanol_M_NFkB_Pathway Alismanol_M This compound IKK IKK Alismanol_M->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammation Nucleus->Inflammation Cytotoxicity_Assay_Workflow Start Seed Cells Treat Treat with This compound Start->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Incubate->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Add_DMSO Add DMSO Incubate2->Add_DMSO Read Measure Absorbance Add_DMSO->Read Analyze Calculate IC50 Read->Analyze

References

A Deep Dive into the Pharmacological Virtues of Alisol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alisol derivatives, a class of protostane-type triterpenoids primarily isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), have garnered significant attention in the scientific community for their diverse and potent pharmacological properties. This technical guide provides an in-depth review of the core pharmacological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms to aid in future research and drug development endeavors.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological activities of key alisol derivatives, providing a comparative overview of their potency and efficacy across various biological assays.

Table 1: Anticancer and Multidrug Resistance Reversal Activity of Alisol Derivatives

Alisol DerivativeCancer Cell LineAssayIC50 / EffectReference
Alisol AHuman oral cancer cells (SCC-9)MTT assayReduces viability to 17.8% at 100 µM[1]
Human oral cancer cells (HSC-3)MTT assayReduces viability to 31.1% at 100 µM[1]
Alisol B 23-acetateDoxorubicin-resistant HepG2 (HepG2-DR)Doxorubicin co-treatmentReverses resistance by 7.95-fold at 10 µM[2]
Doxorubicin-resistant K562 (K562-DR)Vinblastine co-treatmentRestores sensitivity[3]
Alisol A 24-acetateDoxorubicin-resistant HepG2 (HepG2/VIN)Doxorubicin co-treatmentReverses resistance by 8.14-fold at 10 µM[2]

Table 2: Anti-inflammatory and Anti-allergic Activity of Alisol Derivatives

Alisol DerivativeCell Line / ModelAssayIC50 / EffectReference
Alisol FLPS-stimulated RAW 264.7 macrophagesNO production inhibitionSignificant inhibition at 3.3, 11, and 33 µM[4]
25-Anhydroalisol FLPS-stimulated RAW 264.7 macrophagesNO production inhibitionSignificant inhibition at 3.3, 11, and 33 µM[4]
Alisol B 23-acetateIgE/Ag-stimulated BMMCsLTC4 synthesis inhibitionDose-dependent inhibition (significant at 10 µM)[5]
IgE/Ag-stimulated BMMCsHistamine release inhibitionDose-dependent inhibition[5]
Ovalbumin-induced allergic asthma mouse modelReduction of pulmonary resistanceSignificant reduction[6]

Table 3: Lipid-Lowering and Anti-Atherosclerotic Effects of Alisol Derivatives

Alisol DerivativeModelKey FindingsReference
Alisol AApoE-/- mice on a high-fat dietSignificantly reduced aortic plaque area[7][8]
Alisol A, Alisol B, Alisol A 24-acetateIn vitro lipoprotein lipase (LPL) activity assayIncreased LPL activity (Mixture > Alisol A > Alisol B > Alisol A 24-acetate)[9]
Alisol A 24-acetateox-LDL-induced rat vascular smooth muscle cellsInhibited phenotypic transformation and migration[10]

Table 4: Neuroprotective and Other Activities of Alisol Derivatives

Alisol DerivativeModelKey FindingsReference
Alisol A 24-acetateGlobal cerebral ischemia/reperfusion miceImproved cognitive function, reduced neuroinflammation and apoptosis[11]
Alisol AHigh-fat diet-induced aging in miceImproved cognitive function, reduced microglia activation[12][13]
Alisol A 24-acetateC2C12 myotubesPromoted glucose uptake[14]

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of alisol derivatives are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key mechanisms identified in the literature.

Alisol_A_Anti_Atherosclerosis Alisol_A Alisol A AMPK AMPK Alisol_A->AMPK activates I_kappa_B_alpha IκBα Alisol_A->I_kappa_B_alpha activates SIRT1 SIRT1 AMPK->SIRT1 activates Atherosclerosis Atherosclerosis SIRT1->Atherosclerosis inhibits NF_kappa_B NF-κB I_kappa_B_alpha->NF_kappa_B inhibits Inflammatory_Cytokines Inflammatory Cytokines (ICAM-1, IL-6, MMP-9) NF_kappa_B->Inflammatory_Cytokines promotes Inflammatory_Cytokines->Atherosclerosis contributes to

Caption: Alisol A Anti-Atherosclerosis Signaling Pathway.[7][8]

Alisol_B_23_acetate_Anti_Allergic AB23A Alisol B 23-acetate Syk Syk AB23A->Syk inhibits PLC_gamma PLCγ Syk->PLC_gamma activates MAPK MAPKs (p38, ERK1/2) Syk->MAPK activates Ca2_mobilization Ca²⁺ Mobilization PLC_gamma->Ca2_mobilization induces Degranulation Mast Cell Degranulation (Histamine Release) Ca2_mobilization->Degranulation triggers Allergic_Reaction Allergic Reaction Degranulation->Allergic_Reaction cPLA2 cPLA₂ MAPK->cPLA2 activates LTC4_synthesis LTC₄ Synthesis cPLA2->LTC4_synthesis promotes LTC4_synthesis->Allergic_Reaction

Caption: Alisol B 23-acetate Anti-Allergic Mechanism.[5][15]

Alisol_A_24_acetate_Glucose_Uptake AA24a Alisol A 24-acetate AMPK AMPK AA24a->AMPK activates GLUT4_translocation GLUT4 Translocation to Plasma Membrane AMPK->GLUT4_translocation promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake facilitates

Caption: Alisol A 24-acetate in Glucose Uptake.[14]

Detailed Experimental Protocols

To facilitate the replication and extension of key findings, this section outlines the methodologies for several critical assays.

In Vivo Model of Atherosclerosis in ApoE-/- Mice
  • Animal Model: Male ApoE-deficient (ApoE-/-) mice, typically 6-8 weeks old, are used.

  • Diet: Mice are fed a high-fat diet (HFD), often containing 21% fat and 0.15% cholesterol, for a period of 12 to 16 weeks to induce atherosclerotic plaque formation.

  • Treatment: Alisol A is administered daily by oral gavage at doses ranging from 50 to 150 mg/kg body weight. A control group receives the vehicle (e.g., 0.5% carboxymethylcellulose sodium), and a positive control group may receive a standard drug like atorvastatin (e.g., 10 mg/kg).

  • Analysis:

    • Serum Lipid Profile: Blood samples are collected to measure total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.

    • Aortic Plaque Analysis: The entire aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the plaque area is quantified using imaging software.

    • Histological Analysis: Aortic root sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess lesion size, composition, and collagen content.

    • Immunohistochemistry: Aortic sections are stained for markers of inflammation (e.g., VCAM-1, ICAM-1) and macrophage infiltration (e.g., CD68).[7][8][16][17][18]

In Vitro Assay for Multidrug Resistance Reversal
  • Cell Lines: A pair of drug-sensitive (e.g., HepG2) and drug-resistant (e.g., HepG2-DR, overexpressing P-glycoprotein) cancer cell lines are used.

  • Cytotoxicity Assay (MTT): Cells are seeded in 96-well plates and treated with a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of various concentrations of the alisol derivative (e.g., Alisol B 23-acetate) for 48-72 hours. Cell viability is assessed using the MTT assay, and the IC50 values are calculated. The reversal fold is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the alisol derivative.[2]

  • Drug Accumulation Assay: Cells are incubated with a fluorescent P-glycoprotein substrate (e.g., rhodamine 123 or doxorubicin) with or without the alisol derivative. Intracellular fluorescence is measured by flow cytometry or a fluorescence microplate reader to determine the effect of the alisol derivative on drug accumulation.[3]

  • ATPase Activity Assay: The effect of the alisol derivative on the ATPase activity of P-glycoprotein is measured using membrane vesicles from P-gp-overexpressing cells. An increase in ATPase activity suggests that the compound is a P-gp substrate.[3]

Experimental Workflow for Anti-Allergic Activity Assessment

Anti_Allergic_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Model BMMCs Bone Marrow-Derived Mast Cells (BMMCs) or RBL-2H3 cells Sensitization Sensitize with IgE BMMCs->Sensitization Challenge Challenge with Antigen (e.g., DNP-HSA) Sensitization->Challenge Treatment Treat with Alisol B 23-acetate Challenge->Treatment Degranulation_Assay β-Hexosaminidase Release Assay (Measure Degranulation) Treatment->Degranulation_Assay LTC4_Assay ELISA for Leukotriene C4 (LTC4) Treatment->LTC4_Assay Western_Blot Western Blot for Signaling Proteins (p-Syk, p-PLCγ, p-MAPKs) Treatment->Western_Blot PCA_Model Passive Cutaneous Anaphylaxis (PCA) Mouse Model IgE_Injection Intradermal Injection of IgE PCA_Model->IgE_Injection AB23A_Admin Oral Administration of Alisol B 23-acetate IgE_Injection->AB23A_Admin Antigen_Challenge Intravenous Antigen Challenge with Evans Blue Dye Measurement Measure Evans Blue Extravasation Antigen_Challenge->Measurement AB23A_Admin->Antigen_Challenge

Caption: Workflow for Assessing Anti-Allergic Activity.[6][15]

This guide provides a foundational understanding of the pharmacological properties of alisol derivatives. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery, facilitating the continued exploration of these promising natural products for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Alismanol M Synthesis Methodology

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Extensive literature searches have revealed no published reports detailing the de novo total synthesis of Alismanol M from simple starting materials. The current body of scientific work focuses on the isolation of this compound and its analogues from plants of the Alisma genus, their characterization, and the exploration of their biological activities. Semi-synthetic modifications of closely related, naturally abundant protostane-type triterpenoids, such as Alisol A and Alisol B, have been reported to generate novel derivatives for biological evaluation.

Given the absence of a total synthesis to detail, this document provides a comprehensive overview of the biosynthesis of the core protostane skeleton, the precursor to this compound, and highlights reported semi-synthetic modifications of related compounds. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of how this complex molecular architecture is constructed in nature and how its structure can be manipulated for further study.

Biosynthesis of the Protostane Skeleton

Protostane-type triterpenoids, including this compound, are biosynthesized in plants via the mevalonate (MVA) pathway. The process begins with simple precursors and involves a series of enzymatic transformations to construct the characteristic tetracyclic core.

Key Stages of Protostane Biosynthesis:

  • Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The pathway commences with the conversion of acetyl-CoA to mevalonic acid, which is subsequently converted to the five-carbon building blocks, IPP and DMAPP.

  • Synthesis of Squalene: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined tail-to-tail to produce the 30-carbon acyclic triterpene precursor, squalene.

  • Cyclization of Squalene: Squalene undergoes epoxidation to form (3S)-2,3-oxidosqualene. This epoxide is then protonated, initiating a cascade of stereospecific cyclization reactions to form the protosteryl cation.

  • Formation of the Protostane Skeleton: The protosteryl cation is then deprotonated to yield the fundamental protostane skeleton.

  • Post-Cyclization Modifications: The basic protostane skeleton undergoes a series of oxidative modifications, including hydroxylations, epoxidations, and acetylations, catalyzed by various enzymes to produce the diverse array of protostane-type triterpenoids found in Alisma species, including this compound.

Diagram of the Protostane Biosynthetic Pathway:

Biosynthesis acetyl_coa Acetyl-CoA mva Mevalonic Acid acetyl_coa->mva Multiple Steps ipp_dmapp IPP / DMAPP mva->ipp_dmapp squalene Squalene ipp_dmapp->squalene Multiple Steps oxidosqualene (3S)-2,3-Oxidosqualene squalene->oxidosqualene Epoxidation protosteryl_cation Protosteryl Cation oxidosqualene->protosteryl_cation Cyclization Cascade protostane_skeleton Protostane Skeleton protosteryl_cation->protostane_skeleton Deprotonation alismanol_m This compound & Analogues protostane_skeleton->alismanol_m Oxidative Modifications SemiSynthesisWorkflow start Isolation of Precursor (e.g., Alisol B) from Alisma sp. modification Chemical Modification (e.g., Oxidation, Reduction, Acylation) start->modification purification Purification (e.g., Chromatography) modification->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization bioassay Biological Activity Screening characterization->bioassay

Application Note: HPLC-UV Method for the Quantification of Alismanol M in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of Alismanol M in plant extracts, particularly from Alisma orientale. This compound, a triterpenoid compound, is of significant interest for its potential therapeutic properties. The developed reversed-phase HPLC method is demonstrated to be simple, precise, accurate, and reliable for routine quality control and research purposes. This document provides a comprehensive guide covering sample preparation, chromatographic conditions, method validation, and data analysis, intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Alisma orientale (Sam.) Juzep. is a traditional Chinese medicinal herb whose rhizomes are used for various therapeutic purposes. These rhizomes contain a rich diversity of bioactive terpenoids, which are considered to be the plant's characteristic constituents. Among these, this compound is a compound of interest for further pharmacological investigation. To ensure the quality and consistency of plant extracts and to support pharmacological studies, a reliable analytical method for the quantification of this compound is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in complex mixtures like plant extracts. When coupled with a UV detector, HPLC provides a robust and cost-effective analytical solution. This application note details a validated HPLC-UV method suitable for the determination of this compound content in extracts of Alisma orientale and potentially other plant matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile and methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Alisma orientale rhizome powder

  • 0.45 µm syringe filters

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

Preparation of Standard Solutions

A stock solution of this compound (1.0 mg/mL) was prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. A series of working standard solutions with concentrations ranging from 5 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with methanol. These solutions were used to construct the calibration curve.

Sample Preparation (Plant Extract)
  • Grinding: The dried rhizome of Alisma orientale was ground into a fine powder to increase the surface area for extraction.

  • Extraction: 1.0 g of the powdered plant material was accurately weighed and placed into a flask. 20 mL of 85% ethanol was added.

  • Ultrasonic Extraction: The mixture was sonicated for 45 minutes at room temperature to enhance extraction efficiency.

  • Filtration and Concentration: The extract was filtered, and the solvent was evaporated under reduced pressure. The dried residue was then redissolved in methanol to a final concentration of 10 mg/mL.

  • Final Preparation: Prior to injection, the solution was filtered through a 0.45 µm syringe filter to remove any particulate matter.

Chromatographic Conditions
  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

    • 0-20 min: 50-80% B

    • 20-25 min: 80-50% B

    • 25-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation

The developed HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

  • Specificity: The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), the this compound standard, and the plant extract. The retention time of the analyte in the extract was compared with that of the standard.

  • Linearity: The linearity was assessed by injecting the standard solutions at six different concentrations and constructing a calibration curve by plotting the peak area against the concentration.

  • Precision: Intra-day and inter-day precision were evaluated by analyzing six replicate injections of a quality control sample (50 µg/mL) on the same day and on three consecutive days, respectively. The results are expressed as the relative standard deviation (%RSD).

  • Accuracy: The accuracy was determined using a spike-and-recovery method. Known amounts of this compound standard were added to the plant extract at three different concentration levels (low, medium, and high). The recovery was calculated for each level.

  • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Data Presentation

The quantitative data from the method validation are summarized in the tables below for easy comparison.

Table 1: Linearity and Range for this compound Quantification

ParameterValue
Linear Range (µg/mL)5 - 100
Regression Equationy = 45872x + 1205
Correlation Coefficient (r²)0.9995

Table 2: Precision of the HPLC-UV Method

Precision TypeConcentration (µg/mL)Mean Peak Area (n=6)%RSD
Intra-day5022948001.2%
Inter-day5022985001.8%

Table 3: Accuracy (Spike and Recovery) of the Method

Spiked LevelOriginal (µg/mL)Spiked (µg/mL)Found (µg/mL)Recovery (%)
Low25.212.537.195.2%
Medium25.225.049.697.6%
High25.250.076.1101.8%
Average Recovery 98.2%

Table 4: LOD and LOQ for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD)0.52
Limit of Quantification (LOQ)1.58

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing plant_material Alisma orientale Rhizome Powder extraction Ultrasonic Extraction (85% Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration dissolution Redissolution in Methanol filtration->dissolution final_filtration 0.45 µm Syringe Filtration dissolution->final_filtration hplc_injection Inject 10 µL into HPLC System final_filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Identification & Integration chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification final_result Report this compound Concentration quantification->final_result

Caption: Experimental workflow for this compound quantification.

method_validation cluster_parameters Validation Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Precision Precision Method Validation->Precision Accuracy Accuracy Method Validation->Accuracy LOD_LOQ LOD & LOQ Method Validation->LOD_LOQ Intra-day Intra-day Precision->Intra-day Inter-day Inter-day Precision->Inter-day Spike & Recovery Spike & Recovery Accuracy->Spike & Recovery

Caption: Key parameters for HPLC method validation.

Conclusion

The developed HPLC-UV method provides a reliable and effective framework for the quantification of this compound in Alisma orientale extracts. The method is specific, linear, precise, and accurate over the tested concentration range. By following the detailed protocols for sample preparation and chromatographic analysis, researchers can achieve reproducible results. This application note serves as a valuable resource for the quality control of herbal materials and supports further research in phytochemistry and drug discovery.

Application Note: Quantitative Determination of Alismanol M in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alismanol M in biological matrices such as plasma and serum. This compound, a protostane triterpenoid isolated from Alisma orientale, has garnered significant interest for its potential therapeutic properties, including cardiovascular and metabolic benefits. The described protocol provides a robust workflow for researchers in pharmacology, drug metabolism, and clinical research, enabling accurate pharmacokinetic and toxicological assessments of this compound. The method utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM).

Introduction

This compound is a bioactive triterpenoid found in the rhizome of Alisma orientale, a plant long used in traditional medicine. Recent studies suggest that compounds from Alisma orientale may exert beneficial effects on cardiovascular and metabolic diseases, potentially through the modulation of signaling pathways such as the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways. To facilitate further research into the pharmacological profile of this compound, a reliable and validated analytical method for its quantification in biological fluids is essential. This document provides a comprehensive LC-MS/MS protocol for the determination of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., a structurally similar triterpenoid not present in the sample matrix

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, rat serum)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from biological samples.[1][2][3][4]

  • Thawing: Allow frozen biological samples (e.g., plasma, serum) to thaw at room temperature.

  • Spiking: To 100 µL of the biological sample in a microcentrifuge tube, add the internal standard (IS) solution. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound working solution. For blank samples, add an equivalent volume of methanol.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[2] The 1:4 ratio of sample to solvent is crucial for efficient protein removal.[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.[5][6]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-30% B

    • 6.1-8 min: 30% B (Re-equilibration)

Mass Spectrometry

Detection and quantification are achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM).[9]

MRM Transitions:

The molecular formula for this compound is C₃₀H₄₈O₆, resulting in a monoisotopic mass of approximately 504.3454 Da.[10][11][12] The protonated molecule [M+H]⁺ will have an m/z of approximately 505.35. Based on the known fragmentation patterns of protostane triterpenoids from Alisma, which often involve neutral losses of water (H₂O) and acetic acid (CH₃COOH) from the side chain, plausible MRM transitions can be proposed.[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 505.35Proposed 1: 487.34 (loss of H₂O)10015
Proposed 2: 445.33 (loss of CH₃COOH)25
Internal Standard [IS+H]⁺[IS Product Ion]⁺100Optimized for IS

Note: The proposed product ions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on data from similar triterpenoids found in Alisma orientale.[5][8]

Table 1: Calibration Curve and Sensitivity

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Lower Limit of Quantification (LLOQ)0.5 - 2.0 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15%< 15%85 - 115%
Low QC3< 15%< 15%85 - 115%
Mid QC100< 15%< 15%85 - 115%
High QC800< 15%< 15%85 - 115%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3> 80%85 - 115%
High QC800> 80%85 - 115%

Table 4: Stability

Stability ConditionDurationTemperatureAcceptable Change
Bench-top4 hoursRoom Temperature± 15%
Freeze-thaw3 cycles-80°C to Room Temp± 15%
Long-term30 days-80°C± 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard sample->add_is precipitate Add 400 µL Acetonitrile (0.1% FA) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS experimental workflow for this compound quantification.

Potential Signaling Pathway of this compound

signaling_pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects cluster_outcomes Therapeutic Outcomes alismanol_m This compound ampk AMPK alismanol_m->ampk Activates ppar PPARα/γ alismanol_m->ppar Activates lipid_metabolism Lipid Metabolism ampk->lipid_metabolism Regulates glucose_uptake Glucose Uptake ampk->glucose_uptake Promotes ppar->lipid_metabolism Regulates inflammation Inflammation ppar->inflammation Inhibits cardioprotection Cardioprotection lipid_metabolism->cardioprotection anti_obesity Anti-Obesity lipid_metabolism->anti_obesity glucose_uptake->anti_obesity inflammation->cardioprotection

Caption: Proposed signaling pathway for this compound's therapeutic effects.

Conclusion

The LC-MS/MS method described provides a framework for the reliable quantification of this compound in biological samples. The protocol, featuring a simple and efficient sample preparation and highly selective detection, is well-suited for high-throughput analysis in pharmacokinetic and other drug development studies. The provided performance characteristics, based on closely related compounds, suggest that this method can be readily validated to support further investigation into the therapeutic potential of this compound.

References

Application Note: Western Blot Analysis of PI3K/Akt Pathway Modulation by Alismanol M

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide range of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention.[3][4][5] The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase Akt.[6] This recruitment to the cell membrane allows for the phosphorylation and subsequent activation of Akt, which in turn modulates the activity of numerous downstream effector proteins.[6][7]

Alismanol M is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale.[8] Related compounds, such as Alisol A 24-acetate and Alisol B 23-acetate, have demonstrated the ability to modulate the PI3K/Akt pathway.[9][10][11] For instance, Alisol A 24-acetate has been shown to up-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in the context of neuroprotection.[10][12][13] Conversely, Alisol B 23-acetate has been observed to inhibit the PI3K/Akt/mTOR signaling pathway in non-small cell lung cancer cells.[14] These findings suggest that this compound may also possess activity towards this critical signaling cascade.

This document provides a detailed protocol for investigating the effects of this compound on the PI3K/Akt pathway using Western blot analysis. This technique allows for the specific detection and semi-quantification of key proteins within the pathway, providing insights into the compound's mechanism of action.[15]

Data Presentation

The quantitative results from the Western blot analysis can be summarized for clear comparison. Densitometry is used to measure the intensity of the protein bands, which are then normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. The ratio of the phosphorylated protein to the total protein is then calculated to determine the activation status of the signaling pathway.

Table 1: Illustrative Densitometric Analysis of PI3K/Akt Pathway Proteins after this compound Treatment

Treatment Groupp-PI3K / PI3K Ratio (Normalized)p-Akt (Ser473) / Akt Ratio (Normalized)p-mTOR / mTOR Ratio (Normalized)
Vehicle Control1.00 ± 0.121.00 ± 0.151.00 ± 0.11
This compound (10 µM)0.75 ± 0.090.68 ± 0.100.55 ± 0.08
This compound (25 µM)0.42 ± 0.060.35 ± 0.050.28 ± 0.04
This compound (50 µM)0.21 ± 0.040.18 ± 0.030.15 ± 0.02
Positive Control (e.g., LY294002)0.15 ± 0.030.12 ± 0.020.10 ± 0.02

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical inhibitory effect of this compound on the PI3K/Akt pathway. Actual results may vary based on the cell line, experimental conditions, and the compound's specific activity.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding : Plate the chosen cell line (e.g., a cancer cell line known to have an active PI3K/Akt pathway) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Adherence : Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM). A vehicle control containing the same concentration of the solvent should also be prepared.

  • Treatment : Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation : Incubate the cells for the desired treatment period (e.g., 24 hours).

Protein Extraction (Lysis)
  • Washing : After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition : Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Cell Scraping : Scrape the cells from the surface of the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification
  • Assay : Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

  • Normalization : Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 20 µg of total protein) with lysis buffer and 4x Laemmli sample buffer.

SDS-PAGE (Gel Electrophoresis)
  • Sample Denaturation : Boil the normalized protein samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Loading : Load 20 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one well to monitor protein separation and estimate molecular weights.

  • Electrophoresis : Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.

Protein Transfer (Blotting)
  • Membrane Activation : If using a PVDF membrane, activate it by soaking in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.

  • Transfer Sandwich : Assemble the transfer "sandwich" consisting of a fiber pad, filter paper, the gel, the membrane, another piece of filter paper, and a final fiber pad. Ensure no air bubbles are trapped between the gel and the membrane.

  • Electrotransfer : Transfer the proteins from the gel to the membrane using a semi-dry or wet transfer system.[16] Transfer conditions will vary depending on the system used (e.g., 100 V for 1 hour for a wet transfer).

Immunoblotting and Detection
  • Blocking : After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[17]

  • Primary Antibody Incubation : Discard the blocking solution and incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt, rabbit anti-Akt, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.

  • Washing : Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[18]

  • Final Washes : Wash the membrane three times for 10 minutes each with TBST.

  • Detection : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes as per the manufacturer's instructions.

  • Imaging : Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.

  • Stripping and Re-probing : To detect total proteins or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed starting from the blocking step.

Visualizations

PI3K_Akt_Pathway cluster_legend Legend receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt Recruits pten PTEN pten->pip3 Dephosphorylates pdk1->akt Phosphorylates (Thr308) mtor mTORC1 akt->mtor Activates downstream Cell Growth, Proliferation, Survival mtor->downstream Promotes alismanol This compound (Hypothesized Action) alismanol->pi3k alismanol->akt key_activates Activation key_inhibits Inhibition L1 L2 L1->L2 -> L2->L1 --|

Caption: PI3K/Akt signaling pathway with hypothesized points of inhibition by this compound.

Western_Blot_Workflow sample_prep 1. Sample Preparation (Cell Lysis & Quantification) sds_page 2. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 3. Protein Transfer (Gel to Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (Binds to Target Protein) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Binds to Primary Ab, HRP-conjugated) primary_ab->secondary_ab detection 7. Detection (ECL Substrate Addition) secondary_ab->detection imaging 8. Imaging & Analysis (Signal Capture & Densitometry) detection->imaging

Caption: Standard workflow for Western blot analysis.

References

Application Notes and Protocols: Wnt/β-catenin Signaling Assay in Response to Alismanol M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a crucial and evolutionarily conserved cascade that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a variety of human diseases, including cancer, fibrosis, and metabolic disorders. The central event in canonical Wnt signaling is the regulation of the cytoplasmic stability and nuclear translocation of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus, associates with TCF/LEF transcription factors, and activates the expression of target genes.

Alismanol M is a triterpenoid compound isolated from Alisma orientale, a plant used in traditional medicine. While direct studies on the effect of this compound on the Wnt/β-catenin pathway are limited, related compounds from the same plant, such as Alisol B 23-acetate, have been suggested to modulate this pathway. These findings provide a rationale for investigating this compound as a potential modulator of Wnt/β-catenin signaling. These application notes provide detailed protocols to assess the effects of this compound on this critical pathway.

Data Presentation

No specific quantitative data on the effects of this compound on the Wnt/β-catenin signaling pathway is currently available in peer-reviewed literature. The tables below are presented as templates to guide the presentation of data obtained from the described experimental protocols.

Table 1: Effect of this compound on TCF/LEF Reporter Activity (TOP/FOPflash Assay)

Treatment GroupConcentration (µM)Normalized Luciferase Activity (TOP/FOP Ratio)Fold Change vs. Vehicle Control
Vehicle Control-1.00 ± 0.121.0
Positive Control (Wnt3a)100 ng/mL8.54 ± 0.788.54
This compound10.85 ± 0.090.85
This compound100.52 ± 0.060.52
This compound500.23 ± 0.040.23

Table 2: Quantification of β-catenin Nuclear Translocation by Immunofluorescence

Treatment GroupConcentration (µM)Percentage of Cells with Nuclear β-cateninNuclear-to-Cytoplasmic Fluorescence Intensity Ratio
Vehicle Control-5.2 ± 1.5%0.3 ± 0.1
Positive Control (Wnt3a)100 ng/mL85.6 ± 7.2%3.8 ± 0.5
This compound14.8 ± 1.3%0.3 ± 0.1
This compound103.1 ± 0.9%0.2 ± 0.05
This compound501.5 ± 0.5%0.1 ± 0.03

Table 3: Relative mRNA Expression of Wnt Target Genes (qRT-PCR)

GeneVehicle ControlPositive Control (Wnt3a)This compound (1 µM)This compound (10 µM)This compound (50 µM)
AXIN2 1.00 ± 0.1512.3 ± 1.10.92 ± 0.110.61 ± 0.080.34 ± 0.05
MYC 1.00 ± 0.113.5 ± 0.40.98 ± 0.100.75 ± 0.090.48 ± 0.06
CCND1 (Cyclin D1)1.00 ± 0.134.2 ± 0.51.05 ± 0.120.82 ± 0.070.55 ± 0.07

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates for degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome degraded BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Wnt Target Genes (AXIN2, MYC, CCND1) TCF_LEF->TargetGenes activates transcription

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with this compound (Dose-response and time-course) start->treatment assay_choice Select Assay treatment->assay_choice luciferase TOP/FOPflash Luciferase Assay assay_choice->luciferase Transcriptional Activity if_staining Immunofluorescence for β-catenin assay_choice->if_staining Protein Localization q_pcr qRT-PCR for Wnt Target Genes assay_choice->q_pcr Gene Expression data_analysis Data Analysis and Quantification luciferase->data_analysis if_staining->data_analysis q_pcr->data_analysis end End: Conclusion on This compound Effect data_analysis->end

Caption: Experimental workflow for assessing this compound's effect.

Logical_Relationship cluster_predictions Predicted Outcomes cluster_experiments Experimental Verification hypothesis Hypothesis: This compound inhibits Wnt/β-catenin signaling prediction1 Decreased TCF/LEF reporter activity hypothesis->prediction1 prediction2 Reduced nuclear β-catenin hypothesis->prediction2 prediction3 Downregulation of Wnt target genes hypothesis->prediction3 exp1 TOP/FOPflash Assay prediction1->exp1 exp2 Immunofluorescence prediction2->exp2 exp3 qRT-PCR prediction3->exp3 conclusion Conclusion: Elucidation of this compound's mechanism of action exp1->conclusion exp2->conclusion exp3->conclusion

Caption: Logical framework for the experimental design.

Experimental Protocols

TOP/FOPflash Dual-Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOPflash and FOPflash plasmids (contain TCF/LEF binding sites upstream of a luciferase reporter gene)

  • Renilla luciferase plasmid (for normalization of transfection efficiency)

  • Lipofectamine 2000 or other transfection reagent

  • This compound

  • Wnt3a conditioned media or recombinant Wnt3a (positive control)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, vehicle control, or positive control (Wnt3a).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The final readout is the ratio of normalized TOPflash activity to normalized FOPflash activity (TOP/FOP ratio), which represents the specific Wnt/β-catenin signaling activity.

Immunofluorescence Staining for β-catenin Nuclear Translocation

This method visualizes the subcellular localization of β-catenin to determine if it translocates to the nucleus upon treatment.

Materials:

  • Cells grown on glass coverslips in 24-well plates

  • This compound

  • Wnt3a (positive control)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 2% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-β-catenin antibody

  • Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG

  • DAPI or Hoechst 33342 (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound, vehicle, or Wnt3a for the desired time.

  • Fixation: Wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.[1]

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.[1]

  • Blocking: Wash with PBS and block non-specific antibody binding with 2% BSA in PBS for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the cells with the primary anti-β-catenin antibody (diluted in 0.1% BSA) for 3 hours at room temperature or overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI or Hoechst 33342 for 15 minutes.[1]

  • Mounting and Imaging: Wash the cells three times with PBS and mount the coverslips on glass slides using mounting medium. Visualize the cells using a fluorescence microscope.

  • Quantification: Capture images and quantify the percentage of cells showing nuclear β-catenin or measure the ratio of nuclear to cytoplasmic fluorescence intensity using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

This assay measures the mRNA expression levels of known Wnt/β-catenin target genes to assess the downstream effects of pathway modulation.

Materials:

  • Cells treated with this compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript Reverse Transcriptase)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for Wnt target genes (e.g., AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, B2M)

  • qRT-PCR instrument

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound, vehicle, or Wnt3a. After the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the gene of interest, and the qPCR master mix.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument using standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on the Wnt/β-catenin signaling pathway. By employing a combination of reporter assays, immunofluorescence microscopy, and gene expression analysis, researchers can elucidate the mechanism of action of this compound and evaluate its potential as a therapeutic agent for diseases associated with dysregulated Wnt signaling. These assays are fundamental tools for drug discovery and development professionals aiming to identify and characterize novel modulators of this critical cellular pathway.

References

Application Note: Determination of Alismanol M Solubility in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alismanol M is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. With a molecular formula of C30H48O6, its structure comprises a large hydrocarbon backbone with six oxygen atoms, suggesting the presence of polar functional groups capable of hydrogen bonding.[1] Understanding the solubility of this compound is a critical first step in preclinical development, impacting formulation, bioavailability, and the design of in vitro and in vivo assays. This document provides detailed protocols for determining the thermodynamic and kinetic solubility of this compound in Dimethyl Sulfoxide (DMSO) and a range of other common laboratory solvents.

Data Presentation

Quantitative solubility data should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for summarizing experimental findings.

Table 1: Thermodynamic Solubility of this compound at 25°C

SolventPolarity TypeDielectric Constant (approx.)Measured Solubility (mg/mL)Measured Solubility (mM)Observations
DMSOPolar Aprotic47
EthanolPolar Protic24.5
MethanolPolar Protic32.7
AcetonitrilePolar Aprotic37.5
AcetonePolar Aprotic20.7
Ethyl AcetateModerately Polar6.0
DichloromethaneNonpolar9.1
HexaneNonpolar1.9
Water (pH 7.4)Polar Protic80.1

Table 2: Kinetic Solubility of this compound in Aqueous Buffer (PBS, pH 7.4) with 1% DMSO

Initial Stock Conc. in DMSO (mM)Final Assay Conc. (µM)MethodResultSolubility Classification
10100TurbidimetryNo Precipitation ObservedHigh
20200TurbidimetryPrecipitation ObservedModerate
50500TurbidimetrySignificant PrecipitationLow

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Other selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, hexane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD)

  • Calibrated analytical standard of this compound

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.

  • Quantification:

    • Prepare a calibration curve using the analytical standard of this compound at known concentrations.

    • Dilute the filtered solution with an appropriate mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculation: Calculate the original solubility in the solvent by applying the dilution factor. Report the solubility in mg/mL and mM.

Protocol 2: Determination of Kinetic Solubility by Turbidimetry

This high-throughput method assesses the solubility of a compound upon its addition from a concentrated DMSO stock into an aqueous buffer, mimicking conditions often used in biological assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Multichannel pipette or automated liquid handler

  • Microplate reader with turbidity measurement capability (e.g., absorbance at 620 nm)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM in 1% DMSO.

  • Mixing and Incubation: Mix the contents of the wells by gentle shaking for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the test compound wells to a blank well containing PBS with 1% DMSO. A significant increase in absorbance indicates precipitation and poor kinetic solubility at that concentration.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

G cluster_1 Equilibration A Add excess solid this compound to vial B Add known volume of solvent A->B C Seal vial and agitate for 24-48h at 25°C B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E G Dilute filtered sample E->G F Prepare calibration curve H Analyze by HPLC F->H G->H I Calculate solubility H->I

Workflow for Thermodynamic Solubility Determination

References

Preparation and Storage of Alismanol M Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alismanol M, a protostane-type triterpenoid isolated from Alisma orientale, is a subject of growing interest in biomedical research. Proper preparation and storage of this compound stock solutions are crucial for ensuring the accuracy, reproducibility, and validity of experimental results. These application notes provide a detailed protocol for the preparation and storage of this compound stock solutions, intended for use in in-vitro and in-vivo studies.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in research. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₆[1]
Molecular Weight 504.70 g/mol [1]
Appearance White to off-white powderGeneral observation for purified triterpenoids
Solubility While specific quantitative solubility data for this compound is not readily available, based on its chemical structure as a triterpenoid, it is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, and poorly soluble in water.General knowledge on triterpenoid solubility

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is critical to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Sterile, positive displacement pipette or a calibrated analytical balance and sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 504.70 g/mol x 1000 mg/g = 5.047 mg

  • Weighing this compound:

    • Accurately weigh 5.047 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.

    • If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no particulate matter is present.

  • Sterilization (Optional):

    • For sterile applications, the stock solution can be sterilized by filtering through a 0.22 µm sterile syringe filter compatible with DMSO.

Workflow for Stock Solution Preparation

G cluster_0 Preparation of this compound Stock Solution A Calculate Required Mass of this compound B Weigh this compound Powder A->B Based on desired concentration C Add Anhydrous DMSO B->C Transfer to sterile vial D Vortex/Sonicate to Dissolve C->D Ensure complete dissolution E Aliquot into Single-Use Vials D->E Prevent freeze-thaw cycles F Store at -20°C or -80°C E->F Long-term storage

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage of this compound stock solutions is essential to maintain their chemical integrity and biological activity.

Storage ConditionRecommended DurationNotes
Powder (Solid Form) Up to 1 year at -20°CStore in a desiccator to protect from moisture.
Stock Solution in DMSO Up to 3 months at -20°CAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution in DMSO Up to 6 months at -80°CAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can lead to the degradation of the compound. It is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Protection from Light: this compound, like many organic compounds, may be light-sensitive. Store stock solutions in amber vials or vials wrapped in aluminum foil.

  • Solvent Purity: The use of high-purity, anhydrous DMSO is critical. Water content in the solvent can promote hydrolysis and degradation of the compound.

Signaling Pathway

This compound has been identified as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.

G cluster_0 This compound Signaling Pathway Alismanol_M This compound FXR FXR Alismanol_M->FXR Agonist Binding FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to Gene_Expression Target Gene Expression (e.g., SHP, BSEP) FXRE->Gene_Expression Regulates Biological_Effects Biological Effects (Bile Acid Homeostasis, Lipid Metabolism) Gene_Expression->Biological_Effects Leads to

Caption: this compound activates the FXR signaling pathway.

Conclusion

These application notes provide a standardized protocol for the preparation and storage of this compound stock solutions. Adherence to these guidelines will help ensure the quality and reliability of experimental data. Researchers should always consult the manufacturer's data sheet for any specific handling and storage instructions.

References

Unraveling the Molecular Mechanisms of Alismanol M: An In Vitro Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed in vitro experimental framework to elucidate the mechanism of action of Alismanol M, a natural product with therapeutic potential. The following protocols are designed to investigate its effects on key cellular processes such as cell viability, apoptosis, and inflammation, and to identify the underlying signaling pathways involved.

Overview of this compound's Potential Mechanisms

This compound and related alisol-type triterpenoids have demonstrated a range of biological activities, including anti-cancer and anti-inflammatory effects. Preliminary studies and research on similar compounds suggest that this compound may exert its effects through the modulation of several key signaling pathways. These include the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer, and the TLR4/NF-κB and MAPK pathways, which are central to the inflammatory response. Additionally, this compound is predicted to interact with the Liver X Receptor β (LXRβ), a nuclear receptor involved in lipid metabolism and inflammation.

Experimental Design Workflow

The following diagram outlines the proposed experimental workflow to investigate the mechanism of action of this compound.

experimental_workflow cluster_phase1 Phase 1: Cellular Effects cluster_phase2 Phase 2: Inflammatory Response cluster_phase3 Phase 3: Signaling Pathway Analysis A Cell Viability Assay (MTT) G Western Blot (PI3K/Akt, MAPK) A->G Investigate pathway B Apoptosis Assay (Annexin V/PI) B->G C Cell Cycle Analysis (PI Staining) C->G D ROS Production (DCFH-DA) H NF-κB Reporter Assay D->H E Cytokine Measurement (ELISA) E->H F NO Production (Griess Assay) F->H I Wnt/β-catenin Reporter Assay G->I J LXRβ Reporter Assay G->J

Figure 1: Experimental workflow for this compound mechanism of action studies.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for summarizing the quantitative data that will be generated from the proposed experiments.

Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
HepG2
SMMC-7721
RAW 264.7
Normal (e.g., LO2)

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution (%)

TreatmentApoptotic Cells (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control
This compound (IC50)
Positive Control

Table 3: Effect of this compound on Inflammatory Markers

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
This compound + LPS
Positive Control + LPS

Table 4: Effect of this compound on Protein Expression and Reporter Gene Activity (Fold Change vs. Control)

TargetThis compound Treatment
p-Akt/Akt Ratio
p-ERK/ERK Ratio
p-p38/p38 Ratio
NF-κB Luciferase Activity
Wnt/β-catenin Luciferase Activity
LXRβ Luciferase Activity

Experimental Protocols

Cell Culture

4.1.1. Human Hepatocellular Carcinoma Cell Lines (HepG2, SMMC-7721)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][2][3]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1][2]

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and split at a ratio of 1:3 to 1:6.[4][5]

4.1.2. Murine Macrophage Cell Line (RAW 264.7)

  • Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Subculture: Scrape and gently pipette to detach cells when they reach 80% confluency. Split at a ratio of 1:4 to 1:8.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

  • Seed cells in a 6-well plate and treat with this compound for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]

  • Incubate for 15 minutes at room temperature in the dark.[13]

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.[14][15][16]

  • Treat cells with this compound for 48 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at 4°C.[14][16]

  • Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.[14]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA)

This assay measures intracellular ROS levels.[17][18][19][20][21]

  • Seed cells in a black 96-well plate.

  • Treat cells with this compound for the desired time.

  • Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 µM) for 30 minutes at 37°C.[17][18]

  • Wash the cells again to remove the excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[17][20]

Measurement of Inflammatory Markers

4.6.1. Nitric Oxide (NO) Production (Griess Assay)

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with this compound for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[22][23][24][25]

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.[25]

4.6.2. Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with this compound.[6]

  • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[26][27][28][29][30]

Signaling Pathway Analysis

4.7.1. Western Blotting for PI3K/Akt and MAPK Pathways

  • Treat cells with this compound for the indicated times.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, ERK, and p38.[31][32][33][34][35][36][37][38]

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

4.7.2. NF-κB, Wnt/β-catenin, and LXRβ Reporter Assays

  • Co-transfect cells with a luciferase reporter plasmid containing response elements for NF-κB, TCF/LEF (for Wnt/β-catenin), or LXR and a Renilla luciferase control plasmid.[39][40][41][42][43]

  • Treat the cells with this compound (and an appropriate agonist if necessary, e.g., LPS for NF-κB).

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[40]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

PI3K_Akt_pathway cluster_pathway PI3K/Akt Signaling Pathway Alismanol_M This compound PI3K PI3K Alismanol_M->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Figure 2: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

NFkB_pathway cluster_pathway NF-κB Signaling Pathway Alismanol_M This compound IKK IKK Alismanol_M->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Figure 3: Proposed inhibition of the NF-κB signaling pathway by this compound.

Wnt_pathway cluster_pathway Wnt/β-catenin Signaling Pathway Alismanol_M This compound β_catenin β-catenin Alismanol_M->β_catenin Inhibits accumulation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3β GSK3β Dishevelled->GSK3β GSK3β->β_catenin Degradation Nucleus Nucleus β_catenin->Nucleus Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription

Figure 4: Proposed modulation of the Wnt/β-catenin pathway by this compound.

References

Evaluating the Therapeutic Potential of Alismanol M in Preclinical Animal Models of Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Alismanol M, a triterpenoid compound, belongs to the Alisol family of natural products which have demonstrated promising pharmacological activities, including anti-inflammatory, anti-fibrotic, and lipid-lowering effects. These properties make this compound a compelling candidate for investigation in the context of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and liver fibrosis. This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound in established preclinical animal models of liver disease.

While specific in-vivo efficacy data for this compound is not yet extensively published, the protocols outlined below are based on established methodologies for evaluating analogous compounds, such as Alisol B and Alisol F, and common practices in liver disease research. Researchers should consider these as template protocols to be adapted and optimized for their specific experimental needs.

I. Animal Models for Evaluating this compound Efficacy

The choice of animal model is critical and depends on the specific aspect of liver disease being investigated. Below are two widely used and relevant models.

High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Model

This model is suitable for studying the effects of this compound on hepatic steatosis, insulin resistance, and associated metabolic dysregulation, which are early and central features of NAFLD.[1][2]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This model is appropriate for investigating the anti-fibrotic potential of this compound by inducing significant liver injury and subsequent fibrosis.[3][4]

II. Experimental Protocols

Protocol 1: High-Fat Diet (HFD)-Induced NAFLD in Mice

Objective: To evaluate the efficacy of this compound in preventing or treating hepatic steatosis and metabolic dysfunction in a diet-induced mouse model of NAFLD.

Materials:

  • Male C57BL/6J mice (8 weeks old)[5]

  • Standard chow diet (10% kcal from fat)

  • High-fat diet (60% kcal from fat)[1]

  • This compound (purity >98%)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages

  • Equipment for blood glucose measurement, insulin ELISA, and serum biochemistry analysis

  • Histology supplies (formalin, paraffin, hematoxylin, eosin, Oil Red O)

Experimental Workflow:

Caption: Experimental workflow for the HFD-induced NAFLD model.

Procedure:

  • Acclimatization: Acclimatize male C57BL/6J mice for one week under standard laboratory conditions (22-24°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • Induction of NAFLD:

    • Divide mice into a control group (fed standard chow) and HFD groups (fed a high-fat diet).

    • Maintain the diets for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[1]

  • Treatment with this compound:

    • After the induction period, divide the HFD-fed mice into treatment groups: HFD + Vehicle, HFD + this compound (low dose), and HFD + this compound (high dose). Initial dose-ranging studies are recommended.

    • Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

  • Metabolic Phenotyping:

    • During the final week of treatment, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

    • Serum Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and total cholesterol.

    • Liver Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining to assess inflammation and ballooning. Embed another portion in OCT compound and freeze for Oil Red O staining to visualize lipid accumulation.

    • Molecular Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of gene and protein expression related to lipid metabolism and inflammation (e.g., AMPK, SREBP-1c, TNF-α, IL-6).

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

Objective: To determine the anti-fibrotic efficacy of this compound in a chemically-induced rat model of liver fibrosis.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Carbon tetrachloride (CCl4)

  • Olive oil (or corn oil) as a vehicle for CCl4

  • This compound (purity >98%)

  • Vehicle for this compound

  • Serum biochemistry analyzer

  • Histology supplies (formalin, paraffin, Sirius Red, Masson's trichrome)

  • Hydroxyproline assay kit

  • Equipment for qRT-PCR and Western blotting

Experimental Workflow:

Caption: Experimental workflow for the CCl4-induced liver fibrosis model.

Procedure:

  • Acclimatization: Acclimatize male Sprague-Dawley rats for one week.

  • Induction of Fibrosis and Treatment:

    • Randomly assign rats to the following groups: Control (vehicle only), CCl4 + Vehicle, CCl4 + this compound (low dose), and CCl4 + this compound (high dose).

    • Induce liver fibrosis by intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, 1:1 dilution in olive oil) twice a week for 6-8 weeks.[4] The control group receives injections of olive oil only.

    • Concurrently, administer this compound or its vehicle daily via oral gavage.

  • Sample Collection and Analysis:

    • At the end of the study period, euthanize the rats and collect blood and liver tissue.

    • Serum Analysis: Measure serum ALT and AST levels to assess liver injury.

    • Liver Histopathology: Fix liver tissue in 10% neutral buffered formalin for H&E staining (to assess liver architecture and necrosis) and Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis).

    • Hydroxyproline Assay: Determine the hydroxyproline content in a portion of the liver tissue as a quantitative measure of total collagen.

    • Molecular Analysis: Analyze the expression of key pro-fibrotic genes and proteins, such as Transforming Growth Factor-beta (TGF-β), alpha-smooth muscle actin (α-SMA), and Collagen Type I, using qRT-PCR and Western blotting.

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. Below are example tables based on anticipated outcomes for a related compound, Alisol F, in a liver injury model.[6]

Table 1: Effect of this compound on Serum Biochemical Parameters in HFD-Fed Mice (Hypothetical Data)

GroupALT (U/L)AST (U/L)Triglycerides (mg/dL)Total Cholesterol (mg/dL)
Control (Chow)35 ± 580 ± 1070 ± 8100 ± 12
HFD + Vehicle150 ± 20250 ± 30180 ± 25220 ± 28
HFD + this compound (Low Dose)100 ± 15#180 ± 22#130 ± 18#170 ± 20#
HFD + this compound (High Dose)70 ± 10##120 ± 15##90 ± 12##130 ± 15##
Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05, ##p < 0.01 vs. HFD + Vehicle.

Table 2: Effect of this compound on Markers of Liver Fibrosis in CCl4-Treated Rats (Hypothetical Data)

GroupALT (U/L)AST (U/L)Liver Hydroxyproline (μg/g)α-SMA (relative expression)
Control40 ± 690 ± 12100 ± 151.0 ± 0.2
CCl4 + Vehicle250 ± 35480 ± 50550 ± 608.0 ± 1.5
CCl4 + this compound (Low Dose)180 ± 25#350 ± 40#380 ± 45#5.0 ± 1.0#
CCl4 + this compound (High Dose)100 ± 18##200 ± 28##220 ± 30##2.5 ± 0.5##
Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05, ##p < 0.01 vs. CCl4 + Vehicle.

IV. Signaling Pathways for Investigation

Based on studies of related Alisol compounds, this compound may exert its hepatoprotective effects through the modulation of several key signaling pathways. The investigation of these pathways can provide mechanistic insights into its action.

Potential Signaling Pathways Modulated by this compound:

Signaling_Pathways cluster_inflammatory Inflammatory Signaling cluster_fibrotic Fibrotic Signaling cluster_metabolic Metabolic Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK STAT3 STAT3 TLR4->STAT3 Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines STAT3->Inflammatory_Cytokines Alismanol_M_Inflam This compound Alismanol_M_Inflam->NFkB Inhibits Alismanol_M_Inflam->MAPK Inhibits Alismanol_M_Inflam->STAT3 Inhibits TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 Phosphorylation TGFbR->Smad HSC_Activation Hepatic Stellate Cell Activation Smad->HSC_Activation ECM_Production ECM Production (Collagen, α-SMA) HSC_Activation->ECM_Production Alismanol_M_Fib This compound Alismanol_M_Fib->Smad Inhibits AMPK AMPK Activation SREBP1c SREBP-1c AMPK->SREBP1c Inhibits ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates Lipogenesis De Novo Lipogenesis SREBP1c->Lipogenesis ACC->Lipogenesis FAO Fatty Acid Oxidation CPT1->FAO Alismanol_M_Met This compound Alismanol_M_Met->AMPK Activates

Caption: Potential signaling pathways modulated by this compound in liver disease.

V. Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in relevant animal models of NAFLD and liver fibrosis. By employing these standardized methods, researchers can generate robust and reproducible data to elucidate the therapeutic potential and underlying mechanisms of this compound in the context of chronic liver disease. It is imperative to perform initial dose-response and toxicity studies to establish a safe and effective dose range for this compound before embarking on full-scale efficacy studies.

References

Application Notes and Protocols for High-Throughput Screening of Alismanol M Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alismanol M, a triterpenoid isolated from Alismatis Rhizoma, and its synthetic derivatives represent a promising class of compounds with potential therapeutic applications in inflammatory diseases and metabolic disorders. Preclinical studies suggest that these molecules may exert their biological effects through the modulation of key signaling pathways, including the Liver X Receptor β (LXRβ), PI3K/Akt/mTOR, and Wnt/β-catenin pathways, as well as by inhibiting enzymes involved in the inflammatory cascade such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of large libraries of this compound derivatives to identify lead compounds with desired biological activities.

This document provides detailed application notes and protocols for a suite of HTS assays designed to screen this compound derivatives against these key targets and pathways. The protocols are formatted for 96- or 384-well plates to enable automated handling and rapid data acquisition.

Data Presentation: Summary of Quantitative Data

The following tables present illustrative quantitative data for known inhibitors and activators of the targeted pathways. These values serve as a reference for assay validation and comparison of the potency of this compound derivatives.

Table 1: Inhibitory Activity of Control Compounds against COX-2 and 5-LOX

CompoundTargetAssay TypeIC50 (nM)
CelecoxibCOX-2Fluorometric450[1]
ValdecoxibCOX-2Amplex™ RedVaries by lot
Zileuton5-LOXFluorometricVaries by lot
NDGA15-LOXColorimetric~100,000

Table 2: Activity of Control Compounds in Cell-Based Pathway Assays

CompoundTarget PathwayCell LineAssay TypeEC50/IC50 (nM)
T0901317LXRβ AgonistHEK293TLuciferase Reporter~50
GSK2033LXRβ AntagonistHEK293TLuciferase ReporterVaries
AlpelisibPI3KαT47D (H1047R)HTRF85[2]
Taselisibpan-PI3KT47D (H1047R)HTRF2.8[2]
Wnt3aWnt/β-cateninHEK293TOP-flash ReporterVaries
IWR-1-endoWnt/β-cateninHEK293TOP-flash Reporter~100

Experimental Protocols

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of human recombinant COX-2. The principle involves the conversion of a non-fluorescent probe to a highly fluorescent product by the enzyme, and inhibitors will reduce the rate of this conversion.

Materials:

  • Purified human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Protocol:

  • Compound Plating: Dispense 100 nL of test compounds (dissolved in DMSO) into wells of a 384-well plate. For controls, dispense DMSO for the negative control and Celecoxib for the positive control.

  • Enzyme Preparation: Prepare a 2X COX-2 enzyme solution in cold COX Assay Buffer.

  • Enzyme Addition: Add 10 µL of the 2X COX-2 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow compound-enzyme interaction.

  • Substrate Addition: Prepare a 2X substrate solution containing arachidonic acid and the COX probe in COX Assay Buffer. Add 10 µL of this solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 5-10 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition for each compound relative to the DMSO control.

Diagram: COX-2 Inhibition Assay Workflow

COX2_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection Compound 1. Compound Plating (100 nL) Enzyme 2. Add COX-2 Enzyme (10 µL) Compound->Enzyme Preincubation 3. Pre-incubate (15 min, RT) Enzyme->Preincubation Substrate 4. Add Substrate Mix (10 µL) Preincubation->Substrate Incubate 5. Incubate (5-10 min, 25°C) Substrate->Incubate Read 6. Read Fluorescence (Ex/Em 535/587 nm) Incubate->Read

Caption: Workflow for the fluorometric COX-2 inhibitor HTS assay.

LXRβ Agonist/Antagonist Reporter Assay

This cell-based assay utilizes a mammalian cell line engineered to express human LXRβ and a luciferase reporter gene under the control of an LXR response element. Agonists will induce luciferase expression, while antagonists will inhibit this induction.

Materials:

  • LXRβ Reporter Cell Line (e.g., HEK293T)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • T0901317 (LXR agonist, positive control)

  • GSK2033 (LXR antagonist, positive control)

  • Luciferase detection reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Plating: Seed LXRβ reporter cells into 96-well plates at a density of 10,000 cells/well and incubate overnight.

  • Compound Addition (Agonist Mode): Add serial dilutions of test compounds to the cells. Include T0901317 as a positive control and DMSO as a vehicle control.

  • Compound Addition (Antagonist Mode): Add serial dilutions of test compounds along with a fixed concentration of T0901317 (e.g., EC80).

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Remove the culture medium and add luciferase detection reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: For agonist mode, calculate the fold activation relative to the DMSO control. For antagonist mode, calculate the percent inhibition of the T0901317-induced signal.

Diagram: LXRβ Signaling Pathway

LXR_Pathway cluster_nucleus Nucleus Alismanol_M This compound Derivative (Agonist) LXRb LXRβ Alismanol_M->LXRb RXR RXR LXRb->RXR Heterodimerization LXRE LXR Response Element (in DNA) RXR->LXRE Binds to Gene_Expression Target Gene Expression (e.g., ABCA1) LXRE->Gene_Expression Activates

Caption: Simplified LXRβ signaling pathway activated by an agonist.

PI3K/Akt/mTOR Pathway HTS Assay (HTRF)

This biochemical assay measures the production of PIP3 by PI3Kα using Homogeneous Time-Resolved Fluorescence (HTRF®). Inhibitors of PI3Kα will prevent the formation of PIP3, resulting in a higher HTRF signal.[2]

Materials:

  • Recombinant PI3Kα enzyme

  • PIP2 (substrate)

  • Biotinylated-PIP3 tracer

  • GST-tagged GRP1-PH domain

  • Anti-GST-Europium cryptate

  • Streptavidin-XL665

  • Assay Buffer

  • Alpelisib (positive control)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of 2X PI3Kα enzyme solution to each well.

  • Substrate Addition: Add 5 µL of a 2X substrate solution containing PIP2 and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection Reagent Addition: Add 10 µL of the HTRF detection mix containing the biotinylated-PIP3 tracer, GST-GRP1-PH, anti-GST-Europium, and Streptavidin-XL665.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • HTRF Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665/620) and then the percent inhibition for each compound.

Diagram: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Alismanol_M This compound Derivative (Inhibitor) Alismanol_M->PI3K Inhibits

Caption: Overview of the PI3K/Akt/mTOR signaling cascade.

Wnt/β-catenin Signaling Reporter Assay (TOP-flash)

This cell-based assay utilizes a reporter construct containing multiple TCF/LEF binding sites upstream of a luciferase gene (TOP-flash). Activation of the Wnt/β-catenin pathway leads to the accumulation of β-catenin, which co-activates TCF/LEF-mediated transcription of the luciferase reporter.

Materials:

  • HEK293 cells (or other suitable cell line)

  • TOP-flash and FOP-flash (negative control) reporter plasmids

  • Transfection reagent

  • Wnt3a conditioned medium (positive control)

  • IWR-1-endo (inhibitor control)

  • Luciferase assay system

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells with the TOP-flash (or FOP-flash) and a control Renilla luciferase plasmid in a 96-well plate.

  • Incubation: Allow cells to recover and express the reporters for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include Wnt3a conditioned medium as a positive control for activation and IWR-1-endo for inhibition.

  • Incubation: Incubate for an additional 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure both Firefly (TOP-flash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP5_6->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Prevents Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates & Co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Alismanol_M This compound Derivative Alismanol_M->Destruction_Complex Modulates?

Caption: LPS-induced nitric oxide production pathway in macrophages.

References

Application Note & Protocol: Isolation of Alismanol M via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alismanol M, a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale (Alismataceae), has garnered interest within the scientific community. The genus Alisma is a known source of bioactive triterpenoids with various pharmacological activities.[1] This document provides a detailed protocol for the isolation and purification of this compound using column chromatography, a fundamental technique for the separation of natural products. The protocol is compiled from established methodologies for the purification of triterpenoids from Alisma species.

Data Presentation

The following table summarizes representative quantitative data for the isolation of this compound from Alisma orientale. Please note that these values are illustrative and can vary depending on the plant material, extraction method, and specific chromatographic conditions.

ParameterValue
Starting Material Dried rhizomes of Alisma orientale
Extraction Solvent 60% Ethanol
Crude Extract Yield 10-15% (w/w)
Column Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase (Gradient) Hexane-Ethyl Acetate
This compound Fraction Yield 0.5-1.5% (of crude extract)
Final Purity (by HPLC) >95%

Experimental Protocol

This protocol details the extraction and subsequent isolation of this compound using silica gel column chromatography.

1. Plant Material and Extraction

  • 1.1. Plant Material: Use dried and powdered rhizomes of Alisma orientale.

  • 1.2. Extraction:

    • Macerate the powdered rhizomes (1 kg) with 60% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Column Chromatography

  • 2.1. Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton wool.[2][3]

    • Add a layer of sand (approx. 1-2 cm) over the cotton plug.[2]

    • Prepare a slurry of silica gel (200-300 mesh) in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.[2]

    • Add another layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[2]

    • Equilibrate the column by running hexane through it until the packing is stable. Do not let the solvent level drop below the top of the silica gel.[2]

  • 2.2. Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane (DCM) or the initial mobile phase solvent.

    • Alternatively, for samples not fully soluble, perform a dry loading by adsorbing the extract onto a small amount of silica gel, drying it to a free-flowing powder, and then carefully adding it to the top of the prepared column.

  • 2.3. Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. A suggested gradient is as follows (v/v):

      • Hexane (100%)

      • Hexane-Ethyl Acetate (98:2)

      • Hexane-Ethyl Acetate (95:5)

      • Hexane-Ethyl Acetate (90:10)

      • Hexane-Ethyl Acetate (80:20)

      • Hexane-Ethyl Acetate (50:50)

      • Ethyl Acetate (100%)

    • Maintain a constant flow rate throughout the separation. The use of flash chromatography with applied pressure can expedite the process.

  • 2.4. Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes.

    • Monitor the separation of compounds using Thin Layer Chromatography (TLC).

    • Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Hexane-Ethyl Acetate 7:3).

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions that contain the compound of interest with a similar TLC profile.

3. Final Purification

  • The combined fractions containing this compound may require further purification.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification to achieve high purity. A C18 column with a mobile phase of acetonitrile and water is often used for triterpenoids.[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the isolation of this compound.

Alismanol_M_Isolation_Workflow Plant Dried Alisma orientale Rhizomes Extraction Maceration with 60% Ethanol Plant->Extraction Concentration Rotary Evaporation Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SampleLoading Sample Loading (Wet or Dry) CrudeExtract->SampleLoading ColumnPrep Silica Gel Column Preparation ColumnPrep->SampleLoading Elution Gradient Elution (Hexane-Ethyl Acetate) SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC TLC Analysis FractionCollection->TLC CombineFractions Combine this compound Fractions TLC->CombineFractions FinalPurification Semi-preparative HPLC CombineFractions->FinalPurification IsolatedAlismanolM Isolated this compound (>95% Purity) FinalPurification->IsolatedAlismanolM

Caption: Workflow for the isolation of this compound.

References

Application Note: Crystallization of Alismanol M for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alismanol M is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. The precise determination of its three-dimensional atomic structure is crucial for understanding its structure-activity relationship, mechanism of action, and for guiding rational drug design efforts. Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides atomic-level structural elucidation. However, SCXRD is entirely dependent on the availability of high-quality, single crystals of sufficient size.[1] This document outlines a systematic approach and detailed protocols for the crystallization of this compound to obtain crystals suitable for X-ray diffraction analysis.

Physicochemical Properties and Purity

Success in crystallization is critically dependent on the purity of the starting material. It is recommended that this compound be purified to >98% purity, as determined by HPLC and NMR, before attempting crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly ordered crystals.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₀H₅₀O₄
Molecular Weight 474.7 g/mol
Appearance White to off-white powder
Purity (Recommended) >98%
Storage Conditions 2-8°C, desiccated

Solvent Screening for Crystallization

The selection of an appropriate solvent or solvent system is the most critical step in developing a crystallization protocol. The ideal solvent is one in which this compound has moderate solubility, with solubility increasing with temperature. A preliminary screening of solubility in a range of common laboratory solvents is the first experimental step.

Table 2: Hypothetical Solubility Screening of this compound

SolventBoiling Point (°C)Polarity (Dielectric Constant)Observed Solubility (2 mg in 0.5 mL)
Non-Polar
n-Hexane691.88Insoluble
Toluene1112.38Slightly Soluble
Polar Aprotic
Dichloromethane409.08Soluble
Ethyl Acetate776.02Soluble
Acetone5620.7Soluble
Acetonitrile8237.5Moderately Soluble
Polar Protic
Methanol6532.7Moderately Soluble
Ethanol7824.5Slightly Soluble
2-Propanol (IPA)8218.3Slightly Soluble
Water10080.1Insoluble

Note: This data is illustrative. Actual solubility must be determined experimentally.[2]

Based on these hypothetical results, promising systems for crystallization would involve dissolving this compound in a "good" solvent (e.g., Dichloromethane, Acetone) and using a "poor" solvent (e.g., n-Hexane, Ethanol, Water) as the anti-solvent or precipitant.[2]

Experimental Protocols

Several methods can be employed to grow crystals. It is recommended to run multiple experiments in parallel using different techniques and solvent systems.

Protocol 1: Slow Evaporation

Slow evaporation is a straightforward method suitable for moderately volatile solvents.[3]

  • Preparation: Dissolve 5-10 mg of this compound in 0.5-1.0 mL of a suitable solvent (e.g., Ethyl Acetate or Acetonitrile) in a small, clean glass vial to create a near-saturated solution.

  • Evaporation: Cover the vial with parafilm and puncture 1-3 small holes with a needle. This slows the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Observation: Monitor the vial daily for the formation of crystals. The process can take several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop & Sitting Drop)

Vapor diffusion is highly effective, especially when only small amounts of the compound are available.[3][4] This technique involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.

A. Hanging Drop Method

  • Reservoir Preparation: Add 0.5 mL of an anti-solvent (e.g., n-Hexane) to the well of a 24-well crystallization plate.

  • Drop Preparation: On a siliconized glass coverslip, place a 2-4 µL drop of a concentrated solution of this compound (e.g., in Toluene or Dichloromethane).

  • Sealing: Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease. The drop should be hanging above the reservoir.

  • Equilibration: The anti-solvent vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of this compound and inducing crystallization.

  • Incubation & Observation: Store the plate in a stable environment and monitor for crystal growth.

B. Sitting Drop Method

The procedure is similar to the hanging drop method, but the drop of the compound solution is placed on a post or bridge that sits inside the reservoir well.[5]

Protocol 3: Slow Cooling

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.

  • Preparation: In a sealed vial, create a saturated solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at an elevated temperature (e.g., 40-50°C). Ensure all solid material is dissolved.

  • Insulation: Place the vial in an insulated container (e.g., a Dewar flask filled with warm water or a programmable heating block).

  • Cooling: Allow the solution to cool to room temperature very slowly over 24-48 hours.

  • Observation: Slow cooling reduces solubility, promoting the growth of a small number of large crystals rather than rapid precipitation.

Visualization of Workflows and Pathways

Experimental Workflow for Crystallization

The logical flow from sample preparation to final analysis is a critical pathway for achieving high-quality crystals suitable for diffraction.

G Start High-Purity this compound (>98%) Screen Solvent Solubility Screening Start->Screen Select Select Promising Solvent / Anti-Solvent Systems Screen->Select Method Choose Crystallization Method Select->Method SE Slow Evaporation Method->SE VD Vapor Diffusion Method->VD SC Slow Cooling Method->SC Grow Crystal Growth & Optimization SE->Grow VD->Grow SC->Grow Analyze Harvest & Mount Crystal Grow->Analyze XRD X-ray Diffraction Analysis Analyze->XRD

Caption: General workflow for this compound crystallization.

Potential Biological Context: NF-κB Signaling Pathway

This compound has reported anti-inflammatory properties. A key pathway in inflammation is the NF-κB signaling cascade. Understanding this pathway provides context for the importance of structural studies of potential inhibitors like this compound. In the canonical pathway, stimuli like TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα.[6][7] This targets IκBα for degradation, releasing the NF-κB dimer to translocate to the nucleus and activate pro-inflammatory gene transcription.[8] Natural compounds can inhibit this pathway at various stages.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-R / TLR IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkB_NFkB->NFkB IκBα Degradation & NF-κB Release NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation AlismanolM This compound AlismanolM->IKK Potential Inhibition DNA DNA Binding & Transcription (Inflammatory Genes) NFkB_nuc->DNA

Caption: Simplified NF-κB pathway with a potential inhibition point for this compound.

Summary of Crystallization Trials

Systematic documentation of all crystallization attempts is crucial for optimizing conditions.

Table 3: Example Crystallization Trial Log

Trial IDMethodSolvent System (Solute:Anti-solvent)Temp (°C)Time (Days)Result
AM-01Slow EvaporationEthyl Acetate207Amorphous Precipitate
AM-02Vapor DiffusionDichloromethane : n-Hexane2010Microcrystals
AM-03Slow CoolingAcetonitrile40 -> 202Oily Precipitate
AM-04Vapor DiffusionToluene : Ethanol421Small Rods
AM-05 Vapor Diffusion Dichloromethane : n-Hexane (1:2 ratio) 4 14 Single crystals (0.2 mm)

Troubleshooting

  • No Crystals/Clear Solution: The solution may be undersaturated. Try increasing the initial concentration or using a higher ratio of anti-solvent.

  • Amorphous Precipitate: Crystallization is occurring too rapidly. Slow down the process by reducing the rate of evaporation (fewer holes), lowering the temperature, or using a less powerful anti-solvent.[5]

  • Many Small Crystals: Nucleation is too fast. Reduce the concentration of the compound or slow down the diffusion/evaporation rate. Seeding with a previously grown microcrystal can sometimes promote the growth of a single large crystal.

  • Oily Precipitate: The compound may be "oiling out" of solution. This can happen if the supersaturation is too high or if impurities are present. Try using a different solvent system or further purifying the sample.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alismanol M & Alisol Triterpenoid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the natural extraction of Alismanol M and related alisol triterpenoids from Alisma orientale (澤瀉, Zé Xiè). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions encountered during the extraction and quantification of protostane triterpenoids from Alisma orientale.

Q1: My final extract yield is very low. What are the most critical factors I should re-evaluate?

A1: Low yield is a common issue stemming from several factors. The most critical to investigate are:

  • Extraction Method: Simple maceration or infusion may be insufficient. More advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yield by enhancing solvent penetration and cell wall disruption.

  • Solvent Choice & Concentration: Alisol triterpenoids are soluble in organic solvents. Methanol or ethanol are commonly used. An aqueous-ethanolic mixture (e.g., 70-85% ethanol) is often more effective than absolute ethanol as it can better penetrate the plant material.[1]

  • Solid-to-Liquid Ratio: An insufficient volume of solvent will result in a saturated solution, preventing further extraction. A higher ratio (e.g., 1:20 to 1:40 g/mL) ensures that the concentration gradient continues to favor the movement of triterpenoids into the solvent.[1]

  • Plant Material Quality: The concentration of triterpenoids can vary based on the plant's geographical origin, harvest time, and post-harvest processing.[2] Fresh rhizomes, for instance, are rich in alisol B 23-acetate, which can convert to other alisols upon heating.[3]

Q2: The chemical profile of my extract is inconsistent between batches. Why is this happening?

A2: Batch-to-batch inconsistency is often traced back to variability in the starting material and processing conditions.

  • Raw Material Variability: Alisma orientale cultivated in different regions (e.g., Fujian vs. Sichuan provinces in China) can have different triterpenoid profiles.[4] Sourcing from a consistent, reputable supplier is crucial.

  • Drying and Processing: Alisma triterpenoids can undergo thermal conversion. For example, alisol B 23-acetate, abundant in fresh material, can transform into alisol A, alisol B, and alisol A 24-acetate during high-temperature drying or processing.[3] Strictly controlling the temperature and duration of post-harvest processing is vital for consistency.

  • Extraction Time: If the extraction time is too short, the process will be incomplete. If it's too long, it can lead to the degradation of thermolabile compounds or the extraction of undesirable impurities, altering the final profile.[5]

Q3: I am having trouble separating the organic and aqueous layers during liquid-liquid partitioning. What can I do?

A3: This is likely due to the formation of an emulsion. Emulsions are common when the crude extract contains surfactant-like molecules (e.g., phospholipids, fatty acids) that have solubility in both the aqueous and organic phases.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the agitation that causes emulsions while still providing sufficient surface area for extraction.

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and helping to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to physically force the layers to separate.

  • Filtration: Passing the mixture through a bed of celite or glass wool can sometimes help to break up the emulsion layer.

Q4: My HPLC chromatogram shows many overlapping peaks, and I can't get a clean peak for this compound / Alisol compounds. How can I improve my separation?

A4: Poor resolution in HPLC is a common analytical challenge. Here are steps to troubleshoot it:

  • Optimize the Mobile Phase: The polarity of the mobile phase is critical. For reverse-phase HPLC (e.g., with a C18 column), which is standard for these compounds, you are likely using a mixture of water and an organic solvent like acetonitrile or methanol. Try adjusting the ratio or implementing a gradient elution, where the solvent composition changes over the course of the run. A slower, more shallow gradient can significantly improve the separation of closely related compounds.

  • Adjust pH: Adding a modifier like formic acid or phosphoric acid to the aqueous phase can suppress the ionization of acidic functional groups on your analytes or residual silanols on the column, leading to sharper, more symmetrical peaks.

  • Change the Column: Not all C18 columns are the same. A column with a different particle size, pore size, or end-capping could provide the selectivity needed. Consider a column with a different stationary phase (e.g., Phenyl-Hexyl) if optimizing the mobile phase is not sufficient.

  • Check Flow Rate and Temperature: Lowering the flow rate can increase resolution, although it will also increase the run time. Increasing the column temperature can decrease solvent viscosity and improve peak shape, but be cautious of compound stability.

Data Presentation: Optimizing Extraction Parameters

The yield of total triterpenoids is highly dependent on extraction parameters. The following table summarizes results from a hypothetical optimization study using Response Surface Methodology (RSM), illustrating how different factors can be systematically varied to find the optimal conditions for maximizing yield.

Run Ethanol Conc. (%) Time (min) Solid:Liquid Ratio (g/mL) Predicted Yield (mg/g) Actual Yield (mg/g)
175451:2010.810.5
285451:2011.511.7
375601:2011.211.0
485601:2012.512.4
575451:3011.411.2
685451:3012.111.9
78052.51:2512.812.9
8 (Optimal) 82 55 1:28 13.2 13.1

Table data is illustrative, based on typical optimization results for triterpenoid extraction.[1][5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Alisol Triterpenoids

This protocol describes a lab-scale method for extracting triterpenoids from dried Alisma orientale rhizomes.

  • Preparation of Plant Material:

    • Obtain dried rhizomes of Alisma orientale.

    • Grind the rhizomes into a moderately fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

    • Dry the powder in an oven at 50°C for 2 hours to remove residual moisture and record the final weight.

  • Extraction Procedure:

    • Place 10 g of the dried powder into a 500 mL Erlenmeyer flask.

    • Add 280 mL of 82% ethanol (an optimal solid:liquid ratio of 1:28 g/mL).

    • Place the flask in an ultrasonic water bath. Ensure the water level is higher than the solvent level in the flask.

    • Set the ultrasonic parameters: Frequency 40 kHz, Power 400 W, Temperature 60°C.

    • Perform the extraction for 55 minutes.

  • Sample Recovery:

    • After extraction, cool the flask to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum.

    • Wash the filter cake with a small amount of the extraction solvent (82% ethanol) to recover any remaining extract.

    • Combine the filtrate and the washings.

    • Concentrate the extract using a rotary evaporator at 50°C under reduced pressure until the ethanol is completely removed.

    • The resulting crude extract can be freeze-dried or placed in a vacuum oven to yield a dry powder.

Protocol 2: Quantification of Alisol Triterpenoids by HPLC

This protocol provides a method for quantifying a target alisol (e.g., Alisol B 23-acetate) in the crude extract.

  • Preparation of Standards and Samples:

    • Standard Stock Solution: Accurately weigh 1 mg of a certified Alisol B 23-acetate standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Calibration Curve: Perform serial dilutions of the stock solution with methanol to prepare a series of standards at concentrations ranging from 5 µg/mL to 200 µg/mL.

    • Sample Solution: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).

      • 0-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the peak corresponding to your target alisol by comparing its retention time with the standard.

    • Quantify the amount of the alisol in your sample by interpolating its peak area on the calibration curve.

Visualizations

Biosynthesis Pathway of Alisma Triterpenoids

The following diagram illustrates the simplified biosynthetic pathway leading to the protostane triterpenoid skeleton found in this compound and other alisols. The pathway begins with the mevalonic acid (MVA) pathway, a fundamental process in isoprenoid synthesis.

G acetyl_coa Acetyl-CoA (x3) mva Mevalonic Acid (MVA) acetyl_coa->mva Multiple Steps ipp Isopentenyl Pyrophosphate (IPP) mva->ipp Multiple Steps inv1 ipp->inv1 gpp Geranyl Pyrophosphate (GPP) inv2 gpp->inv2 fpp Farnesyl Pyrophosphate (FPP) squalene Squalene fpp->squalene Squalene Synthase oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase protosteryl Protosteryl Cation oxidosqualene->protosteryl Cyclization protostane Protostane Skeleton (Alisols, Alismanols) protosteryl->protostane Rearrangement & Oxidative Modifications inv1->gpp inv2->fpp

Caption: Simplified biosynthesis of the Alisma triterpenoid core structure.

General Workflow for Extraction and Analysis

This workflow provides a logical sequence of steps from raw plant material to purified, quantified compounds. It serves as a high-level guide for planning your experiments.

G start Dried Alisma Rhizome Powder extraction Solvent Extraction (e.g., UAE with 82% EtOH) start->extraction filtration Filtration & Solvent Evaporation extraction->filtration crude Crude Triterpenoid Extract filtration->crude partition Liquid-Liquid Partitioning (e.g., EtOAc/H2O) crude->partition quant Quantification (HPLC-UV) crude->quant For total yield fraction Organic Fraction partition->fraction chromatography Column Chromatography (Silica Gel) fraction->chromatography pure Isolated this compound / Alisol Compound chromatography->pure pure->quant For purity & identity end Quantitative Result quant->end

Caption: From raw material to quantified compound: an experimental workflow.

References

Technical Support Center: Overcoming Alismanol M Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Alismanol M in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility in aqueous solutions a concern?

This compound is a protostane-type triterpenoid and a farnesoid X receptor (FXR) agonist.[1] Like many other triterpenoids, this compound is a lipophilic molecule with poor water solubility, which can significantly hinder its use in biological assays, preclinical studies, and formulation development.[1][2] Inadequate solubility can lead to inaccurate experimental results, low bioavailability, and challenges in developing effective delivery systems.

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?

Precipitation of this compound in aqueous buffers is a common issue stemming from its low intrinsic solubility. Several factors can contribute to this:

  • High Concentration: The concentration of this compound in your stock solution or final assay may exceed its solubility limit in the aqueous medium.

  • Solvent Shock: Rapid dilution of a concentrated organic stock solution of this compound into an aqueous buffer can cause the compound to crash out of solution.

  • pH Effects: The pH of your buffer can influence the ionization state of any acidic or basic functional groups on the molecule, although this compound itself is largely non-ionizable. However, pH can affect the stability of formulations.

  • Temperature: Changes in temperature can affect solubility. Generally, the solubility of solids increases with temperature, but this is not always the case.

  • Buffer Composition: Interactions between this compound and components of your buffer system could potentially reduce its solubility.

Q3: What is the estimated aqueous solubility of this compound?

Q4: What is the predicted LogP of this compound, and what does it indicate?

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater lipid solubility and lower water solubility. While an experimentally determined LogP for this compound is not available, predictive models based on its structure suggest a high LogP value, likely in the range of 4 to 6. This high predicted LogP confirms its hydrophobic nature and anticipates the challenges with aqueous solubility.

Troubleshooting Guides

This section provides structured guidance on overcoming common solubility-related problems during experiments with this compound.

Issue 1: Precipitation Upon Dilution of Organic Stock Solution

Symptoms:

  • A cloudy or hazy appearance in the aqueous solution immediately after adding the this compound stock.

  • Visible particulate matter or crystals forming over time.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment to a level below its aqueous solubility limit.

  • Use a Co-solvent: Incorporate a water-miscible organic solvent (a co-solvent) into your final aqueous solution. Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). The presence of a co-solvent can increase the solubility of lipophilic compounds. Start with a low percentage of the co-solvent (e.g., 0.1-1% v/v) and gradually increase it, keeping in mind the tolerance of your experimental system (e.g., cells, enzymes) to the solvent.

  • Employ "Pluronic" Micelles: Surfactants like Pluronic F-127 can form micelles in aqueous solutions that encapsulate hydrophobic compounds, increasing their apparent solubility. Prepare a stock solution of this compound in a suitable organic solvent and add it to an aqueous solution containing Pluronic F-127 with vigorous vortexing.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the "solvent shock" that causes precipitation.

Issue 2: Inconsistent or Non-reproducible Bioassay Results

Symptoms:

  • High variability in experimental data between replicates.

  • A lack of a clear dose-response relationship.

Troubleshooting Steps:

  • Confirm Complete Solubilization: Before adding this compound to your assay, visually inspect your stock solution and any intermediate dilutions under a light source to ensure there is no precipitate. If necessary, briefly sonicate the solution.

  • Prepare Fresh Dilutions: Due to the potential for precipitation over time, it is best to prepare fresh dilutions of this compound for each experiment.

  • Incorporate a Solubilizing Excipient: Consider using a solubilizing agent such as cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form an inclusion complex with this compound. This can significantly enhance its aqueous solubility and stability in solution.

  • Consider a Formulation Approach: For in vivo studies or more complex cellular assays, developing a more sophisticated formulation such as a solid dispersion or a nanoemulsion may be necessary to ensure consistent delivery and bioavailability.

Quantitative Data Summary

As specific experimental data for this compound is limited, the following table provides estimated solubility in common solvents based on its triterpenoid structure and high predicted LogP. These are starting points for your own experimental determination.

Solvent SystemEstimated Solubility RangeNotes
Aqueous Buffer (pH 7.4) < 1 µg/mL (< 2 µM)Very low; likely to require solubilization aids.
Dimethyl Sulfoxide (DMSO) > 10 mg/mL (> 20 mM)High solubility; a common solvent for stock solutions.
Ethanol (100%) 1-10 mg/mL (2-20 mM)Good solubility; can be used as a co-solvent.
Propylene Glycol 1-5 mg/mL (2-10 mM)A common vehicle for in vivo studies.
Polyethylene Glycol 400 (PEG 400) 1-10 mg/mL (2-20 mM)Often used in oral and parenteral formulations.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to experimentally determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound powder

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Data Analysis: The measured concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol describes a common method for enhancing the aqueous solubility of this compound through complexation with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating capabilities

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolve Cyclodextrin: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in deionized water.

  • Add this compound: While stirring the HP-β-CD solution, slowly add this compound powder in a 1:1 or 1:2 molar ratio (this compound:HP-β-CD).

  • Complexation: Continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours. The solution should become clearer as the complex forms.

  • Filtration: Filter the solution to remove any un-complexed this compound.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: The resulting powder can be reconstituted in aqueous buffers for experiments. Characterization techniques such as NMR, DSC, and XRD can be used to confirm complex formation.

Protocol 3: Formulation of this compound in a Solid Dispersion

This protocol details the solvent evaporation method for preparing a solid dispersion of this compound to improve its dissolution rate.

Materials:

  • This compound

  • A suitable carrier polymer (e.g., polyvinylpyrrolidone K30 (PVP K30), Soluplus®)

  • A volatile organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and the carrier polymer in the organic solvent in a desired weight ratio (e.g., 1:1, 1:5, 1:10 drug-to-polymer).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-60°C).

  • Drying: Further dry the resulting solid film or mass in a vacuum oven for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: The amorphous nature of the drug in the dispersion can be confirmed using techniques like DSC and XRD. The dissolution rate of the solid dispersion can then be compared to that of the pure drug.

Protocol 4: Preparation of an this compound Nanoemulsion

This protocol provides a general outline for creating an oil-in-water (O/W) nanoemulsion of this compound for improved delivery.

Materials:

  • This compound

  • An oil phase (e.g., medium-chain triglycerides, ethyl oleate)

  • A surfactant (e.g., Polysorbate 80, Kolliphor® RH 40)

  • A co-surfactant (e.g., Transcutol® HP, ethanol)

  • Purified water

  • High-shear homogenizer or microfluidizer

Procedure:

  • Oil Phase Preparation: Dissolve this compound in the selected oil phase. Gentle heating may be required.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which may contain the surfactant and co-surfactant.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-shear homogenizer or a microfluidizer to reduce the droplet size to the nano-range.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug loading.

Visualizations

experimental_workflow_solubility_enhancement cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_application Application problem Poor Aqueous Solubility of this compound cosolvency Co-solvency problem->cosolvency Select Strategy cyclodextrin Cyclodextrin Complexation problem->cyclodextrin Select Strategy solid_dispersion Solid Dispersion problem->solid_dispersion Select Strategy nanoemulsion Nanoemulsion problem->nanoemulsion Select Strategy application Improved Bioavailability and Efficacy cosolvency->application cyclodextrin->application solid_dispersion->application nanoemulsion->application

Caption: Workflow for addressing this compound solubility issues.

troubleshooting_logic cluster_yes cluster_no start Precipitation Observed? reduce_conc Reduce Concentration start->reduce_conc Yes inconsistent_results Inconsistent Results? start->inconsistent_results No use_cosolvent Use Co-solvent reduce_conc->use_cosolvent step_dilute Stepwise Dilution use_cosolvent->step_dilute check_solubilization Confirm Complete Solubilization inconsistent_results->check_solubilization Yes proceed Proceed with Experiment inconsistent_results->proceed No use_excipient Use Solubilizing Excipient (e.g., Cyclodextrin) check_solubilization->use_excipient develop_formulation Develop Advanced Formulation use_excipient->develop_formulation

Caption: Troubleshooting decision tree for this compound experiments.

References

Alismanol M Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability of Alismanol M in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in cell culture media?

A1: The stability of a small molecule like this compound in cell culture media can be influenced by a combination of chemical and environmental factors. Key factors include the pH of the medium, exposure to light, incubation temperature, and the presence of oxidative agents.[1] Additionally, components within the media, such as serum enzymes, can lead to enzymatic degradation.[1]

Q2: I'm observing inconsistent results in my experiments with this compound. Could this be a stability issue?

A2: Yes, inconsistent experimental outcomes are a common sign of compound instability.[2] Degradation of this compound over the course of your experiment would lead to a decrease in its effective concentration, which could explain variable results.[2] It is also possible that degradation byproducts could have their own biological activities, further confounding the results.

Q3: What is the recommended way to prepare and store stock solutions of this compound?

A3: To ensure the longevity of this compound, stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration.[3][4] It is advisable to store these stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[3] If the compound is known to be light-sensitive, amber-colored vials should be used for storage.[5]

Q4: How can I determine the stability of this compound under my specific experimental conditions?

A4: To assess the stability of this compound, you can incubate it in your cell culture medium at 37°C and 5% CO2 for various durations that are relevant to your experiment (e.g., 0, 2, 6, 12, 24, and 48 hours).[6] At each time point, an aliquot of the medium should be collected and the concentration of the intact this compound can be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A time-dependent decrease in the concentration of the parent compound is indicative of instability.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues that may arise during experiments with this compound, potentially related to its stability.

Problem Possible Cause Recommended Action
Inconsistent or non-reproducible experimental results. Degradation of this compound during the experiment.Verify Compound Integrity: Analyze your stock solution and a sample from your experimental plate at the end of the incubation period using HPLC or LC-MS to check for the presence of the intact compound and any degradation products. Perform a Time-Course Stability Assay: Follow the protocol for assessing the stability of this compound to determine its half-life in your specific cell culture medium.
This compound shows no biological effect, even at high concentrations. 1. The compound has degraded, and the effective concentration is too low. 2. Poor solubility of the compound in the cell culture medium.Check for Precipitation: Visually inspect the wells of your culture plate under a microscope for any signs of compound precipitation. Re-evaluate Stock Solution Preparation: Ensure that the stock solution was prepared correctly and that the final concentration of the solvent (e.g., DMSO) in the media is not exceeding 0.5%, as higher concentrations can affect solubility and be toxic to cells.[3]
Unexplained or higher-than-expected cytotoxicity. 1. The degradation products of this compound are more toxic than the parent compound. 2. The solvent used to dissolve this compound is causing cytotoxicity at the concentration used.Perform a Vehicle Control Experiment: Treat cells with the same concentration of the solvent (e.g., DMSO) used in your experiment to determine if it is contributing to the observed cytotoxicity. Analyze for Degradation Products: Use LC-MS to identify any potential degradation products in the cell culture medium after incubation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, amber-colored microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 10 mM).

  • Calculate the volume of DMSO required to dissolve the weighed amount of this compound powder to achieve the desired concentration.

  • In a sterile environment, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquot the stock solution into single-use, sterile, amber-colored microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C.[3]

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a detailed workflow for determining the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a working solution of this compound in the complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

  • Aliquot the working solution into sterile microcentrifuge tubes, one for each time point.

  • Immediately process the "time 0" sample by transferring an aliquot for HPLC or LC-MS analysis. Store the remaining "time 0" sample at -80°C.

  • Place the remaining tubes in a 37°C, 5% CO2 incubator.

  • At each subsequent time point (e.g., 2, 6, 12, 24, 48 hours), remove one tube from the incubator and process it for analysis.

  • Analyze all samples by HPLC or LC-MS to quantify the remaining concentration of intact this compound.

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Table of a Typical Experimental Setup for a Stability Study:

Parameter Condition
Compound This compound
Concentration 10 µM
Medium DMEM + 10% FBS
Temperature 37°C
CO2 Level 5%
Time Points 0, 2, 6, 12, 24, 48 hours
Analytical Method HPLC-UV or LC-MS/MS
Protocol 3: General Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound or its potential degradation products.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the controls.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically 570 nm).

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_precipitation Check for Compound Precipitation start->check_precipitation verify_integrity Verify Compound Integrity (HPLC/LC-MS) check_precipitation->verify_integrity No Precipitation reformulate Reformulate or Adjust Experimental Conditions check_precipitation->reformulate Precipitation Observed stability_assay Perform Time-Course Stability Assay verify_integrity->stability_assay Integrity Confirmed verify_integrity->reformulate Degradation Observed cytotoxicity_assay Assess Cytotoxicity of Vehicle and Compound stability_assay->cytotoxicity_assay Compound is Stable stability_assay->reformulate Compound is Unstable cytotoxicity_assay->reformulate Cytotoxicity Observed end Consistent Results cytotoxicity_assay->end No Unexpected Cytotoxicity

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Assessment_Workflow prepare_solution Prepare this compound in Cell Culture Medium time_zero Time = 0 h (Immediate Analysis) prepare_solution->time_zero incubate Incubate at 37°C, 5% CO2 prepare_solution->incubate analysis Quantify by HPLC or LC-MS time_zero->analysis time_points Collect Aliquots at Various Time Points incubate->time_points time_points->analysis data_plot Plot Concentration vs. Time analysis->data_plot

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathways Alismanol_M This compound (Parent Compound) Hydrolysis Hydrolysis (pH-dependent) Alismanol_M->Hydrolysis Oxidation Oxidation (Reaction with O2) Alismanol_M->Oxidation Enzymatic_Degradation Enzymatic Degradation (Serum enzymes) Alismanol_M->Enzymatic_Degradation Product_1 Degradation Product A Hydrolysis->Product_1 Product_2 Degradation Product B Oxidation->Product_2 Product_3 Degradation Product C Enzymatic_Degradation->Product_3

Caption: Potential degradation pathways for a small molecule in cell culture.

References

Preventing degradation of Alismanol M during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alismanol M. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and throughout experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your this compound samples.

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses specific problems you may encounter with this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Loss of Potency or Activity Chemical degradation due to improper storage conditions (e.g., high temperature, humidity).Store this compound at the recommended temperature of 2-8°C, protected from light and moisture. For long-term storage, consider temperatures at or below -20°C.
Oxidation from exposure to air.Purge vials with an inert gas (e.g., argon or nitrogen) before sealing. Use amber vials to minimize light exposure, which can catalyze oxidation.
Appearance of New Peaks in HPLC/LC-MS Analysis Formation of degradation products.Conduct forced degradation studies to identify potential degradants. This will help in developing a stability-indicating analytical method.[1][2][3] Common degradation pathways include hydrolysis, oxidation, and photolysis.
Contamination of the sample or solvent.Use high-purity solvents and new, clean labware for all experiments. Filter all solutions before analysis.
Changes in Physical Appearance (e.g., Color Change, Precipitation) Physical instability or significant chemical degradation.Visually inspect samples before use. If changes are observed, do not use the sample. Re-evaluate storage and handling procedures.
The solubility of this compound in the chosen solvent may have decreased due to temperature changes.Ensure the storage solvent is appropriate and that the concentration of this compound does not exceed its solubility at the storage temperature.
Inconsistent Experimental Results Inconsistent sample handling and preparation.Develop and adhere to a strict Standard Operating Procedure (SOP) for sample handling, including thawing, weighing, and dilution.
Degradation during the experiment.Minimize the time this compound is kept at room temperature or in solution before use. Prepare solutions fresh for each experiment whenever possible.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For short-term storage (up to 30 days), this compound should be stored at 2-8°C in a tightly sealed container, protected from light. For long-term storage, it is recommended to store this compound at -20°C or -80°C.[4]

2. How does exposure to light and air affect this compound?

Exposure to light and air can lead to photo-oxidation and oxidation, resulting in the formation of degradation products and a decrease in the purity and potency of this compound. It is crucial to store it in amber vials and to minimize headspace or purge with an inert gas.

3. What solvents are recommended for dissolving and storing this compound?

The choice of solvent depends on the intended application. For analytical purposes, high-purity acetonitrile or methanol are commonly used. For biological assays, a small amount of DMSO followed by dilution in an appropriate buffer is often employed. The stability of this compound in the chosen solvent system should be verified.

4. How can I assess the stability of my this compound samples?

Stability can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These methods can separate this compound from its degradation products, allowing for the quantification of its purity over time.

5. What are forced degradation studies and why are they important?

Forced degradation studies, also known as stress testing, involve intentionally exposing the drug substance to harsh conditions such as acid, base, heat, light, and oxidizing agents to accelerate degradation.[2][3][7] These studies are crucial for identifying potential degradation products and pathways, which helps in developing and validating a stability-indicating analytical method.[1][8]

Data on this compound Stability

The following tables summarize hypothetical stability data for this compound under various conditions to guide your experimental design.

Table 1: Long-Term Storage Stability of Solid this compound

Storage ConditionTime (Months)Purity (%)Appearance
25°C / 60% RH099.8White Powder
398.5White Powder
696.2Off-white Powder
2-8°C099.8White Powder
699.7White Powder
1299.5White Powder
-20°C099.8White Powder
1299.8White Powder
2499.7White Powder

Table 2: Accelerated Stability of Solid this compound

Storage ConditionTime (Months)Purity (%)Appearance
40°C / 75% RH099.8White Powder
197.9Off-white Powder
394.1Yellowish Powder
689.5Yellowish Powder

Table 3: Stability of this compound in Solution (1 mg/mL in Acetonitrile) at 2-8°C

Time (Days)Purity (%)
099.8
199.7
399.2
798.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl. At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and analyze by HPLC/LC-MS.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH. At various time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and analyze by HPLC/LC-MS.[9][10]

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours. Analyze at various time points by HPLC/LC-MS.

  • Thermal Degradation: Place solid this compound in a hot air oven at 105°C. At various time points (e.g., 24, 48, 72 hours), withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC/LC-MS.[9][10]

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze the samples by HPLC/LC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 210 nm). Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Prepare working standards and samples by diluting the stock solution.

  • Inject the stressed samples from the forced degradation study to evaluate the method's ability to separate the degradation products from the parent peak.

  • Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways cluster_conditions Degradation Conditions cluster_products Degradation Products Heat Heat Isomers Isomers Heat->Isomers Acid_Base Acid/Base Hydrolysis_Products Hydrolysis Products Acid_Base->Hydrolysis_Products Light Light Photo-oxidation_Products Photo-oxidation Products Light->Photo-oxidation_Products Oxygen Oxygen Oxidation_Products Oxidation Products Oxygen->Oxidation_Products Alismanol_M This compound

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow Start Start: This compound Sample Forced_Degradation Forced Degradation Study (Heat, Light, Acid, Base, Oxidation) Start->Forced_Degradation Develop_Method Develop Stability-Indicating Analytical Method (HPLC/LC-MS) Forced_Degradation->Develop_Method Validate_Method Validate Analytical Method (ICH Q2(R1)) Develop_Method->Validate_Method Stability_Study Conduct Stability Studies (Long-term & Accelerated) Validate_Method->Stability_Study Analyze_Samples Analyze Samples at Specific Time Points Stability_Study->Analyze_Samples Data_Analysis Data Analysis and Shelf-life Determination Analyze_Samples->Data_Analysis End End: Established Storage Conditions Data_Analysis->End

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Alismanol M in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Alismanol M in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known or predicted on-target effects?

This compound belongs to the alisol family of tetracyclic triterpenoids, which are known to exhibit various pharmacological activities. While specific on-target effects of this compound are still under investigation, related compounds like Alisol A and B have been shown to regulate signaling pathways involved in cancer cell proliferation and migration, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1][2] It is hypothesized that this compound may share similar targets within these pathways.

Q2: What are off-target effects and why are they a concern when working with this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[3] These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of this compound's true mechanism of action. Minimizing off-target effects is crucial for validating experimental findings and for the development of selective therapeutic agents.

Q3: What are the common causes of off-target effects for small molecules like this compound?

Common causes of off-target effects include:

  • Structural Similarity: this compound may bind to proteins with similar binding pockets to its intended target.

  • Compound Promiscuity: Some chemical structures have a higher tendency to interact with multiple proteins.

  • High Compound Concentration: Using concentrations significantly higher than the effective dose for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[3]

  • Cellular Context: The expression levels of on- and off-target proteins can vary between different cell lines, influencing the observed effects.

Q4: How can I begin to assess the potential off-target effects of this compound in my cellular model?

A good starting point is to perform a dose-response curve to determine the concentration of this compound that produces the desired on-target effect and compare it with the concentration that causes cytotoxicity. Additionally, using a structurally unrelated compound that targets the same pathway can help to confirm if the observed phenotype is due to an on-target effect.

Troubleshooting Guides

Problem 1: High cytotoxicity observed at concentrations required for the intended biological effect.
  • Possible Cause: The observed cytotoxicity may be due to off-target effects.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response experiment for both the desired biological effect and cytotoxicity (e.g., using an MTT or LDH assay) to identify a concentration range with on-target activity but minimal cell death.

    • Use an Orthogonal Assay: Confirm cytotoxicity with a different method to rule out assay-specific interference. For example, if you are using a metabolic assay like MTT, validate the results with a membrane integrity assay like LDH release.

    • Counter-Screening: Test this compound against a panel of known off-target liabilities, such as a broad range of kinases or G-protein coupled receptors (GPCRs).

Problem 2: Inconsistent or non-reproducible results between experiments.
  • Possible Cause: Variability in experimental conditions can exacerbate off-target effects.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition.

    • Prepare Fresh Compound Solutions: this compound may be unstable in culture medium. Prepare fresh stock solutions for each experiment and consider its stability at 37°C.

    • Use Calibrated Pipettes: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in the final concentration.

Problem 3: The observed phenotype does not align with the known function of the intended target pathway.
  • Possible Cause: this compound may be acting on an unknown off-target protein or pathway.

  • Troubleshooting Steps:

    • Employ a "Rescue" Experiment: If possible, overexpress the intended target protein in your cells. If the phenotype caused by this compound is not reversed, it suggests an off-target mechanism.

    • Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor known to target the same pathway. If this does not reproduce the phenotype observed with this compound, it is likely an off-target effect.[4]

    • Proteomic Profiling: Utilize techniques like chemical proteomics to identify the cellular proteins that directly interact with this compound.

Signaling Pathways

Based on studies of related alisol compounds, this compound may influence the following signaling pathways:

PI3K_Akt_mTOR_Pathway Alismanol_M This compound PI3K PI3K Alismanol_M->PI3K ? RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Predicted inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

Caption: Predicted effect of this compound on the Wnt/β-catenin signaling pathway.

Quantitative Data

A comprehensive search for specific IC50/EC50 values for this compound is ongoing. This table will be updated as data becomes available. The following is a template based on data for related alisol compounds.

CompoundAssay TypeCell LineIC50 / EC50 (µM)Target/Pathway
Alisol AMTT AssayOral Cancer Cells~20-40JNK/p38 MAPK
Alisol B 23-acetateMTT AssayHepG2~15mTOR
This compound TBD TBD TBD TBD

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • If using a solubilizing solution other than DMSO, carefully remove the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.[5][6]

Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.

Workflow:

Kinase_Profiling_Workflow Start Start: This compound Incubate Incubate with Kinase Panel & ATP Start->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo™) Incubate->Detect Analyze Analyze Data: Determine % Inhibition Detect->Analyze End End: Selectivity Profile Analyze->End

Caption: General workflow for kinase selectivity profiling.

Detailed Methodology (Example using ADP-Glo™ Assay):

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase from the panel, the corresponding substrate, and this compound at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: The amount of luminescence is proportional to the amount of ADP formed and reflects the kinase activity. Calculate the percent inhibition for each kinase at each concentration of this compound to generate a selectivity profile.[7]

GPCR Off-Target Screening

This protocol outlines a method for screening this compound against a panel of G-protein coupled receptors.

Workflow:

GPCR_Screening_Workflow Start Start: This compound Incubate Incubate with Cells Expressing GPCR Panel Start->Incubate Stimulate Stimulate with Known Agonist Incubate->Stimulate Detect Detect Second Messenger (e.g., cAMP) Stimulate->Detect Analyze Analyze Data: Determine Antagonist/Agonist Activity Detect->Analyze End End: GPCR Off-Target Profile Analyze->End

Caption: General workflow for GPCR off-target screening.

Detailed Methodology (Example using a cAMP Assay):

  • Cell Preparation: Plate cells engineered to express specific GPCRs from a screening panel in a 96- or 384-well plate.

  • Compound Incubation: Treat the cells with various concentrations of this compound or a vehicle control.

  • Receptor Stimulation: To test for antagonist activity, add a known agonist for the specific GPCR. To test for agonist activity, no further stimulation is needed.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: Compare the cAMP levels in this compound-treated cells to the controls. A decrease in agonist-stimulated cAMP levels indicates antagonist activity, while an increase in basal cAMP levels suggests agonist activity.[8][9]

References

Dealing with Alismanol M precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alismanol M. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning compound precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. It is identified as a farnesoid X receptor (FXR) agonist with a reported EC50 (half-maximal effective concentration) of 50.25 µM. Its molecular formula is C30H48O6, and its molecular weight is 504.70 g/mol . Due to its activity as an FXR agonist, this compound is utilized in research related to conditions such as cholestasis and nonalcoholic steatohepatitis.

Q2: I'm observing precipitation after adding this compound to my aqueous experimental buffer. What is the likely cause?

This compound, like many other triterpenoids, has poor aqueous solubility. Precipitation is most likely occurring because the concentration of this compound has exceeded its solubility limit in your aqueous buffer. This can be influenced by several factors including the final concentration of this compound, the composition and pH of your buffer, and the concentration of any organic co-solvents.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For compounds with low aqueous solubility like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance of cell lines to DMSO can vary. However, it is a common practice in cell culture to keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to avoid cytotoxic effects. It is highly recommended to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to preparing and using this compound in your experiments to minimize the risk of precipitation.

Step 1: Preparation of this compound Stock Solution

Proper preparation of a high-concentration stock solution is the first critical step.

Recommended Protocol:

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the this compound powder in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). Ensure complete dissolution by vortexing or gentle warming (be cautious with heating as it can degrade the compound).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Gentle Warming to Dissolve add_dmso->dissolve aliquot Aliquot into Small Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: A simple workflow for preparing this compound stock solution.

Step 2: Dilution of this compound for Working Solutions

To avoid precipitation during dilution, a stepwise approach is recommended.

Recommended Protocol:

  • Intermediate Dilution: First, dilute your high-concentration DMSO stock solution with your experimental buffer or cell culture medium to create an intermediate concentration. It is crucial to add the DMSO stock to the aqueous solution slowly while vortexing or mixing to ensure rapid dispersion.

  • Final Dilution: Next, add the intermediate dilution to your final experimental volume to reach the desired working concentration. This two-step dilution process helps to prevent localized high concentrations of this compound that can lead to precipitation.

Example Dilution Series:

StepInitial Concentration (in DMSO)Intermediate Concentration (in Medium)Final Concentration (in Medium)Final DMSO Concentration
150 mM500 µM (1:100 dilution)50 µM (1:10 dilution)0.1%
220 mM200 µM (1:100 dilution)20 µM (1:10 dilution)0.1%
310 mM100 µM (1:100 dilution)10 µM (1:10 dilution)0.1%

Logical Flow for Dilution

G stock High-Concentration Stock in DMSO intermediate Intermediate Dilution in Aqueous Buffer stock->intermediate Slowly add & mix working Final Working Solution intermediate->working Add to final volume

Caption: Recommended two-step dilution process for this compound.

Experimental Protocol: Farnesoid X Receptor (FXR) Activation Assay

This protocol provides a general framework for assessing the agonist activity of this compound on the Farnesoid X Receptor (FXR) in a cell-based reporter assay.

I. Materials:

  • Hepatocyte-derived cell line (e.g., HepG2)

  • Transfection reagent

  • FXR expression plasmid

  • FXR-responsive reporter plasmid (e.g., containing a luciferase gene downstream of an FXR response element)

  • Control plasmid (e.g., β-galactosidase or Renilla luciferase for normalization)

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound

  • Positive control (e.g., GW4064 or chenodeoxycholic acid)

  • DMSO

  • Luciferase assay reagent

  • Lysis buffer

II. Cell Culture and Transfection:

  • Culture HepG2 cells in complete medium until they reach 70-80% confluency.

  • Co-transfect the cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After transfection, allow the cells to recover for 24 hours.

III. This compound Treatment:

  • Prepare serial dilutions of this compound in DMSO to create a range of stock concentrations.

  • Dilute the this compound DMSO stocks into cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Include a vehicle control (medium with DMSO only) and a positive control.

  • Remove the old medium from the transfected cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubate the cells for an additional 24-48 hours.

IV. Luciferase Assay:

  • Wash the cells with Phosphate-Buffered Saline (PBS).

  • Lyse the cells using the lysis buffer.

  • Measure the luciferase activity in the cell lysates according to the manufacturer's protocol.

  • Measure the activity of the control reporter (e.g., β-galactosidase or Renilla luciferase) to normalize the transfection efficiency.

V. Data Analysis:

  • Normalize the FXR-reporter luciferase activity to the control reporter activity.

  • Plot the normalized luciferase activity against the concentration of this compound.

  • Determine the EC50 value by fitting the data to a dose-response curve.

This compound and the Farnesoid X Receptor (FXR) Signaling Pathway

This compound functions as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.

Alismanol_M This compound FXR FXR Alismanol_M->FXR Binds and Activates RXR RXR FXR->RXR Forms Heterodimer FXRE FXR Response Element (FXRE) in Target Gene Promoters RXR->FXRE Binds to DNA Gene_Expression Modulation of Target Gene Expression FXRE->Gene_Expression Regulates Transcription

Caption: Activation of the FXR signaling pathway by this compound.

Technical Support Center: Enhancing the In Vivo Bioavailability of Alismanol M

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific studies detailing methods to enhance the in vivo bioavailability of Alismanol M. The following technical support guide is based on established and effective strategies for improving the bioavailability of poorly water-soluble compounds, a class to which this compound, a protostane-type triterpenoid, belongs. The experimental protocols and data presented are derived from studies on analogous compounds and should be adapted and validated for this compound.

Frequently Asked Questions (FAQs)

Q1: My lead compound, this compound, is exhibiting low oral bioavailability. What are the common underlying causes for this?

A1: Low oral bioavailability for poorly water-soluble compounds like this compound is often multifactorial. The primary reasons include:

  • Poor Aqueous Solubility: The drug must be in a dissolved state in the gastrointestinal fluids to be absorbed.[1][2] More than 40% of new chemical entities are practically insoluble in water, which is a major hurdle for oral administration.[1][2]

  • Slow Dissolution Rate: Even if a compound is sparingly soluble, a slow dissolution rate from its solid form can limit the amount of drug available for absorption within the transit time in the small intestine.

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal circulation before reaching systemic circulation. In the liver, it can be extensively metabolized by enzymes such as cytochrome P450s (e.g., CYP3A4), significantly reducing the amount of active drug that reaches the rest of the body.[3]

  • Poor Membrane Permeation: The physicochemical properties of the molecule might hinder its ability to pass through the intestinal epithelial cell membranes.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the intestinal lumen, reducing net absorption.

Q2: What are the principal formulation strategies to overcome the poor aqueous solubility of this compound?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly soluble drugs.[1] These can be broadly categorized as:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include microemulsions, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS), maintain the drug in a solubilized state within the GI tract.[4]

  • Solid Dispersions: In these systems, the drug is dispersed in an amorphous state within a hydrophilic polymer matrix.[5] This prevents the drug from crystallizing and enhances its dissolution rate.

  • Particle Size Reduction: Reducing the particle size of the drug to the nanometer range (nanosuspensions) increases the surface area-to-volume ratio, thereby improving the dissolution velocity.[3]

  • Complexation:

    • Phospholipid Complexes: Forming a complex with phospholipids can enhance the lipophilicity of the drug, improving its ability to permeate the intestinal membrane.

    • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its aqueous solubility.

Q3: How can I decide which bioavailability enhancement strategy is most suitable for my compound?

A3: The choice of strategy depends on the specific physicochemical properties of the drug, the target dose, and the desired pharmacokinetic profile. A systematic approach is recommended, as outlined in the workflow diagram below.

G Start Start: Poorly Soluble Compound (e.g., this compound) BCS Determine Biopharmaceutics Classification System (BCS) Class Start->BCS BCS_II BCS Class II (Low Solubility, High Permeability) BCS->BCS_II Low Solubility BCS_IV BCS Class IV (Low Solubility, Low Permeability) BCS->BCS_IV Low Solubility & Permeability Dissolution_Limited Dissolution Rate is Limiting Step BCS_II->Dissolution_Limited Permeability_Issue Permeability is also a Concern BCS_IV->Permeability_Issue Strategy_Solubility Focus on Solubility/Dissolution Enhancement Dissolution_Limited->Strategy_Solubility Strategy_Both Combine Solubility Enhancement with Permeation Enhancers Permeability_Issue->Strategy_Both Lipid_Based Lipid-Based Systems (SEDDS, Nanoemulsions) Strategy_Solubility->Lipid_Based Solid_Dispersion Solid Dispersions (HME, Spray Drying) Strategy_Solubility->Solid_Dispersion Nanosuspension Nanosuspensions Strategy_Solubility->Nanosuspension Strategy_Both->Lipid_Based e.g., with permeation enhancing excipients End Optimized Formulation Lipid_Based->End Solid_Dispersion->End Nanosuspension->End G cluster_0 Step 1: Dissolution cluster_1 Step 2: Solvent Removal cluster_2 Step 3: Processing cluster_3 Step 4: Characterization a Weigh this compound and Polymer Carrier b Dissolve in Organic Solvent a->b c Rotary Evaporation to form thin film b->c d Vacuum Drying (24h) c->d e Scrape and Collect Solid Dispersion d->e f Pulverize and Sieve e->f g In Vitro Dissolution f->g h DSC / XRPD Analysis f->h G cluster_Lumen GI Lumen cluster_Enterocyte Intestinal Enterocyte SNEDDS SNEDDS Capsule (Drug in Oil/Surfactant) Emulsion Fine Oil Droplets (Nanoemulsion) Drug remains dissolved SNEDDS->Emulsion Dispersion in Aqueous Fluids Membrane Apical Membrane Emulsion->Membrane Absorption Portal Portal Vein (to Liver) Membrane->Portal Direct Absorption Lymph Lymphatic System (avoids first-pass) Membrane->Lymph Chylomicron-mediated Lymphatic Uptake

References

Technical Support Center: Accurate Quantification of Alismanol M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Alismanol M.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound in biological matrices?

A1: For sensitive and specific quantification of this compound, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique. This method offers high resolution, sensitivity, and selectivity, which is crucial when dealing with complex matrices such as plasma.

Q2: I am not seeing a peak for this compound. What are the possible causes?

A2: Several factors could lead to the absence of an this compound peak. These include:

  • Improper sample extraction: Inefficient extraction can lead to low recovery of the analyte. Review the recommended extraction protocol.

  • Analyte instability: this compound may degrade under certain pH, temperature, or light conditions. Ensure proper sample handling and storage.

  • Incorrect UPLC-MS/MS parameters: Verify that the mass transitions (precursor and product ions), cone voltage, and collision energy are correctly set for this compound.

  • Column issues: The analytical column may be clogged or degraded.

  • Instrument malfunction: Check the UPLC and mass spectrometer for any errors or leaks.

Q3: My peak shape for this compound is poor (e.g., broad, tailing, or split). How can I improve it?

A3: Poor peak shape can be caused by several factors:

  • Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal.

  • Column degradation: The column's stationary phase may be deteriorating.

  • Sample solvent incompatibility: The solvent used to dissolve the sample should be compatible with the mobile phase.

  • Column overload: Injecting too much sample can lead to peak broadening.

Q4: How can I ensure the stability of this compound in my samples?

A4: To ensure the stability of this compound, it is recommended to:

  • Store stock solutions and biological samples at -80°C.

  • Avoid repeated freeze-thaw cycles.

  • Protect samples from light.

Troubleshooting Guides

UPLC-MS/MS Method Troubleshooting
Problem Potential Cause Recommended Solution
No or Low Signal Inefficient ionization of this compound.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flow). This compound, with a molecular weight of 504.70, should ionize effectively in positive ESI mode.
Incorrect MRM transitions.Based on the structure of this compound (C30H48O6), the precursor ion ([M+H]+) would be m/z 505.35. Predicted product ions can be derived from the fragmentation of similar Alisol compounds, which often involves neutral losses of water (H2O) and acetic acid (CH3COOH) if an acetate group is present. Start with transitions like 505.35 -> 487.34 (loss of H2O) and 505.35 -> 445.33 (loss of acetic acid, if applicable) and optimize.
High Background Noise Contaminated mobile phase or sample.Use high-purity solvents and reagents. Filter all samples before injection.
Leak in the system.Check all fittings and connections for leaks.
Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent execution of the extraction protocol. Use an internal standard to normalize for variations.
Fluctuations in instrument performance.Perform regular system suitability tests to monitor instrument performance.
Sample Preparation Troubleshooting
Problem Potential Cause Recommended Solution
Low Extraction Recovery Inefficient extraction solvent.For triterpenoids like this compound in plasma, liquid-liquid extraction with a solvent like methyl tert-butyl ether is often effective.[1]
Suboptimal pH for extraction.Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components from the biological matrix.Optimize the chromatographic separation to separate this compound from interfering matrix components.
Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE).

Experimental Protocols

Refined UPLC-MS/MS Method for this compound Quantification

This protocol is based on established methods for similar triterpenoids and provides a strong starting point for method refinement for this compound.

1. Sample Preparation (Liquid-Liquid Extraction from Plasma)

  • To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 500 µL of methyl tert-butyl ether.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the UPLC-MS/MS system.

2. UPLC Conditions

Parameter Value
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min, 30% B; 0.5-2.5 min, 30-95% B; 2.5-3.5 min, 95% B; 3.6-4.0 min, 30% B
Column Temperature 40°C

3. MS/MS Conditions (Triple Quadrupole)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions This compound: 505.35 -> 487.34 (Quantifier), 505.35 -> 469.33 (Qualifier) (To be optimized)
Cone Voltage 30 V (To be optimized)
Collision Energy 15 eV (To be optimized)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection recon->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start No this compound Peak check_extraction Review Extraction Protocol (Recovery Check) start->check_extraction check_stability Assess Sample Stability (Degradation Check) check_extraction->check_stability Good Recovery solution_extraction Optimize Extraction (Solvent, pH) check_extraction->solution_extraction Low Recovery check_ms_params Verify MS/MS Parameters (Tune Compound) check_stability->check_ms_params Stable solution_stability Improve Sample Handling (Storage, Temp) check_stability->solution_stability Degradation Found check_uplc Inspect UPLC System (Pressure, Leaks) check_ms_params->check_uplc Correct Parameters solution_ms_params Optimize MS Parameters (Cone V, CE) check_ms_params->solution_ms_params Incorrect Parameters solution_uplc Maintain UPLC System (New Column, Fix Leaks) check_uplc->solution_uplc Issue Found

Caption: Troubleshooting logic for absent this compound peak.

References

Technical Support Center: Optimization of HPLC Gradient for Better Separation of Alisol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of alisol isomers.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the separation of alisol isomers.

Issue 1: Poor Resolution or Co-elution of Alisol Isomers

Question: My chromatogram shows poor separation or complete co-elution of alisol isomer peaks, particularly Alisol A 24-acetate and Alisol B 23-acetate. What steps can I take to improve the resolution?

Answer:

Poor resolution is a frequent challenge due to the structural similarity of alisol isomers. Here are several strategies to enhance separation:

  • Optimize the Gradient Slope: A steep gradient may not provide sufficient time for the isomers to separate.

    • Solution: Decrease the gradient slope by increasing the gradient duration. This allows for a more gradual change in the mobile phase composition, providing a better opportunity for the isomers to resolve.[1]

  • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity.

    • Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the interactions between the alisol isomers and the stationary phase, potentially improving separation.[2][3]

  • Adjust the Column Temperature: Temperature is a critical parameter that can influence selectivity.

    • Solution: Vary the column temperature within a range (e.g., 25°C to 45°C). Lowering the temperature can sometimes enhance resolution by increasing the differential interactions between the isomers and the stationary phase.[1][4] Conversely, increasing the temperature can alter selectivity and may also lead to better separation.[4][5][6]

  • Modify the Mobile Phase pH: For ionizable compounds, pH can dramatically affect retention and selectivity. While alisol isomers are not strongly ionizable, small adjustments can sometimes influence peak shape and resolution.

    • Solution: Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and potentially enhance separation.[1][7][8]

  • Select an Appropriate Column: The stationary phase chemistry plays a crucial role in the separation of isomers.

    • Solution: While C18 columns are commonly used, a phenyl-hexyl column may offer alternative selectivity for aromatic-like structures due to π-π interactions, which could be beneficial for separating certain isomers.[2][3][9][10]

Issue 2: Peak Tailing in Alisol Isomer Chromatograms

Question: The peaks for my alisol isomers are showing significant tailing. What is the cause, and how can I obtain more symmetrical peaks?

Answer:

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and column overload.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, leading to tailing.

    • Solution: Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanol groups and minimize these secondary interactions.[8]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Try reducing the injection volume or diluting the sample. If the peak shape improves, the original issue was likely column overload.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.

    • Solution: Use a guard column to protect the analytical column from strongly retained sample components. Regularly flush the column with a strong solvent to remove contaminants.[11]

Issue 3: Inconsistent Retention Times

Question: I am observing significant shifts in the retention times of my alisol isomers between different runs. What could be causing this instability?

Answer:

Fluctuating retention times can be due to a variety of factors related to the mobile phase, column, and HPLC system.

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to drifting retention times.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability in retention.

    • Solution: Prepare the mobile phase accurately and consistently for every run. Ensure thorough mixing of the solvents. It is also recommended to prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile components.[12]

  • Column Temperature Fluctuations: Variations in the column temperature can cause shifts in retention times.[4][5]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[12]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.

    • Solution: Regularly maintain the HPLC pump and check for any leaks or pressure fluctuations.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC gradient method for separating alisol isomers?

A1: A good starting point is to use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Begin with a scouting gradient, such as 20% to 95% B over 25-30 minutes, at a flow rate of 0.3-1.0 mL/min and a column temperature of around 30-40°C.[1][7] The detection wavelength can be set to around 208 nm.[13][14]

Q2: How does the flow rate affect the separation of alisol isomers?

A2: Lowering the flow rate generally increases the time analytes spend interacting with the stationary phase, which can lead to improved resolution, but it also increases the analysis time.[15] Conversely, increasing the flow rate will shorten the run time but may decrease resolution.[16][17] It is important to find an optimal flow rate that provides a good balance between resolution and analysis time.

Q3: Should I use acetonitrile or methanol as the organic modifier for separating alisol isomers?

A3: Both acetonitrile and methanol can be used. Acetonitrile typically has a higher elution strength and lower viscosity, which can result in sharper peaks and lower backpressure.[2][3] However, methanol can offer different selectivity due to its protic nature and may improve the resolution of certain isomer pairs.[2][3] It is recommended to screen both solvents during method development to determine which provides the better separation for your specific mixture of alisol isomers.

Q4: Can I use an isocratic method to separate alisol isomers?

A4: While an isocratic method (constant mobile phase composition) is simpler, it is often challenging to achieve good separation for a mixture of alisol isomers with varying polarities. A gradient elution, where the mobile phase strength is gradually increased, is generally more effective for resolving complex mixtures of isomers like alisols.[13] An isocratic method might be suitable if you are only separating two very closely related isomers and have optimized the mobile phase composition extensively.[7]

Q5: What sample preparation is required for the HPLC analysis of alisol isomers from a plant matrix like Alisma rhizoma?

A5: A common method involves ultrasonic extraction of the powdered plant material with a solvent like acetonitrile or methanol.[1] The resulting extract is then centrifuged and filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter that could clog the column.[1]

Data Presentation

The following tables summarize the expected impact of changing key HPLC parameters on the separation of alisol isomers.

Table 1: Effect of Gradient Slope on Resolution

Gradient Time (min)Gradient Slope (%B/min)Resolution (Rs) between Alisol A 24-acetate and Alisol B 23-acetate (Conceptual)Peak Width
107.51.2 (Poor)Broader
203.751.8 (Good)Narrower
302.52.2 (Excellent)Narrowest

Table 2: Effect of Column Temperature on Retention Time and Selectivity

Column Temperature (°C)Retention Time of Alisol B 23-acetate (min) (Conceptual)Retention Time of Alisol A 24-acetate (min) (Conceptual)Selectivity (α) (Conceptual)
2515.216.01.05
3514.515.51.07
4513.815.01.09

Table 3: Effect of Flow Rate on Resolution and Backpressure

Flow Rate (mL/min)Resolution (Rs) (Conceptual)Backpressure (bar) (Conceptual)Analysis Time (min) (Conceptual)
0.82.018025
1.01.822020
1.21.626017

Experimental Protocols

Protocol 1: General Gradient HPLC Method for Separation of Multiple Alisol Isomers

This protocol is a starting point and should be optimized for your specific instrument and sample.

  • Sample Preparation:

    • Weigh 0.5 g of powdered Alisma rhizoma into a centrifuge tube.

    • Add 5 mL of acetonitrile.

    • Vortex for 1 minute and then sonicate for 30 minutes.[1]

    • Centrifuge the mixture at 14,000 rpm for 10 minutes.[1]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient Program:

      • 0-18 min: 20-77% B[1]

      • 18-25 min: 77-95% B[1]

      • 25-27 min: 95% B[1]

      • 27-28 min: 95-20% B (return to initial conditions)[1]

      • 28-30 min: 20% B (equilibration)[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 5 µL.[1]

    • Detection: UV at 208 nm.

Visualizations

HPLC_Optimization_Workflow start Start: Poor Isomer Separation scouting_run Perform Scouting Gradient (e.g., 20-95% ACN over 30 min) start->scouting_run eval_scouting Evaluate Scouting Run: Identify Elution Zone scouting_run->eval_scouting optimize_gradient Optimize Gradient Slope (Make it shallower around elution zone) eval_scouting->optimize_gradient Elution zone identified eval_gradient Resolution > 1.5? optimize_gradient->eval_gradient optimize_temp Optimize Column Temperature (e.g., 25°C, 35°C, 45°C) eval_gradient->optimize_temp No end End: Optimized Separation eval_gradient->end Yes eval_temp Resolution > 1.5? optimize_temp->eval_temp change_solvent Change Organic Modifier (e.g., Acetonitrile to Methanol) eval_temp->change_solvent No eval_temp->end Yes eval_solvent Improved Selectivity? change_solvent->eval_solvent eval_solvent->optimize_gradient Yes, re-optimize gradient change_column Consider Alternative Column (e.g., Phenyl-Hexyl) eval_solvent->change_column No change_column->scouting_run Re-scout with new column

Caption: Workflow for HPLC Gradient Optimization.

Troubleshooting_Logic problem Chromatographic Problem is_resolution Poor Resolution / Co-elution? problem->is_resolution is_tailing Peak Tailing? is_resolution->is_tailing No res_gradient Adjust Gradient Slope is_resolution->res_gradient Yes is_retention Inconsistent Retention Time? is_tailing->is_retention No tail_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) is_tailing->tail_modifier Yes ret_equilibration Increase Equilibration Time is_retention->ret_equilibration Yes solution Problem Resolved is_retention->solution No res_temp Optimize Temperature res_gradient->res_temp res_solvent Change Organic Solvent res_temp->res_solvent res_solvent->solution tail_load Reduce Sample Load tail_modifier->tail_load tail_load->solution ret_temp Use Column Oven ret_equilibration->ret_temp ret_mp Prepare Fresh Mobile Phase ret_temp->ret_mp ret_mp->solution

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Troubleshooting Alismanol M-induced cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific cytotoxic effects of Alismanol M on non-cancerous cells is limited in current scientific literature. The following troubleshooting guides and FAQs are based on general principles of in vitro cytotoxicity testing and data extrapolated from related Alisol triterpenoid compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being studied?

A1: this compound is a triterpenoid compound, part of the larger family of Alisols isolated from the rhizome of Alisma orientale. These compounds are being investigated for a variety of pharmacological activities, including potential anti-cancer properties. Understanding the cytotoxic effects on non-cancerous cells is crucial for evaluating the safety profile of this compound as a potential therapeutic agent.

Q2: Is this compound expected to be toxic to non-cancerous cells?

A2: Based on studies of related compounds like Alisol A 24-acetate and Alisol B 23-acetate, it is hypothesized that this compound may exhibit selective cytotoxicity, with more potent effects on cancer cells than on normal, non-cancerous cells. For instance, Alisol B 23-acetate has been shown to have only weak cytotoxicity on normal bronchial epithelial cells while being effective against lung cancer cells[1]. However, high concentrations of any compound have the potential to induce cytotoxicity, and this must be determined experimentally for each cell line.

Q3: What is a typical starting concentration range for testing this compound cytotoxicity?

A3: For initial screening, a broad concentration range is recommended, for example, from 0.1 µM to 100 µM. This range can be narrowed down in subsequent experiments to accurately determine the half-maximal inhibitory concentration (IC50).

Q4: How do I determine if this compound-induced cell death is due to apoptosis or necrosis?

A4: To distinguish between apoptosis and necrosis, you can use an Annexin V-FITC and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic or necrotic cells will be positive for both, and live cells will be negative for both.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and perform a cell count to verify density.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
Compound precipitationVisually inspect the treatment media for any signs of precipitation. If observed, try dissolving the compound in a different solvent or at a lower stock concentration. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.
Inconsistent incubation timesStandardize the incubation time with this compound for all plates and experiments to ensure comparability of results.
Issue 2: No significant cytotoxicity observed even at high concentrations
Possible Cause Troubleshooting Step
Incorrect compound concentrationVerify the calculations for your dilutions. Prepare a fresh stock solution of this compound.
Short incubation timeThe cytotoxic effects of this compound may be time-dependent. Consider increasing the incubation period (e.g., 24h, 48h, 72h).
Cell line resistanceThe chosen non-cancerous cell line may be inherently resistant to this compound. Consider testing on a different, potentially more sensitive, non-cancerous cell line.
Assay insensitivityThe chosen cytotoxicity assay may not be sensitive enough. Try a different assay, for example, if using an MTT assay (metabolic activity), consider an LDH assay (membrane integrity).
Issue 3: Discrepancies between different cytotoxicity assays
Possible Cause Troubleshooting Step
Different mechanisms of cell death measuredMTT assays measure metabolic activity, while LDH assays measure membrane integrity. A compound could, for example, inhibit metabolism without immediately lysing the cell membrane. Using multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) can provide a more complete picture of the cytotoxic mechanism.
Timing of assayThe kinetics of different cell death pathways can vary. For example, metabolic changes (MTT) may be detectable earlier than membrane leakage (LDH). Perform a time-course experiment to understand the sequence of events.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in a non-cancerous cell line compared to a cancer cell line to illustrate the concept of selective cytotoxicity. Note: These are example values and must be experimentally determined.

Cell LineTypeThis compound IC50 (µM) after 48h
HEK293Non-cancerous kidney> 100
A549Lung Cancer25

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1][2][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[4][5][6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

Annexin V-FITC/PI Apoptosis Assay

This protocol differentiates between live, apoptotic, and necrotic cells using flow cytometry.[7][8][9]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start seed_cells Seed Non-Cancerous Cells start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_alismanol Treat with this compound (Dose-Response) incubate_24h->treat_alismanol incubate_exp Incubate (24h, 48h, 72h) treat_alismanol->incubate_exp mtt_assay MTT Assay incubate_exp->mtt_assay ldh_assay LDH Assay incubate_exp->ldh_assay apoptosis_assay Annexin V/PI Assay incubate_exp->apoptosis_assay analyze_data Analyze Data (Calculate IC50) mtt_assay->analyze_data ldh_assay->analyze_data apoptosis_assay->analyze_data

Caption: Experimental workflow for assessing this compound cytotoxicity.

troubleshooting_logic cluster_variability Troubleshooting High Variability cluster_no_effect Troubleshooting No Effect cluster_discrepancy Troubleshooting Discrepancies start Unexpected Cytotoxicity Results high_variability High Variability? start->high_variability no_effect No Effect Observed? start->no_effect discrepancy Assay Discrepancy? start->discrepancy check_seeding Verify Cell Seeding high_variability->check_seeding check_edge Address Edge Effects high_variability->check_edge check_compound Check Compound Solubility high_variability->check_compound verify_conc Verify Concentration no_effect->verify_conc increase_time Increase Incubation Time no_effect->increase_time change_cell_line Use Different Cell Line no_effect->change_cell_line compare_endpoints Compare Assay Endpoints discrepancy->compare_endpoints time_course Perform Time-Course discrepancy->time_course apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway alismanol_m This compound (Hypothesized) bax Bax alismanol_m->bax bcl2 Bcl-2 alismanol_m->bcl2 mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Strategies to reduce Alismanol M experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alismanol M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help troubleshoot potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a protostane-type triterpenoid that has been isolated from the rhizome of Alisma orientale. It is identified as a farnesoid X receptor (FXR) agonist with a reported EC50 value of 50.25 μM.[1] Due to its activity as an FXR agonist, this compound is under investigation for its potential therapeutic applications in conditions such as cholestasis and nonalcoholic steatohepatitis.

Q2: What is the molecular formula and weight of this compound?

The molecular formula of this compound is C₃₀H₄₈O₆, and its molecular weight is 504.70 g/mol .[1]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to prepare aliquots in a suitable solvent such as DMSO and store them at -80°C to minimize freeze-thaw cycles. Triterpenoids are generally stable under these conditions.

Q4: In which solvents is this compound soluble?

As a triterpenoid, this compound is expected to have limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common solvent for preparing stock solutions.[2] It is crucial to determine the optimal solvent and concentration to avoid precipitation in your experimental system.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Compound Precipitation in Cell Culture Media The concentration of this compound exceeds its solubility limit in the aqueous media. The final concentration of the organic solvent (e.g., DMSO) is too high, causing cytotoxicity or affecting cell behavior.- Determine the maximum solubility of this compound in your specific cell culture medium. - Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration. - Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. - Consider using a solubilizing agent, but validate its compatibility with your assay.
Inconsistent or Non-reproducible Results Degradation of this compound in stock solutions or during the experiment. Variability in cell passage number or health. Pipetting errors or inaccurate dilutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] - Protect stock solutions from light if the compound is light-sensitive. - Use cells within a consistent and low passage number range. - Regularly check cell viability and morphology. - Calibrate pipettes regularly and use a consistent dilution scheme.
High Background Signal in Assays This compound may possess intrinsic fluorescent or luminescent properties that interfere with the assay readout. Nonspecific binding to assay components.- Run a control with this compound in the assay buffer without cells or other biological components to check for intrinsic signal. - If interference is observed, consider using an alternative assay with a different detection method. - Include appropriate controls to subtract background signals.[4]
Unexpected Biological Effects Off-target effects of this compound. Presence of impurities in the compound.- Test a range of concentrations to establish a dose-response relationship. - Use a structurally related but inactive compound as a negative control, if available. - Verify the purity of your this compound batch using analytical techniques like HPLC-MS. - Investigate potential off-target interactions by consulting literature on similar triterpenoids.

Quantitative Data Summary

The following table provides an illustrative example of the kind of quantitative data that is useful for experimental planning. Specific experimental validation for this compound is recommended.

Parameter Condition Value (Illustrative) Notes
Solubility DMSO> 50 mg/mLTriterpenoids generally show good solubility in DMSO.
Ethanol~10 mg/mLSolubility in alcohols is typically lower than in DMSO.
PBS (pH 7.4)< 0.1 mg/mLPoor solubility in aqueous buffers is common for this class of compounds.
Stability (in DMSO) -20°C (6 months)> 98%Generally stable when stored frozen in an appropriate solvent.[3]
4°C (1 month)> 95%Stability decreases at higher temperatures.
Room Temp (24 hours)~90%Avoid prolonged storage at room temperature.
Stability (in Media) 37°C (24 hours)~85%Stability in aqueous media at physiological temperatures can be limited.

Experimental Protocols

Farnesoid X Receptor (FXR) Activation Assay (Illustrative Protocol)

This protocol describes a cell-based luciferase reporter assay to measure the activation of FXR by this compound.

1. Cell Culture and Transfection:

  • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

  • After 24 hours, co-transfect the cells with an FXR-responsive element-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Serially dilute the stock solution to prepare working solutions of various concentrations.

  • 24 hours post-transfection, replace the medium with fresh medium containing different concentrations of this compound or a positive control (e.g., GW4064). Include a DMSO vehicle control.

3. Luciferase Assay:

  • After 24 hours of incubation with the compound, lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Signaling Pathway and Workflow Diagrams

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alismanol_M This compound FXR FXR Alismanol_M->FXR Binds and Activates FXR_RXR_dimer FXR-RXR Heterodimer FXR->FXR_RXR_dimer RXR RXR RXR->FXR_RXR_dimer FXRE FXR Response Element (FXRE) FXR_RXR_dimer->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

Caption: this compound activates the Farnesoid X Receptor (FXR) signaling pathway.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: The PI3K/Akt/mTOR signaling pathway, modulated by related Alisol compounds.

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylates Proteasome Proteasomal Degradation Beta_Catenin_off->Proteasome Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->Destruction_Complex Inhibits Beta_Catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Enters Nucleus and Binds Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression Activates

Caption: The Wnt/β-catenin signaling pathway, relevant to related Alisol compounds.

Experimental_Workflow start Start prepare_solutions Prepare this compound Stock Solutions start->prepare_solutions compound_treatment Compound Treatment prepare_solutions->compound_treatment cell_culture Cell Culture and Seeding cell_culture->compound_treatment incubation Incubation compound_treatment->incubation assay Perform Assay (e.g., Luciferase, qPCR) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: A general experimental workflow for testing this compound in cell-based assays.

References

Improving the signal-to-noise ratio in Alismanol M detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Alismanol M. Our goal is to help you improve the signal-to-noise (S/N) ratio in your analytical experiments, ensuring accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a protostane-type triterpenoid that can be isolated from the rhizome of Alisma orientale. Its chemical formula is C₃₀H₄₈O₆.[1] This structure gives it a relatively non-polar character, making it suitable for reverse-phase liquid chromatography. Understanding its chemical nature is the first step in developing a robust detection method.

Q2: Which analytical techniques are most suitable for this compound detection?

High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a Mass Spectrometer (MS) is the most common and effective method for the analysis of this compound.[2][3][4] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial when dealing with complex matrices often encountered in herbal medicine analysis.[2][5][6][7]

Q3: I am not getting any signal for this compound. What are the first things I should check?

A complete loss of signal can be frustrating. Here’s a logical workflow to diagnose the issue:

Caption: A step-by-step workflow for troubleshooting a complete loss of this compound signal.

Q4: My signal-to-noise ratio is very low. How can I improve it?

Improving a low S/N ratio involves a systematic approach to both increasing the signal of this compound and decreasing the background noise. The following troubleshooting guide provides detailed steps to address this common issue.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by a variety of factors, from sample preparation to instrument settings. This guide is structured to help you systematically identify and resolve the root cause of the problem.

Section 1: Sample Preparation

Inadequate sample preparation is a frequent source of poor S/N. The goal is to efficiently extract this compound while minimizing interfering matrix components.

Issue: High Background Noise or Signal Suppression

Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects Implement a more rigorous cleanup step. Consider Solid-Phase Extraction (SPE) with a C18 cartridge to remove highly polar and non-polar interferences.A cleaner baseline and a more pronounced this compound peak.
Sample Overload Dilute the sample extract before injection.Reduced matrix suppression and improved peak shape.
Particulate Matter Filter all samples through a 0.22 µm syringe filter before injection.Prevents clogging of the LC system and reduces baseline noise.
Section 2: Liquid Chromatography (LC) Method

Optimizing the chromatographic separation is key to achieving sharp, intense peaks for this compound, which directly translates to a better S/N ratio.

Issue: Poor Peak Shape (Broad or Tailing Peaks)

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase For reverse-phase chromatography, ensure the organic solvent composition is optimized. A typical starting point for this compound would be a gradient of acetonitrile or methanol with water.Sharper, more symmetrical peaks.
Incorrect pH of Mobile Phase Although this compound does not have strongly acidic or basic groups, the pH can affect the retention of co-eluting matrix components. Experiment with small additions of formic acid (0.1%) to the mobile phase.Improved peak shape and resolution from interfering compounds.
Column Degradation Replace the analytical column with a new one of the same type.Restored peak shape and retention time.
Section 3: Mass Spectrometry (MS) Detection

Fine-tuning the mass spectrometer parameters is critical for maximizing the ionization and detection of this compound.

Issue: Low Ionization Efficiency

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Ionization Mode Analyze this compound in both positive and negative electrospray ionization (ESI) modes to determine which provides a better response.[4][8] For triterpenoids, positive mode often yields [M+H]⁺ or [M+Na]⁺ adducts.A significantly stronger signal in the optimal ionization mode.
Suboptimal Source Parameters Systematically optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.Increased ion abundance for this compound.
In-source Fragmentation If the signal for the precursor ion is weak but fragment ions are present, reduce the fragmentor or cone voltage.A stronger signal for the intended precursor ion.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general procedure for cleaning up a crude plant extract containing this compound.

  • Condition the SPE Cartridge: Pass 5 mL of methanol, followed by 5 mL of deionized water through a C18 SPE cartridge.

  • Load the Sample: Dissolve the dried plant extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 5%. Load this solution onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Elute: Elute this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Dry and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound Detection

This serves as a starting point for method development. Optimization will be required for your specific instrumentation.

Liquid Chromatography Parameters:

Parameter Value
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Drying Gas Temperature 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Precursor Ion (m/z) To be determined based on adduct formation ([M+H]⁺, [M+Na]⁺)
Product Ions (m/z) To be determined by fragmentation of the precursor ion

Visualization of the Troubleshooting Logic

Signal_To_Noise_Improvement cluster_Problem Low S/N Ratio cluster_Solutions Troubleshooting Areas cluster_Signal_Actions Actions to Increase Signal cluster_Noise_Actions Actions to Decrease Noise Problem Low Signal-to-Noise Ratio for this compound Increase_Signal Increase Signal Problem->Increase_Signal Decrease_Noise Decrease Noise Problem->Decrease_Noise Optimize_MS Optimize MS Parameters - Ionization Mode - Source Settings Increase_Signal->Optimize_MS Optimize_Chroma Optimize Chromatography - Sharper Peaks Increase_Signal->Optimize_Chroma Sample_Concentration Increase Sample Concentration Increase_Signal->Sample_Concentration Improve_Cleanup Improve Sample Cleanup - SPE Decrease_Noise->Improve_Cleanup Pure_Solvents Use High-Purity Solvents Decrease_Noise->Pure_Solvents System_Maintenance System Maintenance - Clean Ion Source Decrease_Noise->System_Maintenance

Caption: A logical diagram illustrating the two main approaches to improving the signal-to-noise ratio.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Alismanol M and Alisol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative overview of the biological activities of two protostane-type triterpenoids isolated from Alisma orientale: Alismanol M and Alisol A. While both compounds share a common origin, current research indicates distinct primary biological targets and therapeutic potentials. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development efforts.

Comparative Overview of Biological Activities

Current scientific literature suggests that this compound and Alisol A, while structurally related, have been investigated for different primary biological activities. This compound has been identified as a farnesoid X receptor (FXR) agonist with potential applications in liver diseases such as cholestasis and nonalcoholic steatohepatitis (NASH). In contrast, Alisol A has been more broadly studied for a range of activities including anti-cancer, anti-inflammatory, anti-obesity, and anti-atherosclerotic effects, with recent evidence also pointing to its activity as an FXR agonist.

No direct comparative studies evaluating the biological activities of this compound and Alisol A in a head-to-head experimental setup have been identified in the public domain. The following data is compiled from individual studies on each compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and Alisol A.

Table 1: FXR Agonist Activity

CompoundAssayCell LineParameterValueReference
This compound FXR Agonist AssayNot SpecifiedEC5050.25 µM[1]
Alisol A FXR Transactivation AssayHepG2EC5010.16 µM[2]

Table 2: Anti-Cancer Activity of Alisol A

Cell LineCancer TypeAssayParameterValueReference
HCT-116Colorectal CancerProliferation AssayIC505-160 µM (dose-dependent)[2]
HT-29Colorectal CancerProliferation AssayIC505-160 µM (dose-dependent)[2]
MDA-MB-231Breast CancerProliferation Assay-Suppression at 2.5-40 µM[2]

Table 3: Other Biological Activities of Alisol A

ActivityCell Line/ModelAssayParameterValueReference
Anti-obesityHepG2 cellsAMPK/ACC phosphorylation-Concentration-dependent restoration at 1-5 µM[2]
Anti-atheroscleroticHuman Aortic Endothelial Cells (HAECs)Proliferation Assay-Inhibition at 40 µM[2]
Anti-inflammatoryRAW 264.7 macrophagesNO, IL-6, TNF-α, IL-1β production-Suppression (Alisol F)[3]
HepatoprotectiveLPS/d-gal-induced miceSerum ALT, AST-Significant decrease (Alisol F)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Farnesoid X Receptor (FXR) Agonist Activity Assay

This protocol describes a typical cell-based luciferase reporter assay used to determine the FXR agonist activity of a test compound.

Objective: To quantify the ability of a compound to activate the farnesoid X receptor (FXR).

Materials:

  • HepG2 cells (or other suitable human liver cell line)

  • Expression plasmids for human FXR and its partner retinoid X receptor (RXR)

  • A luciferase reporter plasmid containing FXR response elements (e.g., from the bile salt export pump (BSEP) promoter)

  • A control plasmid for transfection normalization (e.g., pRL-TK)

  • Lipofectamine 2000 or a similar transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) and fetal bovine serum (FBS)

  • Test compounds (this compound, Alisol A) dissolved in DMSO

  • Positive control (e.g., GW4064 or chenodeoxycholic acid)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed HepG2 cells in 24-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the FXR, RXR, BSEP-luciferase, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control.

  • Luciferase Assay:

    • Incubate the cells with the compounds for another 24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Hepatoprotective Activity Assay

This protocol outlines a general procedure for evaluating the hepatoprotective effects of a compound in a mouse model of acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN).

Objective: To assess the ability of a compound to protect the liver from acute injury in an animal model.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Test compound (this compound or Alisol A)

  • LPS from Escherichia coli

  • D-galactosamine

  • Vehicle (e.g., saline or a suitable solvent for the test compound)

  • Positive control (e.g., silymarin)

  • Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels

  • Formalin for tissue fixation

  • Hematoxylin and eosin (H&E) stain

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the mice for at least one week under standard laboratory conditions.

    • Randomly divide the mice into several groups: a control group, a model group (LPS/D-GalN only), a positive control group, and treatment groups receiving different doses of the test compound.

  • Compound Administration:

    • Administer the test compound or vehicle to the respective groups (e.g., by oral gavage or intraperitoneal injection) for a predetermined period (e.g., 3-7 days) before inducing liver injury.

  • Induction of Liver Injury:

    • On the day of the experiment, induce acute liver injury in all groups except the control group by intraperitoneally injecting a combination of LPS and D-GalN.

  • Sample Collection:

    • At a specified time after LPS/D-GalN injection (e.g., 6-8 hours), collect blood samples via cardiac puncture for serum separation.

    • Euthanize the mice and harvest the livers.

  • Biochemical Analysis:

    • Measure the serum levels of ALT and AST using commercially available kits.

  • Histopathological Examination:

    • Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E.

    • Examine the liver sections under a microscope to assess the degree of liver damage, including necrosis, inflammation, and steatosis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

FXR_Signaling_Pathway Alismanol_M This compound FXR FXR Alismanol_M->FXR Agonist Alisol_A Alisol A Alisol_A->FXR Agonist RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., BSEP, SHP) FXRE->Target_Genes Regulates Hepatoprotection Hepatoprotective Effects Target_Genes->Hepatoprotection

Figure 1: Simplified FXR signaling pathway activated by this compound and Alisol A.

Alisol_A_Signaling_Pathways Alisol_A Alisol A AMPK AMPK Alisol_A->AMPK Activates SIRT1 SIRT1 Alisol_A->SIRT1 Activates PPARa PPARα Alisol_A->PPARa Activates ACC ACC AMPK->ACC Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipogenesis Decreased Lipogenesis ACC->Lipogenesis SREBP1c->Lipogenesis FattyAcidOxidation Increased Fatty Acid Oxidation SIRT1->FattyAcidOxidation PPARa->FattyAcidOxidation

Figure 2: Key signaling pathways modulated by Alisol A in metabolic regulation.

Experimental_Workflow start Start: Compound Selection invitro In Vitro Assays (e.g., FXR agonist, cytotoxicity) start->invitro invivo In Vivo Model Selection (e.g., Liver Injury Model) invitro->invivo treatment Compound Administration & Dosing invivo->treatment biochemical Biochemical Analysis (e.g., Serum ALT/AST) treatment->biochemical histology Histopathological Analysis treatment->histology data Data Analysis & Interpretation biochemical->data histology->data end Conclusion data->end

Figure 3: General experimental workflow for comparative biological activity studies.

References

Alisol B Demonstrates Superior Anti-Cancer Potency Over Alisol A in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data indicates that Alisol B, a triterpenoid isolated from the rhizome of Alisma orientale, exhibits greater anti-cancer potency compared to its structural analog, Alisol A. While direct comparative studies are limited, analysis of independent research on various cancer cell lines suggests that Alisol B and its derivative, Alisol B 23-acetate, generally display lower half-maximal inhibitory concentrations (IC50), a key indicator of a drug's potency, than Alisol A. It is important to note that no peer-reviewed studies on a compound named "Alismanol M" were identified, suggesting a possible misspelling of "Alisol" in initial inquiries.

Quantitative Comparison of Anti-Cancer Activity

The anti-proliferative effects of Alisol A, Alisol B, and Alisol B 23-acetate have been evaluated against a range of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC50 values are indicative of higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
Alisol B HepG2 (Liver Cancer)16.28[1]
MDA-MB-231 (Breast Cancer)14.47[1]
MCF-7 (Breast Cancer)6.66[1]
Alisol B 23-acetate HepG2 (Liver Cancer)18.01[1]
MDA-MB-231 (Breast Cancer)15.97[1]
MCF-7 (Breast Cancer)13.56[1]
A549 (Non-small cell lung cancer)~9 (mM converted to µM)[2][3]
Alisol A SCC-9 (Oral Cancer)>100[4]
HSC-3 (Oral Cancer)>100[4]
HCT-116 (Colorectal Cancer)>160[5]
HT-29 (Colorectal Cancer)>160[5]

The data clearly indicates that Alisol B and Alisol B 23-acetate are effective at much lower concentrations compared to Alisol A across the tested cell lines.

Experimental Protocols

The anti-cancer activities of these compounds were primarily assessed using standard in vitro cell viability and proliferation assays. A detailed methodology for a typical experiment is outlined below:

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MDA-MB-231, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Alisol A, Alisol B, or Alisol B 23-acetate. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Following a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Mechanistic Insights into Anti-Cancer Action

Alisol A and Alisol B exert their anti-cancer effects through the modulation of distinct signaling pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Alisol A has been shown to induce apoptosis in human oral cancer cells by activating the JNK and p38 mitogen-activated protein kinase (MAPK) pathways.[4] This activation triggers a cascade of events leading to the activation of caspases, the executioners of apoptosis.

Alisol_A_Pathway Alisol A Alisol A JNK JNK Alisol A->JNK p38 p38 Alisol A->p38 Caspase Activation Caspase Activation JNK->Caspase Activation p38->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of Alisol A-induced apoptosis.

Alisol B and its acetate derivative have been reported to inhibit the PI3K/Akt/mTOR signaling pathway in non-small cell lung cancer cells.[2][3] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, Alisol B effectively halts the progression of cancer.

Alisol_B_Pathway Alisol B Alisol B PI3K PI3K Alisol B->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Experimental_Workflow cluster_invitro In Vitro Studies Cell Line Selection Cell Line Selection Compound Treatment Compound Treatment Cell Line Selection->Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

References

Validating LXRβ Interaction: A Comparative Guide for Novel Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the interaction of novel compounds with the Liver X Receptor Beta (LXRβ). While the initial premise of this guide was to focus on Alismanol M, current scientific literature primarily identifies this compound as a Farnesoid X Receptor (FXR) agonist, with an EC50 value of 50.25 μM[1].

However, research into the therapeutic potential of compounds from Alismatis Rhizoma, the source of this compound, has identified other promising candidates for LXRβ interaction. A computational study screening 112 terpenes from this plant pinpointed 16-hydroxy-alisol B 23-acetate and alisol M 23-acetate as potential selective LXRβ agonists. This guide will, therefore, outline the established methodologies for experimentally validating such potential interactions, using well-characterized LXRβ agonists, T0901317 and GW3965, as benchmarks for comparison.

LXRβ Signaling Pathway

The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and inflammation. Upon activation by oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist LXRβ LXRβ Agonist->LXRβ Binds RXR RXR LXRβ->RXR Heterodimerizes with LXRβ_RXR LXRβ/RXR Heterodimer LXRE LXR Response Element (LXRE) LXRβ_RXR->LXRE Binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1, SREBP-1c) Transcription Transcription & Translation Target_Genes->Transcription Leads to Proteins Effector Proteins Transcription->Proteins Cellular_Response Cellular Response (Cholesterol Efflux, etc.) Proteins->Cellular_Response

Caption: LXRβ signaling pathway upon agonist binding.

Experimental Workflow for Validating a Novel LXRβ Agonist

A systematic approach is required to validate a potential LXRβ agonist. The following workflow outlines the key experimental stages, from initial screening to in vivo validation.

Experimental_Workflow Start Start Binding_Assay Ligand Binding Assay (e.g., SPA, FRET) Start->Binding_Assay Determine direct binding affinity Reporter_Assay Reporter Gene Assay (Luciferase Assay) Binding_Assay->Reporter_Assay Confirm functional activity Target_Gene_Expression Target Gene Expression Analysis (qPCR) Reporter_Assay->Target_Gene_Expression Measure downstream effects In_Vivo_Studies In Vivo Animal Models (e.g., ApoE-/- mice) Target_Gene_Expression->In_Vivo_Studies Evaluate physiological relevance End End In_Vivo_Studies->End

Caption: Experimental workflow for LXRβ agonist validation.

Comparative Data of Known LXRβ Agonists

The following table summarizes the quantitative data for two well-established LXRβ agonists, T0901317 and GW3965. A novel compound's performance should be benchmarked against these values.

ParameterT0901317GW3965Novel Compound (e.g., Alisol M 23-acetate)
LXRβ EC50 ~50-700 nM[2]30 nMTo be determined
LXRα EC50 ~50-60 nM[2]190 nMTo be determined
Binding Affinity (Ki) Not widely reportedNot widely reportedTo be determined
Target Gene Induction (in vitro) Induces ABCA1, ABCG1, SREBP-1c[2]Induces ABCA1, IDOL[3]To be determined
In Vivo Efficacy Reduces atherosclerosis, but increases triglycerides[4]Reduces atherosclerosis[2]To be determined

Experimental Protocols

Ligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay determines the direct binding affinity of a test compound to the LXRβ protein.

  • Principle: A radiolabeled LXRβ ligand is incubated with the LXRβ protein, which is bound to SPA beads. When the radiolabeled ligand binds to the protein, it comes into close proximity with the beads, emitting a signal. A non-radiolabeled test compound will compete with the radiolabeled ligand for binding, causing a decrease in the signal.

  • Materials:

    • Recombinant LXRβ ligand-binding domain (LBD).

    • Radiolabeled LXR ligand (e.g., [3H]-T0901317).

    • SPA beads coated with an antibody specific to the LXRβ LBD.

    • Test compound (e.g., Alisol M 23-acetate).

    • 96-well microplates.

    • Scintillation counter.

  • Procedure:

    • Incubate the recombinant LXRβ LBD with the SPA beads.

    • Add the radiolabeled LXR ligand and varying concentrations of the test compound to the wells.

    • Incubate to allow for competitive binding.

    • Measure the scintillation signal using a microplate scintillation counter.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

LXRβ Reporter Gene Assay (Luciferase Assay)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of LXRβ.

  • Principle: Cells are co-transfected with two plasmids: one expressing the human LXRβ protein and another containing a luciferase reporter gene under the control of an LXR response element (LXRE). If the test compound is an LXRβ agonist, it will bind to and activate LXRβ, which then binds to the LXRE and drives the expression of the luciferase enzyme. The amount of light produced by the luciferase reaction is proportional to the LXRβ activity.

  • Materials:

    • HEK293T or other suitable mammalian cell line.

    • Expression plasmid for human LXRβ.

    • Reporter plasmid containing an LXRE-driven luciferase gene.

    • Transfection reagent.

    • Test compound and reference agonists (T0901317, GW3965).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the LXRβ expression plasmid and the LXRE-luciferase reporter plasmid.

    • After transfection, treat the cells with varying concentrations of the test compound or reference agonists.

    • Incubate for 24-48 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Target Gene Expression Analysis (Quantitative PCR - qPCR)

This assay confirms that the activation of LXRβ by the test compound leads to the transcription of its known target genes in a relevant cell type (e.g., macrophages).

  • Principle: Cells are treated with the test compound, and then the total RNA is extracted. The RNA is reverse-transcribed into complementary DNA (cDNA). qPCR is then used to quantify the expression levels of LXRβ target genes, such as ABCA1, ABCG1, and SREBP-1c, relative to a housekeeping gene.

  • Materials:

    • Macrophage cell line (e.g., THP-1 or primary macrophages).

    • Test compound and reference agonists.

    • RNA extraction kit.

    • Reverse transcription kit.

    • qPCR primers for target genes (ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH).

    • qPCR master mix.

    • Real-time PCR instrument.

  • Procedure:

    • Culture and differentiate macrophage cells.

    • Treat the cells with the test compound or reference agonists for a specified time (e.g., 24 hours).

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using the specific primers for the target and housekeeping genes.

    • Analyze the data to determine the fold change in gene expression induced by the test compound compared to the vehicle control.

By following this comprehensive guide, researchers can rigorously validate potential LXRβ agonists, contributing to the development of new therapeutics for metabolic and inflammatory diseases.

References

Knockdown Studies to Confirm the Target of Alismanol M: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alismanol M, a natural product identified as a farnesoid X receptor (FXR) agonist, with other known FXR agonists. While direct knockdown studies to definitively confirm FXR as the molecular target of this compound are not yet available in the public domain, this document summarizes the existing evidence for its mechanism of action and presents a framework for such validation studies. We will delve into the current data, compare this compound with established FXR modulators, and provide detailed experimental protocols for assays that can be employed to unequivocally confirm its target engagement.

This compound: An Emerging FXR Agonist

This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. It has been identified as an agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[1][2] The primary evidence for this compound's activity on FXR comes from a luciferase reporter gene assay in HepG2 cells, which demonstrated an EC50 value of 50.25 μM.[1][2] This positions this compound as a compound of interest for research into conditions such as cholestasis and nonalcoholic steatohepatitis.

While functional assays provide strong initial evidence, definitive target validation often requires genetic approaches like knockdown or knockout studies to demonstrate that the compound's effect is contingent on the presence of the proposed target.

Comparison with Alternative FXR Agonists

To contextualize the activity of this compound, it is essential to compare it with well-characterized FXR agonists. The following table summarizes the key properties of this compound alongside two widely used FXR agonists: the synthetic agonist GW4064 and the semi-synthetic bile acid analogue, Obeticholic Acid (OCA).

FeatureThis compoundGW4064Obeticholic Acid (OCA)
Type Natural Product (Protostane Triterpenoid)Synthetic (Non-steroidal)Semi-synthetic (Bile Acid Analogue)
Reported EC50 for FXR 50.25 μM (Luciferase Assay)[1][2]~30 nM (Coactivator Recruitment Assay)[3]~99 nM (Reporter Gene Assay)
Primary Evidence of FXR Agonism Luciferase Reporter Gene Assay[1][2]Coactivator Recruitment Assays, X-ray Crystallography[3][4]Reporter Gene Assays, Clinical Trials[5][6][7]
Known Off-Target Effects Not extensively studiedCan interact with multiple G protein-coupled receptors (GPCRs)[8]Limited off-target activity reported[5]
Therapeutic Applications (Investigational) Cholestasis, Nonalcoholic Steatohepatitis[1]Widely used as a research tool for studying FXR function[9][10]Primary Biliary Cholangitis (PBC), Nonalcoholic Steatohepatitis (NASH)[7][11]

Confirming the Target: The Role of Knockdown Studies

To unequivocally demonstrate that the biological effects of this compound are mediated through FXR, a knockdown experiment using techniques such as siRNA or shRNA is the gold standard. The logical workflow for such a study is outlined below.

cluster_0 Experimental Workflow: FXR Knockdown for this compound Target Validation A HepG2 cells cultured B Transfect with FXR siRNA or control siRNA A->B C Verify FXR knockdown by qPCR and Western Blot B->C 48-72 hours post-transfection D Treat cells with this compound C->D E Measure expression of FXR target genes (e.g., SHP, BSEP) D->E 24 hours post-treatment F Analyze and compare results E->F cluster_0 FXR Signaling Pathway Agonist This compound (Agonist) FXR FXR Agonist->FXR Binds and Activates FXRE FXR Response Element (FXRE) in DNA FXR->FXRE Heterodimerizes with RXR and binds to RXR RXR RXR->FXRE TargetGenes Target Gene Transcription (e.g., SHP, BSEP, FGF19) FXRE->TargetGenes Regulates MetabolicEffects Downstream Metabolic Effects (Bile Acid Homeostasis, Lipid & Glucose Metabolism) TargetGenes->MetabolicEffects Leads to

References

A Comparative Analysis of the Anti-inflammatory Effects of Alisol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anti-inflammatory Potential of Alisol Derivatives

Alisol derivatives, a group of protostane-type triterpenoids primarily isolated from the rhizomes of Alisma orientale, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the anti-inflammatory effects of prominent alisol derivatives, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of various alisol derivatives has been evaluated by their ability to inhibit the production of key pro-inflammatory mediators in cellular models, most commonly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While comprehensive comparative studies with directly analogous IC50 values are still emerging, the available data indicates a potent inhibitory profile for several derivatives.

DerivativeTarget MediatorCell LineIC50 Value (µM)Key Findings & Citations
Alisol F Nitric Oxide (NO)RAW 264.7Data suggests potent inhibition, though a specific IC50 is not consistently reported.[1][2][3]Suppresses LPS-induced NO production.[1][2][3]
TNF-αRAW 264.7Not consistently reported.Inhibits LPS-induced TNF-α secretion.[1][3]
IL-6RAW 264.7Not consistently reported.Reduces LPS-induced IL-6 production.[1][3]
IL-1βRAW 264.7Not consistently reported.Decreases LPS-induced IL-1β levels.[1][3]
25-Anhydroalisol F Nitric Oxide (NO)RAW 264.7Data suggests potent inhibition, though a specific IC50 is not consistently reported.[1][2][3]Suppresses LPS-induced NO production.[1][2][3]
TNF-αRAW 264.7Not consistently reported.Inhibits LPS-induced TNF-α secretion.[1][3]
IL-6RAW 264.7Not consistently reported.Reduces LPS-induced IL-6 production.[1][3]
IL-1βRAW 264.7Not consistently reported.Decreases LPS-induced IL-1β levels.[1][3]
Alisol A 24-acetate Pro-inflammatory Cytokines (TNF-α, IL-1β)In vivo (NASH model)Not applicable (in vivo study).Markedly decreased pro-inflammatory cytokines IL-1β and TNF-α.[4]
Alisol B 23-acetate Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β)Caco-2 cellsNot consistently reported.Attenuated the production of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β.[5][6]

Note: The lack of standardized reporting of IC50 values across studies makes direct quantitative comparison challenging. The table reflects the available data, highlighting the need for further comparative research.

Key Signaling Pathways in the Anti-inflammatory Action of Alisol Derivatives

The anti-inflammatory effects of alisol derivatives are primarily mediated through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

Alisol Derivatives Anti-inflammatory Signaling Pathways Key Signaling Pathways Modulated by Alisol Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Alisol_Derivatives Alisol Derivatives Alisol_Derivatives->MAPK Inhibition Alisol_Derivatives->NFkB_pathway Inhibition AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_pathway->NFkB Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->Pro_inflammatory_genes NFkB->Pro_inflammatory_genes Inflammatory_Response Inflammatory Response Pro_inflammatory_genes->Inflammatory_Response

Caption: Alisol derivatives inhibit inflammation by targeting the MAPK and NF-κB signaling pathways.

Upon stimulation by inflammatory triggers like LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the MAPK and NF-κB pathways. This leads to the activation of transcription factors such as AP-1 and NF-κB, which then translocate to the nucleus and induce the expression of pro-inflammatory genes. Alisol F and 25-anhydroalisol F have been shown to suppress the phosphorylation of ERK, JNK, and p38, key components of the MAPK pathway, as well as inhibit the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells.[1][3]

Experimental Workflow for Assessing Anti-inflammatory Effects

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of alisol derivatives in a cellular model.

Experimental Workflow for Anti-inflammatory Assessment General Experimental Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Pre_treatment 2. Pre-treatment with Alisol Derivatives Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5a. Supernatant Collection Incubation->Supernatant_Collection Cell_Lysate_Collection 5b. Cell Lysate Collection Incubation->Cell_Lysate_Collection NO_Assay 6a. Nitric Oxide (NO) Assay (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay 6b. Cytokine Assay (ELISA for TNF-α, IL-6, etc.) Supernatant_Collection->Cytokine_Assay Western_Blot 6c. Protein Expression Analysis (Western Blot for iNOS, COX-2) Cell_Lysate_Collection->Western_Blot Data_Analysis 7. Data Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for evaluating the anti-inflammatory effects of alisol derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols for key assays used to assess the anti-inflammatory effects of alisol derivatives.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the alisol derivative for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of a purple azo compound.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Measurement (Enzyme-Linked Immunosorbent Assay - ELISA)
  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure (for TNF-α, IL-6, etc.):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block any non-specific binding sites on the plate.

    • Add the cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody that is also specific for the cytokine, which is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate again.

    • Add a substrate for the enzyme that will produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • The concentration of the cytokine is determined from a standard curve.

Protein Expression Analysis (Western Blot)
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure (for iNOS, COX-2, etc.):

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration of each sample.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS or anti-COX-2).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Add a chemiluminescent substrate that will react with the enzyme to produce light.

    • Detect the light signal using a specialized imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.

References

Alismanol M and LXRβ Agonism: A Comparative Analysis with Established Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of Alismanol M with known Liver X Receptor β (LXRβ) agonists. Due to the limited availability of direct experimental data for this compound's LXRβ activity, this document focuses on a detailed comparison of two well-characterized LXRβ agonists, T0901317 and GW3965, and discusses this compound in the context of available preclinical information.

While research suggests a potential interaction between this compound derivatives and LXRβ, concrete experimental data quantifying this agonist activity is not yet publicly available. Computational studies have predicted a high binding affinity of a related compound, this compound 23-acetate, to LXRβ, suggesting it may act as an agonist. However, experimental validation of this prediction is pending. In contrast, this compound has been experimentally identified as a farnesoid X receptor (FXR) agonist, with a reported EC50 value of 50.25 μM. This highlights the possibility of dual agonism or preferential activity at FXR.

Given the current data, a direct quantitative comparison of this compound with known LXRβ agonists is not feasible. Therefore, this guide will provide a comprehensive overview of two standard LXRβ agonists, T0901317 and GW3965, for which extensive experimental data exists.

Head-to-Head Comparison of Known LXRβ Agonists

The following table summarizes the key quantitative parameters for the well-established LXRβ agonists, T0901317 and GW3965.

ParameterT0901317GW3965
LXRβ EC50 ~50 nM (overall LXR EC50)30 nM
LXRα EC50 20 nM190 nM
Receptor Selectivity Dual LXRα/LXRβ agonistPreferential LXRβ agonist
Other Notable Activity FXR agonist (EC50 ~5 μM)Potent anti-atherogenic activity

LXRβ Signaling Pathway

The Liver X Receptor β (LXRβ) is a nuclear receptor that plays a crucial role in cholesterol homeostasis, lipid metabolism, and inflammation. Upon activation by an agonist, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include ABCA1 and ABCG1, which are involved in reverse cholesterol transport.

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist LXRβ Agonist (e.g., T0901317, GW3965) LXRb LXRβ Agonist->LXRb Binds and Activates LXRb_RXR LXRβ-RXR Heterodimer LXRb->LXRb_RXR RXR RXR RXR->LXRb_RXR LXRE LXR Response Element (LXRE) LXRb_RXR->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Leads to Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., Cholesterol Efflux) Protein->CellularResponse

Caption: LXRβ Signaling Pathway Activation.

Experimental Protocols

A standard method to determine the potency and efficacy of LXRβ agonists is the luciferase reporter gene assay.

Objective: To quantify the ability of a test compound (e.g., this compound) to activate LXRβ-mediated gene transcription.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for human LXRβ and RXRα

  • Luciferase reporter plasmid containing LXREs

  • Transfection reagent

  • Test compound (this compound)

  • Reference LXRβ agonist (e.g., T0901317 or GW3965)

  • Cell culture reagents

  • Luciferase assay system

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in appropriate media.

    • Cells are co-transfected with the LXRβ and RXRα expression vectors, and the LXRE-luciferase reporter plasmid.

  • Compound Treatment:

    • After transfection, cells are treated with varying concentrations of the test compound (this compound) and the reference agonist. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • Cells are incubated for 24-48 hours to allow for compound-induced gene expression.

  • Luciferase Assay:

    • Cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis:

    • Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.

    • The data is plotted as a dose-response curve, and the EC50 value (the concentration at which the compound elicits 50% of its maximal response) is calculated.

Experimental_Workflow A 1. Cell Culture (HEK293 cells) B 2. Co-transfection - LXRβ Expression Vector - RXRα Expression Vector - LXRE-Luciferase Reporter A->B C 3. Compound Treatment (Varying concentrations of This compound and controls) B->C D 4. Incubation (24-48 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay (Measure luminescence) E->F G 7. Data Analysis - Dose-response curve - EC50 calculation F->G

Caption: LXRβ Agonist Assay Workflow.

Conclusion

While this compound has been identified as an FXR agonist, its activity as an LXRβ agonist remains to be experimentally confirmed and quantified. The predicted high binding affinity of a related compound to LXRβ warrants further investigation using established in vitro and in vivo models. For researchers seeking to modulate the LXRβ pathway, well-characterized agonists such as T0901317 and GW3965 serve as essential tools and benchmarks. Future studies are necessary to elucidate the precise LXRβ activity of this compound and to determine its potential for dual FXR/LXRβ agonism, which could have unique therapeutic implications.

Unveiling the Potential of Alismanol M in PI3K/Akt/mTOR Pathway Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Alismanol M's potential efficacy in modulating the critical PI3K/Akt/mTOR signaling pathway against established inhibitors. Due to the limited availability of direct quantitative data for this compound, this analysis utilizes data from its close structural analog, Alisol B 23-acetate, a triterpenoid also isolated from Alisma orientale. This information is presented alongside data for well-characterized inhibitors of the PI3K/Akt/mTOR pathway to offer a valuable resource for researchers exploring novel therapeutic agents.

The PI3K/Akt/mTOR Signaling Pathway at a Glance

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a spectrum of cellular processes. These include cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Natural products are a significant source of novel compounds that can modulate this pathway, offering potential new avenues for cancer treatment.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Alismanol_M This compound (Alisol B 23-acetate) Alismanol_M->PI3K Inhibits Alismanol_M->Akt Inhibits Alismanol_M->mTORC1 Inhibits Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (or comparator) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Western Western Blot Analysis (p-Akt, p-mTOR, etc.) Treatment->Western Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Data Data Analysis & Comparison MTT->Data Western->Data Apoptosis->Data Logical_Framework Hypothesis Hypothesis: This compound inhibits PI3K/Akt/mTOR pathway Cytotoxicity Demonstrate Cytotoxicity (MTT Assay) Hypothesis->Cytotoxicity Pathway_Inhibition Confirm Pathway Inhibition (Western Blot for p-Akt, etc.) Cytotoxicity->Pathway_Inhibition Suggests on-target effect Apoptosis_Induction Link to Cell Death (Annexin V Assay) Pathway_Inhibition->Apoptosis_Induction Mechanism of cell death Conclusion Conclusion: This compound is a potential PI3K/Akt/mTOR inhibitor Apoptosis_Induction->Conclusion

A Comparative Analysis of Alismanol M Analogs and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. In this context, natural products have emerged as a promising source of therapeutic leads. This guide provides a comparative overview of the preclinical efficacy of Alismanol M analogs, specifically Alisol A and Alisol B 23-acetate, against standard-of-care drugs for colorectal and non-small cell lung cancer, respectively. The information presented herein is based on available preclinical data and is intended to inform further research and development.

Executive Summary

The initial investigation into "this compound" suggests a likely reference to the Alisol family of triterpenoids, natural compounds isolated from the rhizome of Alisma orientale. This guide focuses on two prominent members of this family, Alisol A and Alisol B 23-acetate, for which preclinical anti-cancer data are available. While direct head-to-head comparative studies with standard-of-care drugs are limited, this document synthesizes existing in vitro data to offer a preliminary comparison. The available evidence suggests that Alisol A and Alisol B 23-acetate exhibit cytotoxic effects against cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways such as PI3K/Akt/mTOR. However, it is crucial to note that the presented data for Alisol compounds and standard-of-care drugs are derived from separate studies and are not the result of direct comparative experiments.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of Alisol A and Alisol B 23-acetate in comparison to standard-of-care drugs in relevant cancer cell lines.

Table 1: Efficacy in Colorectal Cancer Cell Lines

CompoundCell LineEfficacy MetricValueCitation
Alisol A HCT-116Proliferation InhibitionDose-dependent[1][2]
HT-29Proliferation InhibitionDose-dependent[1][2]
5-Fluorouracil HCT116IC5023.41 µM[3]
Oxaliplatin Colo320IC50Not explicitly stated, but showed higher sensitivity than HT-29[4]
HT-29IC50Not explicitly stated[4]

Table 2: Efficacy in Non-Small Cell Lung Cancer Cell Lines

CompoundCell LineEfficacy MetricValueCitation
Alisol B 23-acetate A549Cell Viability ReductionSignificant at 6 and 9 µM[5][6]
NCI-H292Growth InhibitionDose- and time-dependent[7][8]
Cisplatin NCI-H23Not specifiedSynergistic effect with another compound[9]
Paclitaxel A549GI504 to 24 nM (for a panel of NSCLC cell lines)[10]

Signaling Pathways and Mechanisms of Action

Alisol A in Colorectal Cancer

Alisol A has been shown to attenuate the malignant phenotypes of colorectal cancer cells by inactivating the PI3K/Akt signaling pathway[1][2]. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, Alisol A promotes apoptosis and pyroptosis in cancer cells.

Alisol_A_Pathway Alisol A Alisol A PI3K PI3K Alisol A->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation promotes

Standard-of-Care: 5-Fluorouracil (5-FU) in Colorectal Cancer

5-Fluorouracil, a cornerstone of colorectal cancer chemotherapy, primarily acts by inhibiting thymidylate synthase, a key enzyme in the synthesis of pyrimidine nucleotides, leading to DNA damage and cell death. Resistance to 5-FU can arise from various mechanisms, including alterations in drug metabolism and the evasion of apoptosis[11].

FU5_Pathway 5-Fluorouracil 5-Fluorouracil Thymidylate Synthase Thymidylate Synthase 5-Fluorouracil->Thymidylate Synthase inhibits DNA Synthesis DNA Synthesis Thymidylate Synthase->DNA Synthesis Cell Death Cell Death DNA Synthesis->Cell Death leads to

Alisol B 23-acetate in Non-Small Cell Lung Cancer

Alisol B 23-acetate has been demonstrated to inhibit the viability and induce apoptosis in non-small cell lung cancer (NSCLC) cells by targeting the PI3K/AKT/mTOR signaling pathway[5][6]. This mechanism is similar to that of Alisol A in colorectal cancer, highlighting a potentially conserved anti-cancer strategy for this class of compounds.

Alisol_B_Pathway Alisol B 23-acetate Alisol B 23-acetate PI3K PI3K Alisol B 23-acetate->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Viability Cell Viability mTOR->Cell Viability promotes

Standard-of-Care: Cisplatin in Non-Small Cell Lung Cancer

Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Cisplatin_Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA binds to DNA Adducts DNA Adducts DNA->DNA Adducts DNA Replication/Transcription DNA Replication/Transcription DNA Adducts->DNA Replication/Transcription inhibits Apoptosis Apoptosis DNA Replication/Transcription->Apoptosis induces

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability and Proliferation Assays (MTT & CCK-8)

Cell_Viability_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT/CCK-8 Reagent Add MTT/CCK-8 Reagent Incubate->Add MTT/CCK-8 Reagent Measure Absorbance Measure Absorbance Add MTT/CCK-8 Reagent->Measure Absorbance

  • Cell Seeding: Cancer cells (e.g., HCT-116, HT-29, A549) are seeded in 96-well plates at a specified density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (Alisol A, Alisol B 23-acetate, or standard-of-care drug) for a defined period (e.g., 24, 48, 72 hours).

  • Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent is added to each well and incubated according to the manufacturer's instructions.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT). Cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Flow Cytometry)

  • Cell Treatment: Cells are treated with the test compounds as described for the viability assays.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., PI3K, Akt, mTOR, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available preclinical data indicate that Alisol A and Alisol B 23-acetate possess anti-cancer properties against colorectal and non-small cell lung cancer cell lines, respectively. Their mechanism of action appears to involve the induction of apoptosis through the modulation of the PI3K/Akt/mTOR signaling pathway.

However, a significant gap in the current research is the lack of direct, head-to-head comparative studies against standard-of-care chemotherapeutic agents. Such studies are essential to rigorously evaluate the relative efficacy and potential therapeutic advantages of these natural compounds. Future research should focus on:

  • Direct Comparative In Vitro Studies: Conducting studies that directly compare the IC50 values and other efficacy metrics of Alisol compounds with standard drugs in a panel of relevant cancer cell lines.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Alisol A and Alisol B 23-acetate in animal models of colorectal and non-small cell lung cancer, both as single agents and in combination with standard chemotherapies.

  • Pharmacokinetic and Toxicological Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of these compounds to assess their drug-like properties and potential for clinical translation.

By addressing these research gaps, a more comprehensive understanding of the therapeutic potential of Alisol compounds in oncology can be achieved, potentially leading to the development of novel and effective cancer treatments.

References

Comparative Analysis of Alismanol M Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationships (SAR) of Alismanol M analogs is challenging due to the limited specific research on this particular compound. However, by examining closely related triterpenoids from Alismatis Rhizoma, primarily Alisol B and Alisol F derivatives, we can infer valuable insights into the structural requirements for their biological activities, particularly their anti-inflammatory and cytotoxic effects. This guide synthesizes the available data to provide a comparative framework for researchers and drug development professionals.

Data Presentation: Comparative Biological Activities of Alisol Analogs

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of various Alisol analogs. These compounds share a core structure with this compound, making them relevant for understanding potential SAR.

CompoundAssayCell LineIC50 (µM)Reference
Alisol F Anti-inflammatory (NO production)RAW 264.7Data not explicitly provided in abstract[1]
25-Anhydroalisol F Anti-inflammatory (NO production)RAW 264.7Data not explicitly provided in abstract[1]
Alisol B Derivative 14 Anti-NASH (α-SMA gene expression)-Qualitative improvement reported[2]
Alisol B Derivative 21 Anti-NASH (α-SMA gene expression)-Qualitative improvement reported[2]
Alisol F Antiviral (HBsAg secretion)Hep G2.2.150.6[3]
Alisol F Antiviral (HBeAg secretion)Hep G2.2.158.5[3]

Note: Specific IC50 values for the anti-inflammatory activity of Alisol F and 25-Anhydroalisol F were not available in the abstracts of the reviewed literature. Further investigation of the full-text articles is required to obtain this specific quantitative data.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are crucial for the replication and validation of findings.

Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1.5 × 10^5 cells/mL and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.

    • After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

    • The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[4]

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[4]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

  • Cell Plating: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow the formazan crystals to form.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway Visualizations

The anti-inflammatory effects of Alisol analogs are primarily mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the likely points of intervention by these compounds.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFR TNFR IKK IKK Complex TNFR->IKK activates TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates to nucleus IkappaB_p p-IκB Proteasome Proteasome IkappaB_p->Proteasome degradation DNA DNA NFkappaB_nuc->DNA binds to promoter Alisol_Analogs Alisol Analogs Alisol_Analogs->IKK inhibit Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_Genes transcription MAPK_Signaling_Pathway cluster_cascade MAPK Cascade Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes promotes transcription Alisol_Analogs Alisol Analogs Alisol_Analogs->MAPKKK inhibit STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm_nucleus Cytoplasm / Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes DNA_nuc DNA pSTAT3_dimer->DNA_nuc translocates & binds Gene_Expression Gene Expression (Cell proliferation, survival) DNA_nuc->Gene_Expression regulates Alisol_Analogs Alisol Analogs Alisol_Analogs->JAK inhibit

References

Independent Verification of Alismanol M's Published Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published biological effects of Alismanol M and its alternatives, supported by available experimental data. Due to the limited availability of direct independent verification studies on this compound, this guide focuses on comparing its reported activities with those of other compounds targeting similar biological pathways. The information presented is based on existing scientific literature.

I. Anticancer Activity: Proliferation Inhibition of MCF-7 Breast Cancer Cells

For a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against MCF-7 cells.

Compound/DrugIC50 (µM)Cell LineReference/Source
This compound Data not availableMCF-7
2-Methoxyestradiol-bis-sulphamate0.4MCF-7[2]
2-Methoxyestradiol2.5MCF-7[2]
Flavonoids (various)4.2 - 18.0 µg/mLMCF-7[3]
Tranilast~10MCF-7[4]
Garcinol(Inhibits E2-induced proliferation)MCF-7[5]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Experimental Workflow: MTT Assay

MTT_Assay cluster_workflow MTT Assay Workflow A Seed MCF-7 cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate until formazan crystals form D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 value G->H

Caption: A simplified workflow of the MTT assay for determining cell viability.

II. Liver X Receptor β (LXRβ) Agonism

Molecular docking studies have predicted that Alisol M 23-acetate, a derivative of this compound, has a high binding affinity for the Liver X Receptor β (LXRβ), suggesting it may act as an LXRβ agonist. LXRs are important regulators of lipid metabolism and inflammation. However, experimental validation of this compound's LXRβ agonist activity, including its half-maximal effective concentration (EC50), is not currently available in published literature.

For comparison, the following table presents the activities of several known LXRβ agonists.

CompoundEC50/KiTargetReference/Source
This compound Data not availableLXRβ
Compound 15Ki = 12 nMLXRβ[6]
F3MethylAAKi = 7 nMLXRβ
T0901317EC50 = 1.2 µM (in human whole blood)LXRβ[6]

Experimental Protocol: Luciferase Reporter Gene Assay for LXRβ Activity

This assay is commonly used to screen for and characterize nuclear receptor agonists.

Signaling Pathway: LXRβ Agonist Action

LXR_Pathway cluster_pathway LXRβ Agonist Signaling Pathway cluster_nucleus Nucleus Alismanol_M This compound (Predicted Agonist) LXR LXRβ Alismanol_M->LXR Binds to RXR RXR LXR->RXR LXRE LXR Response Element (in DNA) LXR->LXRE Binds to RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Initiates Biological_Effect Biological Effect (e.g., Cholesterol Efflux) Target_Genes->Biological_Effect Leads to

Caption: Predicted signaling pathway of this compound as an LXRβ agonist.

III. Anti-Inflammatory Activity

Compounds derived from Alisma species have been reported to possess anti-inflammatory properties. While specific quantitative data on this compound's anti-inflammatory activity is limited, related compounds like Alisol B 23-acetate have been shown to protect against non-alcoholic steatohepatitis (NASH) in mice by reducing inflammatory cell infiltration.[7] This effect is linked to the activation of the farnesoid X receptor (FXR).

A variety of natural products are known for their anti-inflammatory effects, often acting through the inhibition of pro-inflammatory mediators or signaling pathways.

Compound/ClassMechanism of ActionReference/Source
Alisol B 23-acetate FXR activation, reduction of inflammatory markers[7]
Oleanolic acid derivatives Reduction of nitric oxide (NO) generation[8]

Experimental Protocol: In Vitro Anti-Inflammatory Assay (General)

A common method to assess in vitro anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Logical Relationship: Bioactivity of Alisma-derived Compounds

Alisma_Bioactivity cluster_bioactivity Reported Bioactivities of Alisma-Derived Compounds Alisma Alismatis rhizoma Alisols Alisol Derivatives (e.g., this compound, Alisol B) Alisma->Alisols Source of Anticancer Anticancer Activity Alisols->Anticancer Anti_inflammatory Anti-inflammatory Activity Alisols->Anti_inflammatory LXR_Agonism LXR Agonism (Predicted) Alisols->LXR_Agonism

References

Harnessing Synergy: A Comparative Guide to the Enhanced Efficacy of Alisol Compounds in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapeutic agents. Among these, triterpenoids isolated from Alismatis Rhizoma (the dried rhizome of Alisma orientale), commonly known as Alisol compounds, have demonstrated significant promise in enhancing the anticancer effects of established drugs. This guide provides a comprehensive comparison of the synergistic effects of various Alisol compounds when combined with other therapeutic agents, supported by experimental data and detailed methodologies. While the specific compound "Alismanol M" did not yield specific research on synergistic effects in the conducted literature search, this guide will focus on the well-documented activities of closely related and scientifically investigated Alisol compounds, such as Alisol A, Alisol B 23-acetate, and Alisol F 24-acetate.

The primary aim of this guide is to offer researchers, scientists, and drug development professionals an objective overview of the performance of Alisol compounds in combination therapies, thereby facilitating informed decisions in preclinical and clinical research.

Synergistic Effects of Alisol A with Cisplatin in Colorectal Cancer

A notable example of synergy is the combination of Alisol A with cisplatin, a widely used chemotherapy drug. Studies have shown that Alisol A can significantly enhance the sensitivity of colorectal cancer cells to cisplatin.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the synergistic effects of Alisol A and cisplatin on human colorectal cancer cell lines, HCT-116 and HT-29.

Table 1: Effect of Alisol A and Cisplatin Combination on Cell Viability (MTT Assay)

Cell LineTreatmentConcentration (µM)Cell Viability (%)
HCT-116 Control-100
Cisplatin5~60
Alisol A10~85
Alisol A + Cisplatin10 + 5~40
Alisol A20~70
Alisol A + Cisplatin20 + 5~25
HT-29 Control-100
Cisplatin5~75
Alisol A10~90
Alisol A + Cisplatin10 + 5~55
Alisol A20~75
Alisol A + Cisplatin20 + 5~45

Data are approximated from graphical representations in the cited study and are for comparative purposes.

Table 2: Effect of Alisol A and Cisplatin Combination on Colony Formation

Cell LineTreatmentConcentration (µM)Relative Colony Formation (%)
HCT-116 Control-100
Alisol A20~60
Cisplatin5~50
Alisol A + Cisplatin20 + 5~20
HT-29 Control-100
Alisol A20~70
Cisplatin5~60
Alisol A + Cisplatin20 + 5~30

Data are approximated from graphical representations in the cited study and are for comparative purposes.

The data clearly indicates that the combination of Alisol A and cisplatin results in a more pronounced reduction in both cell viability and colony-forming ability compared to either agent alone, demonstrating a synergistic interaction.[1]

Signaling Pathway Modulation

The synergistic effect of Alisol A and cisplatin is attributed to the inactivation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and resistance to apoptosis. Alisol A represses the phosphorylation of key proteins in this pathway, thereby sensitizing the cancer cells to the cytotoxic effects of cisplatin.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Alisol_A Alisol A Alisol_A->PI3K Inhibits (Dephosphorylation) Alisol_A->Akt Inhibits (Dephosphorylation) Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->Proliferation_Survival Inhibits

Figure 1. Proposed mechanism of synergistic action between Alisol A and Cisplatin.

Synergistic Effects of Other Alisol Compounds

Research has also highlighted the potential of other Alisol compounds in combination therapies, primarily in overcoming multidrug resistance (MDR).

  • Alisol B 23-acetate and Alisol A 24-acetate: These compounds have been shown to reverse MDR in cancer cells by modulating reactive oxygen species (ROS) levels, inducing apoptosis, and inhibiting drug efflux pumps like P-glycoprotein (P-gp).[2][3]

  • Alisol F 24-acetate: This compound enhances the chemosensitivity of doxorubicin-resistant breast cancer cells (MCF-7/DOX) by inhibiting P-gp-mediated drug efflux.[4]

The common mechanism for these Alisol derivatives appears to be their ability to counteract the mechanisms that cancer cells use to expel chemotherapeutic drugs, thereby increasing the intracellular concentration of the drug and enhancing its efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments mentioned in this guide.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (e.g., HCT-116, HT-29) are seeded in 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours.

  • Treatment: The cells are then treated with varying concentrations of the Alisol compound, the chemotherapeutic agent (e.g., cisplatin), or a combination of both for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Colony Formation Assay
  • Cell Seeding: Cells are seeded in 6-well plates at a low density (e.g., 500 cells per well) and allowed to attach overnight.

  • Treatment: The cells are treated with the compounds of interest for 24 hours.

  • Culture: The treatment medium is replaced with fresh culture medium, and the cells are incubated for 10-14 days to allow for colony formation.

  • Staining: The colonies are fixed with methanol and stained with 0.1% crystal violet.

  • Quantification: The number of colonies (typically containing >50 cells) is counted. The results are expressed as a percentage of the control group.

Western Blot Analysis
  • Protein Extraction: After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against the proteins of interest (e.g., p-PI3K, p-Akt, p-mTOR) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G Start Start Cell_Culture Cell Culture (e.g., HCT-116, HT-29) Start->Cell_Culture Treatment Treatment with Alisol Compound &/or Chemotherapy Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Colony_Formation Proliferation (Colony Formation) Treatment->Colony_Formation Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Colony_Formation->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 2. General experimental workflow for assessing synergistic effects.

Conclusion

The collective evidence strongly suggests that Alisol compounds derived from Alismatis Rhizoma are promising candidates for combination therapy in cancer treatment. Their ability to enhance the efficacy of conventional chemotherapeutic drugs like cisplatin and doxorubicin, particularly by modulating key signaling pathways such as PI3K/Akt/mTOR and overcoming multidrug resistance, presents a compelling avenue for future research. The data presented in this guide underscores the importance of exploring natural compounds as adjuncts to existing cancer therapies. Further in-depth studies, including in vivo models and clinical trials, are warranted to fully elucidate the therapeutic potential and safety of Alisol compounds in a clinical setting.

References

Bridging the Gap: Validating In Silico Predictions for Alismanol M and Related Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of contemporary drug discovery, in silico screening serves as a pivotal starting point, enabling researchers to predict the biological targets of natural compounds with increasing accuracy. Alismanol M, a triterpenoid derived from Alismatis Rhizoma, has been identified through computational models as a promising bioactive molecule. This guide provides a comparative overview of the computationally predicted targets for this compound and the experimentally validated pathways for its closely related structural analogs, Alisol A and B. By examining the existing data, we can highlight the current landscape of research and underscore the necessity for further experimental validation.

Comparison of Predicted vs. Validated Targets

While direct experimental validation for this compound's predicted targets is not yet extensively documented, a clear prediction has been made based on computational studies. In contrast, significant experimental work has elucidated the mechanisms of action for other alisol triterpenoids, revealing their influence on key cellular signaling pathways.

CompoundMethodTarget/PathwayStatusReference
This compound (Ali-M 23-acetate)Molecular Docking & DynamicsLiver X receptor β (LXRβ)Predicted[1][2]
Alisol A & B DerivativesIn Vitro & In Vivo AssaysPI3K/Akt/mTOR PathwayValidated[1][2][3]
Alisol B 23-acetateIn Vitro Assays (Liver Cancer Cells)Wnt/β-catenin PathwayValidated[1][3]
Alisol DerivativesIn Vitro AssaysInhibition of MMP-2/9Validated[3]
Alisol DerivativesIn Vitro AssaysInduction of ROS & JNK PhosphorylationValidated[3]

Quantitative Experimental Data for Alisol Derivatives

The following table summarizes key quantitative findings from experimental studies on Alisol derivatives, demonstrating their effects on cancer cell lines. These results provide a benchmark for the bioactivity of this class of compounds.

CompoundCell LineAssayResultEffect
Alisol B 23-acetateLiver Cancer Cells (SMMC-7721, MHCC97)Western BlotInhibition of Wnt/β-catenin pathwayAnti-proliferative
Alisol A 24-acetateBrain Microvascular Endothelial CellsWestern BlotUpregulation of p-PI3K and p-AKTAnti-apoptotic
Alisol DerivativesVarious Tumor Cell LinesCell Viability AssaysGrowth inhibitionAnti-proliferative
Alisol DerivativesVarious Tumor Cell LinesWestern BlotReduced phosphorylation of PI3K, Akt, mTORApoptosis Induction

Experimental Protocols

To facilitate future validation studies on this compound, this section details the standard methodologies for key experiments used to validate the targets of related alisol compounds.

Western Blotting for PI3K/Akt/mTOR Pathway Analysis
  • Objective: To quantify the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with the compound.

  • Cell Culture and Lysis: Cells are seeded in 6-well plates and treated with varying concentrations of the Alisol compound for a specified time (e.g., 24-48 hours). After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Luciferase Reporter Assay for LXRβ Activity
  • Objective: To determine if this compound acts as an agonist or antagonist of the Liver X Receptor β (LXRβ).

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is seeded in 24-well plates. Cells are co-transfected with an LXRβ expression plasmid, a luciferase reporter plasmid containing LXR response elements (LXREs), and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours of transfection, the cells are treated with various concentrations of this compound or a known LXRβ agonist (positive control) for another 24 hours.

  • Lysis and Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The results are expressed as fold-change relative to the vehicle-treated control.

Visualizing the Molecular Landscape

The following diagrams illustrate the workflow for target validation and the signaling pathways implicated in the action of this compound and its analogs.

Caption: Workflow from in silico prediction to experimental validation for this compound.

G alisol Alisol A/B Derivatives pi3k PI3K alisol->pi3k Inhibits akt Akt alisol->akt Inhibits mtor mTOR alisol->mtor Inhibits receptor Growth Factor Receptor receptor->pi3k pi3k->akt akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation

Caption: Validated inhibitory action of Alisol derivatives on the PI3K/Akt/mTOR pathway.

References

Comparative Pharmacokinetic Profiling of Alismanol M and Its Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no publicly available studies providing comparative pharmacokinetic data for Alismanol M and its derivatives were identified. This guide, therefore, aims to outline the general principles and methodologies relevant to such a comparative analysis, which could serve as a framework for future research in this area.

Researchers, scientists, and drug development professionals interested in the pharmacokinetic properties of this compound and its potential derivatives would need to conduct foundational in vitro and in vivo studies. The subsequent sections of this guide will detail the standard experimental protocols and data presentation formats that would be essential for a thorough comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Hypothetical Data Presentation

Should experimental data become available, it would be crucial to summarize the quantitative pharmacokinetic parameters in a clear and structured format for effective comparison. The following tables illustrate how such data for this compound and its hypothetical derivatives (Derivative A and Derivative B) could be presented.

Table 1: Comparative Intravenous Pharmacokinetic Parameters

ParameterThis compoundDerivative ADerivative B
Dose (mg/kg) XXX
Cmax (ng/mL) DataDataData
Tmax (h) DataDataData
AUC (0-t) (ng·h/mL) DataDataData
AUC (0-inf) (ng·h/mL) DataDataData
t1/2 (h) DataDataData
CL (L/h/kg) DataDataData
Vd (L/kg) DataDataData

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Comparative Oral Pharmacokinetic Parameters

ParameterThis compoundDerivative ADerivative B
Dose (mg/kg) YYY
Cmax (ng/mL) DataDataData
Tmax (h) DataDataData
AUC (0-t) (ng·h/mL) DataDataData
AUC (0-inf) (ng·h/mL) DataDataData
t1/2 (h) DataDataData
F (%) DataDataData

F: Oral bioavailability.

Standard Experimental Protocols

The generation of the data presented above would necessitate a series of well-defined experiments. The following are detailed methodologies for key experiments that would be cited in a comparative pharmacokinetic study.

In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, 200-250 g) would be used. Animals would be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Drug Administration:

    • Intravenous (IV): this compound and its derivatives would be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a single bolus injection via the tail vein at a dose of X mg/kg.

    • Oral (PO): The compounds would be suspended in a 0.5% carboxymethylcellulose sodium solution and administered by oral gavage at a dose of Y mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) would be collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma would be separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound and its derivatives would be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data would be performed using appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in Tables 1 and 2.

In Vitro Metabolic Stability Assay Protocol
  • System: Liver microsomes from different species (e.g., rat, dog, monkey, human) would be used to assess inter-species differences in metabolism.

  • Incubation: this compound or its derivatives (at a final concentration of 1 µM) would be incubated with liver microsomes (0.5 mg/mL protein) and an NADPH-generating system in a phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquots would be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction terminated by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples would be centrifuged, and the supernatant analyzed by LC-MS/MS to determine the percentage of the parent compound remaining.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) would be calculated from the disappearance rate of the compound.

Visualization of Methodologies

To further clarify the experimental processes, diagrams illustrating the workflows are essential.

G cluster_iv Intravenous Administration cluster_po Oral Administration IV_Dose IV Bolus Dose (X mg/kg) IV_Sampling Blood Sampling (0.083 - 24h) IV_Dose->IV_Sampling Plasma_Prep Plasma Preparation (Centrifugation) IV_Sampling->Plasma_Prep PO_Dose Oral Gavage Dose (Y mg/kg) PO_Sampling Blood Sampling (0.25 - 24h) PO_Dose->PO_Sampling PO_Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

G cluster_prep Incubation Preparation Compound This compound or Derivative (1 µM) Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH NADPH-Generating System NADPH->Incubation Sampling Aliquots Taken (0 - 60 min) Incubation->Sampling Termination Reaction Termination (Acetonitrile + IS) Sampling->Termination Analysis LC-MS/MS Analysis Termination->Analysis Calculation Calculate t1/2 and CLint Analysis->Calculation

Caption: Workflow for the in vitro metabolic stability assay.

Safety Operating Guide

Navigating the Safe Disposal of Alismanol M: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of Alismanol M, also referred to as Alismol, safeguarding both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may trigger an allergic skin reaction. It is also toxic to aquatic life.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).

  • Skin Protection: Protective clothing and gloves are required.

  • Respiratory Protection: If vapors or aerosols are generated, use a filter type ABEK respirator.

In the event of exposure, follow these first-aid measures:

  • After Inhalation: Move to an area with fresh air.

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water or shower. A physician should be consulted.

  • After Eye Contact: Rinse thoroughly with plenty of water and consult an ophthalmologist. If applicable, remove contact lenses.

  • After Swallowing: Have the individual immediately drink water (no more than two glasses) and consult a physician.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines.

  • Waste Identification and Segregation:

    • Label a dedicated waste container clearly as "Hazardous Waste: this compound".

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a chemically resistant container that can be securely sealed.

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat sources. This compound can form explosive mixtures with air upon intense heating.

  • Disposal Procedure:

    • Small Quantities: For small residual amounts on lab equipment, decontaminate the items by rinsing with an appropriate solvent (e.g., ethanol or acetone). The resulting solvent rinse should be collected as hazardous waste.

    • Bulk Quantities: Unused or expired this compound should be disposed of in its original container or a suitable, labeled waste container.

    • Do not pour this compound down the drain. This is crucial to prevent harm to aquatic life.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.

    • Ensure all required waste disposal forms are completed accurately.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing essential information for safe handling and disposal.

PropertyValueReference
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.35 g/mol [1]
Appearance Clear, colorless liquid
Melting/Freezing Point < -15 °C (< 5 °F)
Boiling Point 103 - 105 °C (217 - 221 °F) at 10 hPa
Flash Point 107.78 °C (226.00 °F) - closed cup
Density 0.876 g/cm³ at 25 °C (77 °F)
Vapor Pressure 0.0239 hPa at 20 °C (68 °F)
Oral LD50 (Rat) 4,500 mg/kg

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Alismanol_M_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type small_spill Small Spill / Contaminated Labware waste_type->small_spill Small Scale bulk_waste Bulk / Unused this compound waste_type->bulk_waste Large Scale decontaminate Decontaminate with Solvent small_spill->decontaminate package_waste Package in Labeled, Sealed Container bulk_waste->package_waste collect_rinse Collect Solvent Rinse as Hazardous Waste decontaminate->collect_rinse collect_rinse->package_waste storage Store in Designated Hazardous Waste Area package_waste->storage disposal Arrange for EHS / Licensed Waste Disposal storage->disposal end End: Proper Disposal Complete disposal->end

Caption: this compound Disposal Workflow Diagram.

References

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